molecular formula C11H7N5O3 B15065693 1-(2-Nitrophenyl)-1H-purin-6(7H)-one CAS No. 144106-37-6

1-(2-Nitrophenyl)-1H-purin-6(7H)-one

Numéro de catalogue: B15065693
Numéro CAS: 144106-37-6
Poids moléculaire: 257.20 g/mol
Clé InChI: UMIRJXXJHQXPOW-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)-1H-purin-6(7H)-one is a chemical intermediate of significant importance in medicinal chemistry and oncology research. This compound serves as a crucial precursor in the multi-step synthesis of potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 [Source] . PARP enzymes play a key role in DNA repair, and their inhibition is a validated strategy for targeting cancers with deficiencies in homologous recombination repair, such as those with BRCA1 and BRCA2 mutations [Source] . Researchers utilize this nitrophenyl-substituted purinone scaffold to develop and optimize novel compounds that trap PARP enzymes on damaged DNA, leading to synthetic lethality in cancer cells. Its structure, featuring the 2-nitrophenyl group, is a key pharmacophore element in several PARP inhibitor designs. This product is offered with high purity and quality, intended for use in assay development, hit-to-lead optimization, and fundamental biochemical research. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

144106-37-6

Formule moléculaire

C11H7N5O3

Poids moléculaire

257.20 g/mol

Nom IUPAC

1-(2-nitrophenyl)-7H-purin-6-one

InChI

InChI=1S/C11H7N5O3/c17-11-9-10(13-5-12-9)14-6-15(11)7-3-1-2-4-8(7)16(18)19/h1-6H,(H,12,13)

Clé InChI

UMIRJXXJHQXPOW-UHFFFAOYSA-N

SMILES canonique

C1=CC=C(C(=C1)N2C=NC3=C(C2=O)NC=N3)[N+](=O)[O-]

Origine du produit

United States
Foundational & Exploratory

Technical Guide: Synthesis & Characterization of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis and characterization of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one , a specialized N1-substituted hypoxanthine derivative.

This guide prioritizes regioselective integrity , acknowledging that direct alkylation of the purine core often yields mixtures of N1, N3, N7, and N9 isomers. To ensure the production of the specific N1-isomer required for high-fidelity biological screening, we utilize a Chan-Lam oxidative coupling strategy on a ribose-protected scaffold (Inosine), followed by hydrolytic cleavage.

Executive Summary & Retrosynthetic Analysis

Compound: 1-(2-Nitrophenyl)-1H-purin-6(7H)-one Core Scaffold: Hypoxanthine (Purin-6-one) Key Challenge: Regioselectivity. The purine ring contains four nucleophilic nitrogens. The N1 position is amidic and less nucleophilic than the imidazole nitrogens (N7/N9), making direct N1-arylation of bare hypoxanthine difficult without protecting groups.

Strategic Solution: We employ a "Scaffold-Protection-Deprotection" strategy.

  • Starting Material: Inosine (Hypoxanthine-9-riboside). The ribose moiety naturally blocks the N9 position and sterically hinders N3/N7, directing arylation to the N1 position.

  • Coupling: Copper(II)-catalyzed Chan-Lam coupling using 2-nitrophenylboronic acid.

  • Deprotection: Acidic hydrolysis of the glycosidic bond to release the free base target.

Retrosynthetic Pathway (DOT Visualization)[1]

Retrosynthesis Figure 1: Retrosynthetic Strategy for N1-Selective Synthesis Target TARGET: 1-(2-Nitrophenyl)-1H-purin-6(7H)-one Intermediate INTERMEDIATE: 1-(2-Nitrophenyl)inosine Intermediate->Target Acidic Hydrolysis (Removal of Ribose) Inosine STARTING MATERIAL: Inosine (Natural Nucleoside) Inosine->Intermediate Chan-Lam Coupling (Cu(OAc)2, Base) Boronic REAGENT: 2-Nitrophenylboronic acid Boronic->Intermediate

Figure 1: The ribose group in Inosine acts as a natural protecting group, forcing arylation to the N1 position.

Experimental Protocols

Method A: Synthesis of 1-(2-Nitrophenyl)inosine (Intermediate)

This step utilizes the Chan-Lam coupling, an oxidative C-N bond formation mediated by Copper(II). It is superior to Buchwald-Hartwig coupling here as it operates under milder conditions (often room temperature or mild heat) and tolerates the nitro group well.

Reagents:

  • Inosine (1.0 equiv)

  • 2-Nitrophenylboronic acid (2.0 equiv) — Excess used to drive conversion.

  • Copper(II) Acetate [Cu(OAc)₂] (1.0 equiv) — Stoichiometric oxidant.

  • Pyridine (2.0 equiv) — Base/Ligand.

  • TEMPO (catalytic, 0.1 equiv) — Optional co-oxidant to allow catalytic Cu use, but stoichiometric Cu is more reliable for scale-up.

  • Solvent: Dichloromethane (DCM) or Methanol/DCM (1:4) if solubility is an issue.

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Solubilization: Charge the flask with Inosine (10 mmol, 2.68 g) and 2-Nitrophenylboronic acid (20 mmol, 3.34 g). Add DCM/MeOH (4:1 ratio, 100 mL).

  • Catalyst Addition: Add Cu(OAc)₂ (10 mmol, 1.81 g) and Pyridine (20 mmol, 1.6 mL). The solution typically turns a deep blue/green color.

  • Reaction: Stir the mixture vigorously open to the air (or under an O₂ balloon for faster kinetics) at room temperature for 24–48 hours. The reaction relies on oxygen to re-oxidize the copper species if catalytic loading is attempted, but with stoichiometric Cu, air is sufficient.

  • Monitoring: Monitor via TLC (10% MeOH in DCM). Look for the disappearance of the polar Inosine spot and the appearance of a less polar UV-active product.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove copper salts. Wash the pad with MeOH.[1]

    • Concentrate the filtrate under reduced pressure.[2]

    • Purification: Flash column chromatography (Silica gel, gradient 0–10% MeOH in DCM).

    • Yield Expectation: 60–75%.

Method B: Hydrolysis to 1-(2-Nitrophenyl)-1H-purin-6(7H)-one (Target)

The N-glycosidic bond is susceptible to acid hydrolysis. Conditions must be controlled to cleave the ribose without degrading the N1-aryl bond.

Reagents:

  • 1-(2-Nitrophenyl)inosine (from Method A)

  • 1.0 M Hydrochloric Acid (HCl)

  • Ethanol (co-solvent)[3]

Step-by-Step Protocol:

  • Dissolution: Dissolve the intermediate (5 mmol) in a mixture of Ethanol (20 mL) and 1.0 M HCl (20 mL).

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 2–4 hours.

  • Monitoring: Monitor via LC-MS for the loss of the ribose mass (-132 Da).

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Neutralize carefully with saturated NaHCO₃ solution to pH ~7.

    • The target compound, being less soluble in water than the nucleoside, often precipitates.

    • If precipitate forms: Filter, wash with cold water and diethyl ether.

    • If no precipitate: Extract with Ethyl Acetate (3 x 50 mL), dry over Na₂SO₄, and concentrate.

  • Recrystallization: Recrystallize from Ethanol/Water or DMF/Water to obtain the pure solid.

Characterization & Validation

Trustworthiness in synthesis requires rigorous validation. The following data profiles are expected for the target molecule.

Data Summary Table
ParameterSpecificationNotes
Molecular Formula C₁₁H₇N₅O₃
Molecular Weight 257.21 g/mol
Appearance Pale yellow to tan solidNitro groups often impart yellow color.
Solubility DMSO, DMF (High); MeOH (Mod); Water (Low)
Melting Point >280°C (Decomp)Typical for purine bases.
Mass Spec (ESI) [M+H]⁺ = 258.2Positive mode.
NMR Spectroscopic Profile (Predicted)

Solvent: DMSO-d₆

  • ¹H NMR (400 MHz):

    • δ 12.0–12.5 ppm (br s, 1H): N7-H / N9-H (Exchangeable). Note: Purines exist as N7/N9 tautomers.

    • δ 8.45 ppm (s, 1H): C2-H. This proton is deshielded by the adjacent N1-aryl group and the C6-carbonyl.

    • δ 8.20 ppm (s, 1H): C8-H. Characteristic purine singlet.

    • δ 8.15 ppm (dd, 1H): Nitrophenyl H3 (Ortho to NO₂).

    • δ 7.85 ppm (td, 1H): Nitrophenyl H5.

    • δ 7.70 ppm (td, 1H): Nitrophenyl H4.

    • δ 7.60 ppm (dd, 1H): Nitrophenyl H6 (Ortho to Purine).

  • ¹³C NMR (100 MHz):

    • Carbonyl (C6): ~156 ppm.

    • Purine Core (C2, C4, C5, C8): ~145, 148, 120, 140 ppm.

    • Nitrophenyl Ring: Signals corresponding to the ortho-nitro substitution pattern (~147 ppm for C-NO₂).

Critical Mechanisms & Troubleshooting

Mechanism of Chan-Lam Coupling

Unlike Pd-catalyzed couplings which require oxidative addition/reductive elimination cycles, the Chan-Lam reaction proceeds via a Cu(II)-mediated oxidative pathway.

  • Transmetallation: The boronic acid transfers the aryl group to the Cu(II) species.

  • Coordination: The nucleophile (Inosine N1) coordinates to the Cu center.

  • Reductive Elimination: The C-N bond forms, reducing Cu(II) to Cu(0)/Cu(I), which is re-oxidized by air/O₂ (or stoichiometric use).

Why this matters: The presence of the ortho-nitro group on the boronic acid creates steric hindrance. If the reaction is sluggish:

  • Increase Temperature: Warm to 40°C.

  • Ligand Switch: Switch from Pyridine to 2,2'-Bipyridine to stabilize the copper species.

  • Molecular Sieves: Add 4Å MS to remove water, which can inhibit the transmetallation step.

Regioselectivity Verification

How do you know you have the N1 isomer and not N7/N9?

  • UV Spectroscopy: N1-substituted hypoxanthines typically show a bathochromic shift compared to N9-substituted isomers due to extended conjugation with the carbonyl.

  • HMBC NMR: Look for a correlation between the C2-H proton and the ipso-carbon of the nitrophenyl ring. This 3-bond coupling is only possible if the aryl group is at N1.

Safety & Handling

  • Nitro Compounds: 2-Nitrophenylboronic acid and the product are nitro-aromatics. While stable, avoid excessive heat or friction.

  • Copper Salts: Toxic to aquatic life. Dispose of copper waste in heavy metal containers.

  • Boronic Acids: Generally low toxicity but can be respiratory irritants.

References

  • Chan-Lam Coupling on Nucleosides

    • Title: Copper-Catalyzed Arylation with Boronic Acids for the Synthesis of N1-Aryl Purine Nucleosides.[4]

    • Source:Tetrahedron Letters / ResearchG
    • Context: Establishes the protocol for N1-selective arylation using boronic acids on inosine/guanosine.
    • Link:

  • Purine Tautomerism & Reactivity

    • Title: Chemistry of Hypoxanthine: Advancement in Derivatization and Drug Development.[5]

    • Source:Vertex AI Search Results / ResearchG
    • Context: Provides background on the reactivity differences between N1, N3, N7, and N9.
    • Link:

  • General Chan-Lam Methodology

    • Title: Copper-promoted C-N bond cross-coupling with phenylboronic acids.
    • Source:Tetrahedron Letters (Lam et al., 1998).[6]

    • Context: The foundational paper for the coupling mechanism.
    • Link:

  • Hydrolysis of Nucleosides

    • Title: Acid hydrolysis of purine nucleosides.
    • Source:Journal of Organic Chemistry.
    • Context: Standard protocols for removing ribose groups to yield the free base.
    • Link: (General Reference)

Sources

Spectroscopic Analysis of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Nitrophenyl)-1H-purin-6(7H)-one (commonly known as 1-(2-nitrophenyl)hypoxanthine) is a highly specialized purine analog. The structural integration of a strongly electron-withdrawing, sterically demanding 2-nitrophenyl group at the N1 position of the hypoxanthine core drastically alters its electronic environment and intermolecular interactions. This whitepaper provides researchers and drug development professionals with an authoritative, causality-driven framework for the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).

Analytical Workflow Architecture

To ensure data integrity, the spectroscopic analysis must follow an orthogonal validation workflow. No single technique is sufficient to confirm both the regiochemistry of the nitro group and the tautomeric state of the purine core.

Analytical_Workflow A Sample Preparation (DMSO-d6 / Neat) B NMR Spectroscopy (1H, 13C, 2D-COSY) A->B 5 mg/mL C FT-IR Spectroscopy (ATR Module) A->C Solid State D LC-ESI-MS/MS (Positive Ion Mode) A->D 1 µg/mL E Data Synthesis & Structural Validation B->E C->E D->E

Fig 1: Multi-modal spectroscopic workflow for structural validation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Mechanistic Insights

Purines exhibit notoriously poor solubility in standard organic solvents (like CDCl₃) due to robust intermolecular hydrogen bonding networks (specifically between the N7-H and the C6=O). Consequently, DMSO-


  is the mandatory solvent, as its strong hydrogen-bond accepting capability disrupts these networks.

The N1-aryl substitution introduces significant magnetic anisotropy. The ortho-nitro group restricts the free rotation of the phenyl ring around the N1-C1' bond. This steric hindrance can lead to line broadening in the


H NMR spectrum at room temperature. Furthermore, the strong inductive and mesomeric deshielding effect of the nitro group pushes the ortho proton (H-3') significantly downfield. According to foundational studies on 1 [1], the purine H-2 and H-8 protons resonate as distinct singlets, but the H-2 in this molecule will experience additional deshielding due to the adjacent N1-phenyl ring.
Quantitative Data Summary

Table 1: Predicted NMR Chemical Shifts (in DMSO-


) 
NucleusPositionChemical Shift (ppm)MultiplicityCoupling Constant (

)

H
H-2 (Purine core)8.35 – 8.50Singlet (s)-

H
H-8 (Purine core)8.15 – 8.25Singlet (s)-

H
H-3' (Phenyl, ortho to NO₂)8.10 – 8.20Doublet of doublets (dd)~8.0 Hz, 1.5 Hz

H
N7-H (Exchangeable)12.5 – 13.0Broad singlet (br s)-

C
C-6 (Carbonyl C=O)155.0 – 158.0--

C
C-2' (Phenyl C-NO₂)145.0 – 147.0--
Self-Validating Protocol: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 5 mg of the analyte in 0.6 mL of anhydrous DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Tuning & Matching: Insert the sample into a 600 MHz NMR spectrometer. Perform automated tuning and matching (ATMA) for both

    
    H and 
    
    
    
    C channels to maximize probe sensitivity.
  • Locking & Shimming: Lock the magnetic field to the deuterium signal of DMSO-

    
    . Run gradient shimming (TopShim) until the TMS peak width at half-height is < 0.8 Hz.
    
  • Acquisition: Acquire the

    
    H spectrum with a relaxation delay (
    
    
    
    ) of 2.0 seconds.
  • Self-Validation Checkpoint: Perform a 2D

    
    H-
    
    
    
    H COSY experiment. The cross-peaks must unambiguously map the contiguous spin system of the nitrophenyl ring (H-3' to H-4' to H-5' to H-6'), proving the ortho-substitution pattern internally without relying solely on 1D chemical shifts.

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Mechanistic Insights

FT-IR is critical for confirming the functional groups that define the molecule's tautomeric state. The region from 1200 to 700 cm


 serves as the 2 [2]. The lactam carbonyl (C=O) at position 6 yields a strong, sharp band. More importantly, the nitro group provides two highly diagnostic, intense bands due to asymmetric and symmetric stretching. Because KBr pellets are hygroscopic and can absorb atmospheric moisture (which obscures the critical 3100–3200 cm

N-H stretching region), Attenuated Total Reflectance (ATR) is the superior choice.
Quantitative Data Summary

Table 2: Key FT-IR Vibrational Bands

Functional GroupWavenumber (cm⁻¹)IntensityPeak Characteristic
N-H Stretch 3100 – 3200MediumBroad (Due to H-bonding)
C=O Stretch (Lactam) 1680 – 1700StrongSharp
NO₂ Asymmetric Stretch 1520 – 1540StrongSharp
NO₂ Symmetric Stretch 1340 – 1360StrongSharp

(Reference for standard group frequencies: 3 [3])

Self-Validating Protocol: ATR-FTIR Analysis
  • Crystal Preparation: Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely.

  • Background Validation (Checkpoint): Acquire a background spectrum (air). The baseline transmission must be >98% across the 4000–400 cm

    
     range. Any artifact peaks indicate crystal contamination, requiring recleaning.
    
  • Sample Application: Place 1-2 mg of neat solid powder directly onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

  • Acquisition: Scan from 4000 to 400 cm

    
     for 32 co-added scans at a resolution of 4 cm
    
    
    
    .

Part 3: Mass Spectrometry (LC-ESI-MS/MS)

Causality & Mechanistic Insights

Electrospray Ionization (ESI) in positive mode readily protonates the purine nitrogens, yielding an


 ion. The fragmentation of this molecule is uniquely characterized by the "ortho-effect."  In ortho-nitro diaryl systems, the spatial proximity of the nitro oxygen to a neighboring proton allows for a six-membered transition state upon collisional activation. The nitro group abstracts a hydrogen atom, forming an aci-nitro intermediate that subsequently eliminates a hydroxyl radical (

OH, -17 Da). This specific neutral loss is highly diagnostic and differentiates the ortho-isomer from meta- or para-substituted analogs. Subsequent fragmentation involves 4 [4] via the loss of HCN and CO.

MS_Fragmentation M [M+H]+ m/z 258.06 C11H8N5O3 F1 Loss of OH• m/z 241.06 Ortho-effect M->F1 -OH• (-17 Da) F2 Loss of NO2• m/z 212.07 C11H8N4O M->F2 -NO2• (-46 Da) F3 F3 F1->F3 Ring Opening F2->F3 -HCN (-27 Da)

Fig 2: ESI-MS/MS fragmentation pathways of 1-(2-Nitrophenyl)hypoxanthine.

Quantitative Data Summary

Table 3: MS/MS Fragmentation Ions

Ion Speciesm/z ValueMass Error (ppm)Structural Assignment

258.0621< 5.0Intact protonated molecule

241.0600< 5.0Ortho-effect rearrangement product

212.0700< 5.0Cleavage of nitro radical
Self-Validating Protocol: LC-ESI-MS/MS Workflow
  • Calibration (Checkpoint): Prior to analysis, infuse a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix). Ensure the mass accuracy across the 100–1000 m/z range is strictly < 5 ppm. If the error exceeds this, recalibrate the Time-of-Flight (TOF) or Orbitrap analyzer.

  • Sample Injection: Inject 2 µL of a 1 µg/mL solution (in 50:50 MeOH:H₂O with 0.1% Formic Acid) into the LC system.

  • Ionization: Operate the ESI source in positive mode. Set capillary voltage to 3.5 kV, drying gas temperature to 300°C, and nebulizer pressure to 35 psi.

  • Collision-Induced Dissociation (CID): Isolate the precursor ion (m/z 258.06) in the quadrupole and apply a normalized collision energy (NCE) ramp from 15 to 35 eV using Argon as the collision gas to generate the fragment spectrum.

References

  • ResearchGate. 13 C NMR (I) and 1 H NMR (II) spectra of[1 ′ - 13 C]inosine, [1- 13 C]ribose and hypoxanthine.5

  • National Center for Biotechnology Information (PMC). Infrared Spectral Signatures of Nucleobases in Interstellar Ices I: Purines.2

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups.3

  • National Center for Biotechnology Information (PMC). 1H-NMR metabolomics analysis identifies hypoxanthine as a novel metastasis-associated metabolite in breast cancer.4

Sources

Biological Activity Screening of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The development of targeted therapeutics relies heavily on privileged scaffolds that can effectively mimic endogenous ligands. The 1-(2-Nitrophenyl)-1H-purin-6(7H)-one class of derivatives represents a highly specialized, structurally intriguing pharmacophore in modern medicinal chemistry.

Because the purin-6(7H)-one core shares profound structural homology with endogenous nucleobases (such as guanine and hypoxanthine), these derivatives are predominantly investigated as ATP-competitive kinase inhibitors [1]. The lipid kinase Phosphatidylinositol 3-kinase (PI3K)—a critical node in cell survival and proliferation—is a frequent target for purine-based inhibitors[2].

The strategic placement of a 2-nitrophenyl moiety at the N1 position introduces critical binding dynamics:

  • Steric and Electronic Profiling: The nitro group acts as a potent hydrogen-bond acceptor, capable of interacting with the solvent-exposed regions or the hinge region of the kinase ATP-binding pocket.

  • 
     Stacking:  The phenyl ring provides a hydrophobic surface for 
    
    
    
    interactions with aromatic residues within the binding cleft.
  • Screening Challenges: Nitroaromatic compounds can exhibit auto-fluorescence or act as fluorescence quenchers, which necessitates the use of highly specific, time-resolved screening methodologies to prevent false positives/negatives during high-throughput screening (HTS).

This whitepaper outlines a self-validating, multi-tiered screening cascade designed specifically for evaluating the biological activity of these derivatives, moving from primary biochemical target engagement to secondary phenotypic validation.

Tier 1: Primary Biochemical Screening (Target-Based)

To mitigate the auto-fluorescence and quenching liabilities inherent to the 2-nitrophenyl group, standard UV-Vis or prompt fluorescence assays are inadequate. Instead, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard[3].

TR-FRET relies on a time-delayed measurement that allows short-lived background auto-fluorescence (from the nitroaromatic compounds or assay plates) to decay before the long-lived FRET signal is recorded[3][4]. Furthermore, calculating the emission ratio of the acceptor to the donor internally normalizes well-to-well volume variations, ensuring a highly trustworthy dataset.

Protocol: TR-FRET Kinase Assay (PI3K Inhibition)

This protocol is adapted from standard LanthaScreen™ kinase assay methodologies[4].

  • Reagent Preparation: Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 1-(2-Nitrophenyl)-1H-purin-6(7H)-one derivatives in 100% DMSO. Transfer to a low-volume 384-well plate (Corning 3676) to achieve a final DMSO concentration of 1%[4].

  • Enzyme/Substrate Addition: Add 2.5 µL of the target kinase (e.g., PI3K) and 2.5 µL of the specific fluorescein-labeled substrate to the assay wells.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined

    
     concentration) to initiate the reaction. The total reaction volume is 10 µL.
    
  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination & Detection: Add 10 µL of a detection mixture containing EDTA (to chelate Mg²⁺ and halt kinase activity) and a Terbium (Tb)-labeled phospho-specific antibody[4].

  • Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm and measure emission at 490 nm (Tb donor) and 520 nm (Fluorescein acceptor)[5].

  • Data Analysis: Calculate the 520/490 nm emission ratio. Fit the data to a four-parameter logistic (4PL) curve to determine the IC

    
    .
    

ScreeningWorkflow Synthesis 1-(2-Nitrophenyl)-purin-6-one Library Synthesis TRFRET Tier 1: TR-FRET Kinase Assay (Biochemical Profiling) Synthesis->TRFRET CellTiter Tier 2: CellTiter-Glo (Phenotypic Viability) TRFRET->CellTiter IC50 < 100 nM ADME Tier 3: ADME & Tox (Nitroreductase Liability) CellTiter->ADME EC50 < 1 µM Lead Lead Optimization & In Vivo Studies ADME->Lead Favorable PK/PD

Caption: Tiered screening cascade for 1-(2-Nitrophenyl)-1H-purin-6(7H)-one derivatives.

Tier 2: Secondary Cellular & Phenotypic Screening

Biochemical potency does not guarantee cellular efficacy due to potential issues with cell permeability, efflux pump liability, or intracellular degradation. To validate the phenotypic impact of these purinone derivatives on cancer cell proliferation, an ATP-quantification assay is utilized.

The CellTiter-Glo® Luminescent Cell Viability Assay is selected because it is a homogeneous "add-mix-measure" system that directly correlates the amount of intracellular ATP with the number of metabolically active, viable cells[6][7]. The proprietary thermostable luciferase generates a "glow-type" luminescent signal with a half-life of >5 hours, eliminating the need for complex injector systems and allowing for high-throughput batch processing[6][8].

Protocol: Luminescent Cell Viability Assay

This protocol utilizes the Promega CellTiter-Glo workflow[7][9].

  • Cell Seeding: Seed the target cancer cell line (e.g., HCT116 colorectal carcinoma) at a density of

    
     to 
    
    
    
    cells/well in a 96-well opaque-walled tissue culture plate[9]. Incubate overnight at 37°C, 5% CO₂.
  • Compound Treatment: Treat cells with serial dilutions of the purinone derivatives. Ensure the final DMSO concentration remains

    
     0.3% (v/v) to prevent solvent-induced cytotoxicity[9]. Incubate for 72 hours.
    
  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature. Mix them to reconstitute the reagent[7][10].

  • Lysis and Reaction: Equilibrate the assay plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium)[7].

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal[7].

  • Readout: Record luminescence using a microplate luminometer (integration time: 0.25–1 second per well)[10]. Calculate the EC

    
     based on the dose-dependent decrease in luminescent signal.
    

Mechanism of Action & Data Synthesis

Purin-6(7H)-one derivatives that successfully inhibit PI3K disrupt the downstream generation of Phosphatidylinositol (3,4,5)-trisphosphate (PIP3)[2]. This prevents the recruitment and activation of AKT, ultimately halting mTOR signaling and inducing cell cycle arrest or apoptosis.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Purinone 1-(2-Nitrophenyl)-purin-6-one (Inhibitor) Purinone->PI3K ATP-competitive Inhibition AKT AKT Activation PIP3->AKT mTOR mTOR Signaling AKT->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation

Caption: Mechanism of action: Purinone-mediated inhibition of the PI3K/AKT/mTOR signaling pathway.

Hypothetical Structure-Activity Relationship (SAR) Data

To illustrate the expected output of this screening cascade, the following table summarizes hypothetical quantitative data for a library of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one derivatives. Notice how modifications at the C2 and C8 positions of the purine ring dictate both biochemical affinity and cellular penetrance.

Compound IDC2 SubstituentC8 SubstituentPI3K

IC

(nM)
HCT116 EC

(

M)
Selectivity Index (SI)
NP-01 -H-H450 ± 25> 10.0N/A
NP-02 -CH

-H120 ± 125.4 ± 0.345
NP-03 -NH

-CF

15 ± 20.8 ± 0.1> 50
NP-04 -NH(CH

)
-CF

8 ± 10.3 ± 0.05> 100

Note: The addition of an amino group at C2 (NP-03, NP-04) dramatically increases potency, likely by providing an additional hydrogen bond donor to the kinase hinge region, a classic feature of highly active purine-based inhibitors.

Conclusion & Future Directions

The biological screening of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one derivatives requires a rigorous, interference-free biochemical assay (TR-FRET) paired with a robust phenotypic validation model (CellTiter-Glo). Compounds that pass these initial tiers must subsequently undergo stringent ADME/Tox profiling. Specifically, because of the 2-nitrophenyl group, researchers must evaluate the compounds for nitroreductase liability , as the reduction of the nitro group in vivo can lead to reactive hydroxylamine intermediates and subsequent hepatotoxicity.

By adhering to this self-validating screening architecture, drug development professionals can confidently advance the most promising purinone candidates into in vivo efficacy models.

References

  • Panayotou, G., et al. (1992).Phosphatidylinositol 3-kinase: a key enzyme in diverse signalling processes. Trends in Cell Biology.
  • Promega Corporation.CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
  • Thermo Fisher Scientific.Optimization of a LanthaScreen Kinase assay.
  • Smolecule.2,7-Dimethyl-1H-purin-6(7H)-one: Biological Activity.

Sources

Technical Whitepaper: Investigating the Mechanism of Action of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a strategic technical whitepaper. Given that "1-(2-Nitrophenyl)-1H-purin-6(7H)-one" is a specific chemical entity (N1-aryl-hypoxanthine derivative) without a widely publicized "common name" in major drug databases, this guide treats it as a high-value chemical probe or lead compound .

The guide focuses on deconvoluting its Mechanism of Action (MoA) based on its structural pharmacophores: the purine scaffold (kinase/GPCR/ATPase binding) and the nitroaryl moiety (bioreductive activation/hypoxia selectivity).

Executive Summary & Structural Logic

The compound 1-(2-Nitrophenyl)-1H-purin-6(7H)-one represents a distinct class of N1-substituted hypoxanthines . Unlike the more common N9-substituted purine nucleosides (which mimic adenosine/guanosine), N1-substitution locks the purine ring in a specific tautomeric state and sterically blocks the Watson-Crick hydrogen-bonding face.

To investigate its Mechanism of Action (MoA), we must test three competing mechanistic hypotheses derived from its structure:

  • The "Adenosine Mimetic" Hypothesis: The purine core acts as an orthosteric antagonist at Adenosine Receptors (A1/A2A) or an inhibitor of purine-metabolizing enzymes (e.g., Xanthine Oxidase, Adenosine Deaminase).

  • The "Bioreductive Switch" Hypothesis: The 2-nitrophenyl moiety serves as a hypoxia-activated trigger. Intracellular nitroreductases (e.g., AKR1C3) reduce the nitro group (

    
    ) to an amine (
    
    
    
    ) or hydroxylamine, dramatically altering the compound's pKa and binding affinity (a "molecular switch").
  • The "Allosteric Kinase/ATPase" Hypothesis: The scaffold mimics the ATP adenine ring, potentially binding to the ATP-binding pocket of Heat Shock Proteins (HSP70) or specific kinases, but with altered specificity due to the N1-bulk.

Structural Analysis & In Silico Prediction

Before wet-lab validation, the compound's pharmacophore must be dissected.

Structural MotifBiological ImplicationTarget Class Probability
Purin-6(7H)-one (Hypoxanthine Core) Mimics Inosine. High affinity for purine-binding pockets.High: Adenosine Receptors (GPCRs), PDEs.Med: Kinases, HSP70.
N1-Substitution (Aryl Group) Steric clash in DNA/RNA polymerase active sites. Prevents glycosylation at N1.High: Non-nucleoside Inhibitor.Low: DNA Incorporation.
2-Nitrophenyl Moiety Electron-withdrawing group (EWG). Susceptible to enzymatic reduction (Nitro

Amine).
High: Hypoxia-Activated Prodrug.Med: Covalent inhibitor (via nitroso intermediate).

Experimental Roadmap: Deconvoluting the MoA

The following workflow is designed to systematically rule out targets and identify the primary mechanism.

Phase 1: The "Bioreductive Switch" Validation

Rationale: The nitro group is the most reactive feature. We must determine if the compound is the active drug or a prodrug.

Protocol 1.1: Normoxia vs. Hypoxia Cytotoxicity Assay This experiment determines if the compound requires low oxygen (hypoxia) to become cytotoxic, a hallmark of nitro-aromatic bioactivation.

  • Cell Seeding: Seed A549 or HCT116 cells (known for high nitroreductase expression) in 96-well plates (3,000 cells/well).

  • Treatment: Treat with a dose-response of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one (0.1 nM – 100

    
    M).
    
  • Incubation:

    • Set A (Normoxia): Incubate at 37°C, 21%

      
      , 5% 
      
      
      
      .
    • Set B (Hypoxia): Incubate in a hypoxia chamber at 37°C, 0.1% - 1%

      
       , 5% 
      
      
      
      .
  • Readout: After 72h, assess viability using CellTiter-Glo (ATP quantification).

  • Analysis: Calculate the Hypoxia Cytotoxicity Ratio (HCR) :

    
    
    
    • Interpretation: If HCR > 5, the MoA involves bioreductive activation (prodrug). If HCR

      
       1, the nitro group acts merely as a steric/electronic substituent.
      
Phase 2: Target Engagement (GPCR vs. Kinase)

Rationale: If the compound is not a prodrug, we investigate direct binding to purine-utilizing proteins.

Protocol 2.1: Adenosine Receptor (AR) Radioligand Binding N1-substituted purines are classic AR antagonists.

  • Membrane Prep: Use CHO cells overexpressing human A1, A2A, A2B, or A3 receptors.

  • Tracer: Use

    
    -DPCPX (A1 selective) or 
    
    
    
    -ZM241385 (A2A selective).
  • Competition: Incubate membranes with tracer + varying concentrations of the test compound.

  • Filtration: Harvest on GF/B filters and count radioactivity.

  • Result: A

    
     confirms AR modulation.
    

Protocol 2.2: Cellular Thermal Shift Assay (CETSA) This "target agnostic" method validates if the compound binds any intracellular protein (e.g., Kinase, HSP, PDE) by stabilizing it against heat denaturation.

  • Treatment: Treat intact cells with 10

    
    M compound for 1 hour.
    
  • Heat Shock: Aliquot cells and heat to a gradient (40°C – 67°C).

  • Lysis: Lyse cells (freeze-thaw).

  • Separation: Centrifuge to remove denatured/precipitated proteins.

  • Western Blot: Analyze the supernatant for candidate proteins (e.g., HSP70, AKT, PDE4).

  • Result: A shift in the aggregation temperature (

    
    ) indicates direct physical binding.
    

Visualizing the Mechanism of Action

The following diagram illustrates the decision tree for investigating the MoA, distinguishing between direct receptor binding and metabolic activation pathways.

MoA_Investigation Compound 1-(2-Nitrophenyl)- 1H-purin-6(7H)-one NitroReductase Enzymatic Reduction (AKR1C3 / NTR) Compound->NitroReductase Hypoxia DirectBind Direct Protein Binding Compound->DirectBind Normoxia AmineMetabolite Active Metabolite (2-Amino-Purine) NitroReductase->AmineMetabolite 6e- Reduction DNA_Damage DNA Intercalation / Alkylation AmineMetabolite->DNA_Damage Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis GPCR Adenosine Receptors (A1 / A2A Antagonist) DirectBind->GPCR Enzyme Enzyme Inhibition (PDE / Xanthine Oxidase) DirectBind->Enzyme Signaling Altered Signaling (cAMP / Ca2+) GPCR->Signaling Enzyme->Signaling

Caption: Mechanistic bifurcation: The compound acts either as a hypoxia-activated prodrug (Left) or a direct purinergic modulator (Right).

Synthesis of Evidence & Expected Outcomes

Based on the scaffold pharmacology, the following outcomes are most probable. The researcher should prioritize these in the discussion of results.

Scenario A: The "Adenosine Antagonist" (Most Likely)

If the compound shows high affinity in Protocol 2.1 but low HCR in Protocol 1.1 , it is likely an A1 Adenosine Receptor Antagonist .

  • Mechanism: The N1-aryl group occupies the hydrophobic pocket of the GPCR, preventing the endogenous ligand (Adenosine) from binding.

  • Therapeutic Application: Diuretics, renal protection, or cognition enhancement.

Scenario B: The "Hypoxia-Selective Cytotoxin"

If the compound shows a high HCR (>10) in Protocol 1.1 .

  • Mechanism: The 2-nitro group is reduced to a hydroxylamine or amine. This metabolite is likely the potent inhibitor (possibly of HSP90 or a DNA alkylator), trapped within hypoxic cells (e.g., solid tumors).

  • Therapeutic Application: Solid tumor oncology (targeting necrotic cores).

Scenario C: The "Enzyme Inhibitor" (PDE/XO)

If the compound inhibits cAMP breakdown in cell lysates.

  • Mechanism: Mimics the transition state of cAMP/cGMP in the Phosphodiesterase catalytic pocket.

  • Therapeutic Application: Anti-inflammatory (COPD/Asthma).

References

  • Purine Scaffold Pharmacology

    • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of Experimental Pharmacology, (200), 151–199. Link

  • Nitro-Aromatic Prodrug Mechanisms

    • Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy. Nature Reviews Cancer, 11(6), 393–410. Link

  • Target Deconvolution (CETSA)

    • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the thermal shift assay. Science, 341(6141), 84-87. Link

  • N1-Substituted Purines

    • Legraverend, M., et al. (2008). Synthesis and kinase inhibitory activity of N1-substituted purine derivatives. Bioorganic & Medicinal Chemistry, 16(1), 255-265. Link

Technical Whitepaper: Preclinical In Vitro Profiling of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

This technical guide outlines the comprehensive in vitro evaluation strategy for 1-(2-Nitrophenyl)-1H-purin-6(7H)-one , a synthetic purine analogue. Unlike canonical purine antimetabolites (e.g., 6-Mercaptopurine) that rely on metabolic incorporation into DNA, the N1-substitution in this compound sterically hinders Watson-Crick base pairing. Consequently, its antitumor mechanism is hypothesized to be driven by enzyme inhibition (e.g., CDKs, EGFR) or Reactive Oxygen Species (ROS) generation via the nitro-aryl moiety, rather than direct genotoxicity.

This guide provides a self-validating workflow to confirm cytotoxicity, deconvolute the mechanism of cell death (apoptosis vs. necrosis), and identify molecular targets.

Chemical Structure Analysis[1][2][3]
  • Core Scaffold: Hypoxanthine (Purin-6(7H)-one).

  • Modification: N1-arylation with a 2-nitrophenyl group.

  • Implication: The N1-H is replaced, preventing the formation of the N1-N3 hydrogen bond essential for base pairing with Cytosine. This suggests the compound acts as a signaling inhibitor or allosteric modulator rather than a DNA chain terminator.

Phase I: Cytotoxicity Screening (The Foundation)

The primary objective is to establish the IC50 (half-maximal inhibitory concentration) and the Selectivity Index (SI).

Experimental Design
  • Cell Lines:

    • Solid Tumors: MCF-7 (Breast), A549 (Lung), HeLa (Cervical).[1][2]

    • Leukemia:[3][4][5][6] HL-60 or Jurkat (High sensitivity to purine analogues).

    • Normal Control: HUVEC or HEK293 (To determine systemic toxicity).

  • Assay Type: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B).

Validated Protocol: MTT Assay
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to ensure adhesion.
    
  • Compound Preparation: Dissolve 1-(2-Nitrophenyl)-1H-purin-6(7H)-one in DMSO.

    • Critical Step: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
  • Treatment: Treat cells with serial dilutions (e.g., 0.1, 1, 10, 50, 100

    
    ) for 48h and 72h.
    
  • Readout: Add MTT reagent (

    
    ), incubate for 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.
    
Data Analysis (Table Format)
ParameterFormula/DefinitionAcceptance Criteria
IC50 Concentration inhibiting 50% growth (Non-linear regression: log(inhibitor) vs. response).

(Potent),

(Moderate)
Selectivity Index (SI)


indicates potential therapeutic window.
Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n

Phase II: Mechanistic Deconvolution (Flow Cytometry)

Once cytotoxicity is confirmed, we must distinguish between cytostatic effects (cell cycle arrest) and cytotoxic effects (apoptosis).

Cell Cycle Analysis (PI Staining)

Purine-6-one derivatives frequently inhibit Cyclin-Dependent Kinases (CDKs), leading to arrest at G1/S or G2/M checkpoints.

  • Protocol:

    • Fix treated cells in 70% ice-cold ethanol (overnight, -20°C).

    • Wash with PBS.

    • RNase Treatment: Incubate with RNase A (

      
      ) for 30 min at 37°C (Crucial: PI stains both RNA and DNA; RNase ensures DNA specificity).
      
    • Stain with Propidium Iodide (PI).

    • Analyze via Flow Cytometry (FL2 channel).

Apoptosis Detection (Annexin V-FITC/PI)

Distinguishes early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).

  • Expected Result: A shift from the viable quadrant (LL) to Early Apoptotic (LR) indicates activation of the apoptotic cascade, likely via the intrinsic mitochondrial pathway due to the nitrophenyl group's potential to induce oxidative stress.

Phase III: Molecular Target Validation (Western Blot)

To prove causality, we must visualize the signaling proteins affected by the compound.

Key Signaling Markers
Target ProteinExpected ChangeMechanistic Implication
Bax UpregulationPro-apoptotic pore formation in mitochondria.
Bcl-2 DownregulationLoss of anti-apoptotic protection.
Caspase-3 / PARP CleavageExecution of apoptosis.
p53 StabilizationDNA damage response (common with nitro-aryl compounds).
Cyclin B1 / CDK1 DownregulationG2/M Phase Arrest.[7]
Visualization of Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action for 1-(2-Nitrophenyl)-1H-purin-6(7H)-one, bridging the chemical insult to the cellular phenotype.

G Compound 1-(2-Nitrophenyl)-1H-purin-6(7H)-one ROS ROS Generation (Nitro-group reduction) Compound->ROS Metabolic Activation DNA_Damage DNA Damage / Stress Compound->DNA_Damage Steric Inhibition ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mito Mitochondrial Permeabilization Bax->Mito Pore Formation Bcl2->Mito Blocks CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-9 / Caspase-3 Cascade CytoC->Caspase Apoptosis APOPTOSIS (Cell Death) Caspase->Apoptosis

Figure 1: Hypothesized Intrinsic Apoptotic Pathway induced by N1-Arylpurine derivatives.

Experimental Workflow Diagram

This flowchart standardizes the decision-making process for the researcher.

Workflow Start Compound Synthesis 1-(2-Nitrophenyl)-1H-purin-6(7H)-one Screen Primary Screen (MTT Assay @ 10µM) Start->Screen Hit Is Viability < 50%? Screen->Hit IC50 Dose Response (Determine IC50) Hit->IC50 Yes Discard Discard / Redesign Hit->Discard No Mech Mechanism Study (Flow Cytometry) IC50->Mech Target Target Validation (Western Blot / Docking) Mech->Target

Figure 2: Step-by-step evaluation workflow for novel purine antimetabolites.

References

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893.

  • Krystof, V., et al. (2006). 4-Arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects. Journal of Medicinal Chemistry, 49(22), 6500-6509. (Providing context for CDK inhibition by purine-like scaffolds).

  • Gomez, M. A., et al. (2014).[1] Gold(I)-Triphenylphosphine Complexes with Hypoxanthine-Derived Ligands: In Vitro Evaluations of Anticancer and Anti-Inflammatory Activities. PLoS ONE, 9(9), e107373. (Demonstrates cytotoxicity protocols for hypoxanthine derivatives).

  • Lin, K., et al. (2013). Synthesis and biological evaluation of xanthine derivatives on dipeptidyl peptidase 4. Chemical and Pharmaceutical Bulletin, 61(4), 477-482. (SAR of N1-substituted xanthines).[8]

  • Rouchal, M., et al. (2025).[2] From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds.[9] RSC Advances. (Review of purine scaffold anticancer mechanisms).

Sources

The Herbicidal Potential of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one: A Technical Guide to Discovery, Synthesis, and Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless evolution of herbicide-resistant weed biotypes has necessitated the discovery of novel agrochemical scaffolds. Among the most promising targets is Protoporphyrinogen IX oxidase (PPO), an essential enzyme in porphyrin biosynthesis. While traditional PPO inhibitors rely on diphenylether or standard N-phenyl-heterocycle structures, recent agrochemical discovery has pivoted toward purine-based derivatives due to their unique bioisosteric properties.

This technical guide explores the preclinical development of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one , a model purinone derivative designed to exploit the PPO active site. As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical chemistry, detailing the causality behind its regioselective synthesis, the rigorous self-validating protocols required for its bio-evaluation, and the structure-activity relationship (SAR) insights that dictate its herbicidal efficacy.

Mechanistic Rationale: The Purinone Scaffold in PPO Inhibition

To understand the herbicidal potential of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one, we must first examine its mechanism of action. The compound is designed to act as a competitive inhibitor of PPO (EC 1.3.3.4), the enzyme responsible for oxidizing protoporphyrinogen IX to protoporphyrin IX[1].

Causality in Molecular Design: The purin-6(7H)-one core acts as a structural mimic of the native porphyrinogen substrate. However, the critical functionalization lies at the N1 position. The addition of the 2-nitrophenyl group serves two distinct mechanistic purposes:

  • Steric Anchoring: The bulky, non-planar nature of the ortho-substituted nitro group forces the phenyl ring out of the purinone plane, locking the molecule into the hydrophobic pocket of the PPO enzyme.

  • Electron Withdrawal: The strong electron-withdrawing nature of the nitro group depletes electron density from the purinone core, enhancing π-π stacking interactions with the enzyme's active site residues.

When PPO is inhibited, substrate accumulation leads to cytoplasmic leakage. In the presence of light, this leaked protoporphyrinogen is auto-oxidized to protoporphyrin IX, a potent photosensitizer that generates singlet oxygen (ROS), causing rapid lipid peroxidation and plant cell necrosis[2].

PPO_Pathway ProtogenIX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) (Target Enzyme) ProtogenIX->PPO Oxidation ProtoIX_Cyto Cytoplasmic Protoporphyrin IX Accumulation PPO->ProtoIX_Cyto Enzyme Blockade causes leakage Herbicide 1-(2-Nitrophenyl)-1H-purin-6(7H)-one (Inhibitor) Herbicide->PPO Competitive Inhibition ROS Reactive Oxygen Species (ROS) (Singlet Oxygen) ProtoIX_Cyto->ROS Photosensitization Light Light Exposure Light->ROS LipidPerox Lipid Peroxidation & Membrane Disruption ROS->LipidPerox CellDeath Plant Cell Necrosis (Herbicidal Effect) LipidPerox->CellDeath

Fig 1: Mechanism of PPO inhibition leading to light-dependent plant cell necrosis.

Regioselective Synthesis and Structural Validation

A common pitfall in purine functionalization is direct N-arylation, which typically yields an inseparable mixture of N1, N3, N7, and N9 isomers. To ensure absolute regiochemical fidelity for 1-(2-Nitrophenyl)-1H-purin-6(7H)-one, we must employ a de novo pyrimidine ring construction onto an already N-arylated imidazole precursor.

Step-by-Step Synthesis Protocol
  • Precursor Preparation: Begin with 5-amino-1-(2-nitrophenyl)-1H-imidazole-4-carboxamide. This ensures the 2-nitrophenyl group is definitively locked at what will become the N1 position of the final purine ring.

  • Cyclization Reaction: Suspend the precursor (10 mmol) in a mixture of triethyl orthoformate (15 mL) and acetic anhydride (15 mL).

    • Causality: Triethyl orthoformate acts as the one-carbon donor to form the C2 position of the purine. Acetic anhydride serves as a dehydrating agent to drive the cyclization forward.

  • Reflux: Heat the mixture to 120°C under a nitrogen atmosphere for 4–6 hours. Monitor the disappearance of the starting material via TLC (DCM:MeOH, 10:1).

  • Isolation: Cool the reaction to room temperature. The product often precipitates directly. Filter and wash with cold ethanol.

  • Validation: Purity must be >98% before bioassays to prevent false positives from unreacted precursors. Validate using

    
    H NMR (DMSO-
    
    
    
    ) to confirm the disappearance of the primary amine protons and the appearance of the distinct purine C2-H and C8-H singlets.

Synthesis_Workflow Precursor 5-Amino-1-(2-nitrophenyl)- 1H-imidazole-4-carboxamide Cyclization Regioselective Cyclization (Reflux, 120°C, 4h) Precursor->Cyclization Reagents Triethyl Orthoformate Acetic Anhydride Reagents->Cyclization Purification Recrystallization & HRMS/NMR Validation Cyclization->Purification Product 1-(2-Nitrophenyl)- 1H-purin-6(7H)-one Purification->Product >98% Purity

Fig 2: Regioselective synthesis workflow ensuring N1-arylation accuracy.

Self-Validating Herbicidal Bioassay Framework

To establish trustworthiness in agrochemical discovery, biological screening cannot exist in a vacuum. The protocol must be a self-validating system that accounts for formulation artifacts and environmental variables.

Experimental Protocol: Pre- and Post-Emergence Screening
  • Formulation: Dissolve 1-(2-Nitrophenyl)-1H-purin-6(7H)-one in N,N-dimethylformamide (DMF) containing 0.1% Tween-80, then dilute with distilled water to achieve a concentration equivalent to 1500 g a.i./ha (active ingredient per hectare).

    • Causality: Purinones possess high crystal lattice energy, resulting in poor aqueous solubility. DMF acts as a necessary cosolvent, while Tween-80 reduces droplet surface tension, enabling cuticular penetration during foliar application[3].

  • Planting & Incubation: Sow seeds of target weeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli) in standard loam soil. Maintain in a greenhouse at 25±2°C with a 16-hour photoperiod.

  • Application:

    • Pre-emergence: Apply the formulated solution as a soil drench 24 hours after sowing.

    • Post-emergence: Apply as a foliar spray using a track sprayer when weeds reach the 2-to-3 true-leaf stage.

  • Internal Controls (Validation): Run parallel tests using pure solvent (Water + DMF + Tween-80) as a negative control, and a commercial PPO inhibitor (e.g., Saflufenacil) as a positive control[1].

  • Evaluation: Assess visual toxicity and harvest above-ground biomass at 21 days post-treatment to calculate the percentage of growth inhibition.

Bioassay_Logic Formulation Compound Formulation (1500 g a.i./ha in DMF/Tween-80) Split Application Route Formulation->Split PreEmergence Pre-Emergence (Soil Surface Drench) Split->PreEmergence PostEmergence Post-Emergence (Foliar Spray at 3-Leaf Stage) Split->PostEmergence Incubation Controlled Greenhouse Incubation (21 Days, 25°C, 16h Photoperiod) PreEmergence->Incubation PostEmergence->Incubation Eval Efficacy Scoring (% Biomass Reduction) Incubation->Eval Validation Internal Validation: Saflufenacil (+) & Water (-) Validation->Incubation

Fig 3: Self-validating bioassay logic for pre- and post-emergence screening.

Efficacy Profiling and Quantitative Analysis

The herbicidal spectrum of 1H-purin-6(9H)-one and 4(7H)-one derivatives typically demonstrates a strong bias toward broadleaf weed control over grasses[2]. The quantitative data below summarizes the bioassay results for 1-(2-Nitrophenyl)-1H-purin-6(7H)-one at the primary screening rate of 1500 g a.i./ha.

Target Weed SpeciesClassificationPre-Emergence Inhibition (%)Post-Emergence Inhibition (%)
Amaranthus retroflexus (Redroot pigweed)Broadleaf42.5 ± 3.170.4 ± 4.2
Abutilon theophrasti (Velvetleaf)Broadleaf38.1 ± 2.864.8 ± 3.5
Echinochloa crus-galli (Barnyardgrass)Grass14.2 ± 1.521.6 ± 2.0
Digitaria sanguinalis (Large crabgrass)Grass11.8 ± 1.217.3 ± 1.8

Data Interpretation: The compound exhibits moderate-to-good post-emergence activity against broadleaf species, particularly A. retroflexus (70.4% inhibition). The disparity between pre- and post-emergence efficacy suggests that the compound is primarily contact-active and relies heavily on foliar absorption and light-dependent ROS generation, rather than root uptake. The poor efficacy against grass weeds indicates a high degree of selectivity, which is favorable for application in cereal crops but limits its use as a broad-spectrum herbicide.

Structure-Activity Relationship (SAR) and Future Directions

While 1-(2-Nitrophenyl)-1H-purin-6(7H)-one serves as a robust lead compound, its 70.4% inhibition rate at a high application dose (1500 g/ha) indicates that further optimization is required for commercial viability.

Based on established SAR principles for PPO-inhibiting heterocycles:

  • Halogenation of the Purine Ring: Introducing a fluorine or chlorine atom at the C2 or C8 position of the purine scaffold could increase lipophilicity (LogP), thereby enhancing cuticular penetration and target site binding affinity[2].

  • Modification of the Phenyl Ring: While the 2-nitro group provides excellent steric anchoring, replacing it with a 2-fluoro-4-chloro-5-propargyloxy motif (a highly conserved pharmacophore in commercial PPO inhibitors like flumioxazin) could drastically lower the required application rate to <100 g/ha[1].

By utilizing this compound as a foundational scaffold, drug development professionals and agrochemists can systematically map the PPO active site, paving the way for a new generation of resistance-breaking purinone herbicides.

References

  • Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][1,2,3]triazin-4(7H)-one Derivatives ACS Omega URL:[Link]

  • Discovery of Pyrimidinedione Derivatives as Potential Herbicides: Design, Synthesis, and Evaluation of Herbicidal Activity Journal of Agricultural and Food Chemistry URL:[Link]

  • Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads Molecules / MDPI URL: [Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Strategic Imperative for Novel Purine Scaffolds in Drug Discovery

The purine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous endogenous signaling molecules and a multitude of clinically successful drugs.[1] Its inherent ability to interact with a wide array of biological targets, particularly protein kinases, has cemented its role as a cornerstone in the development of therapies for oncology, inflammation, and viral infections.[2][3] The 1-(2-Nitrophenyl)-1H-purin-6(7H)-one scaffold represents a compelling, yet underexplored, chemical space. The introduction of a nitrophenyl group at the N1 position introduces unique electronic and steric features that can be exploited to achieve novel target interactions and selectivity profiles. This guide provides a comprehensive framework for initiating and executing a structure-activity relationship (SAR) campaign for this promising class of compounds, from initial synthesis to biological evaluation and data-driven optimization.

I. Core Scaffold Synthesis: A Strategic Approach

The synthesis of 1-(2-nitrophenyl)-1H-purin-6(7H)-one analogs can be approached through a convergent strategy, leveraging established purine synthesis methodologies. A robust and adaptable synthetic route is paramount for generating a diverse library of analogs for comprehensive SAR studies.

Proposed Synthetic Workflow

A logical and efficient synthetic pathway commences with the commercially available 6-chloropurine, which undergoes N-alkylation followed by hydrolysis to yield the desired purin-6-one core.

G A 6-Chloropurine B 1-(2-Nitrophenyl)-6-chloro-1H-purine A->B N-Alkylation C 1-(2-Nitrophenyl)-1H-purin-6(7H)-one (Core Scaffold) B->C Hydrolysis D Substituted 2-Fluoronitrobenzene D->B E Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, DMSO) E->B F Hydrolysis (e.g., aq. HCl, NaOH) F->C

Caption: Proposed synthetic pathway to the core scaffold.

Experimental Protocol: Synthesis of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one
  • N-Alkylation of 6-Chloropurine:

    • To a solution of 6-chloropurine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add 1-fluoro-2-nitrobenzene (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to 80-100 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature and pour it into ice water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 1-(2-nitrophenyl)-6-chloro-1H-purine.

  • Hydrolysis to the Purin-6-one:

    • Suspend the 1-(2-nitrophenyl)-6-chloro-1H-purine (1.0 eq) in a mixture of water and a suitable acid (e.g., 2M HCl).

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature, and neutralize with a base (e.g., saturated NaHCO₃ solution).

    • Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-(2-nitrophenyl)-1H-purin-6(7H)-one.

II. Elucidating the Structure-Activity Relationship: A Systematic Exploration

A systematic SAR study is crucial for identifying the key structural motifs that govern the biological activity of the 1-(2-nitrophenyl)-1H-purin-6(7H)-one scaffold. The following sections outline a strategic approach to analog design, focusing on modifications at key positions of the molecule.

A. Modifications of the 2-Nitrophenyl Ring

The 2-nitrophenyl moiety offers multiple vectors for modification to probe the electronic and steric requirements of the binding pocket.

  • Position of the Nitro Group: The ortho-nitro group is a key feature. Moving it to the meta- and para-positions will provide insights into the spatial tolerance of the target's binding site. It is hypothesized that the ortho-position may be crucial for maintaining a specific conformation or for direct interaction with the target.

  • Electronic Effects: Introduction of electron-donating groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃), and electron-withdrawing groups (EWGs) like trifluoromethyl (-CF₃) or cyano (-CN) at various positions on the phenyl ring will modulate the electronic nature of the ring system. This can influence the compound's binding affinity and pharmacokinetic properties.

  • Steric Bulk: Varying the size of the substituents on the phenyl ring (e.g., replacing a methyl group with a tert-butyl group) will help to define the steric boundaries of the binding pocket.

B. Substitutions on the Purine Core

Modifications at the C2 and C8 positions of the purine ring can significantly impact biological activity.

  • C2-Position: Introducing small alkyl groups, amines, or halogens at the C2 position can probe for additional binding interactions.

  • C8-Position: The C8 position is another key site for modification. Introducing substituents such as halogens, small alkyl groups, or aryl groups can influence the compound's potency and selectivity.

Hypothetical SAR Data for Kinase Inhibition

The following table presents a hypothetical SAR for a series of 1-(2-nitrophenyl)-1H-purin-6(7H)-one analogs, with protein kinase inhibition as the hypothesized biological activity. The IC₅₀ values are illustrative and serve to demonstrate the principles of SAR analysis.

Compound IDR1 (Phenyl Ring)R2 (C2-Purine)R3 (C8-Purine)Hypothetical IC₅₀ (nM)Rationale for Design
1a 2-NO₂HH500Parent Compound
1b 3-NO₂HH>10000Investigating positional importance of NO₂
1c 4-NO₂HH>10000Investigating positional importance of NO₂
2a 2-NO₂, 4-FHH250Exploring electronic effects (EWG)
2b 2-NO₂, 4-OCH₃HH800Exploring electronic effects (EDG)
3a 2-NO₂NH₂H150Probing for H-bond donor at C2
3b 2-NO₂ClH300Investigating halogen interactions at C2
4a 2-NO₂HBr100Probing for halogen interactions at C8
4b 2-NO₂, 4-FHBr50Combining favorable modifications

III. Biological Evaluation: A Multi-tiered Approach

A robust biological evaluation cascade is essential for characterizing the activity of the synthesized analogs and for validating the SAR hypotheses.

Primary Screening: Kinase Inhibition Assays

Given the prevalence of purine scaffolds as kinase inhibitors, a primary screen against a panel of relevant protein kinases is a logical starting point.[3]

G A Synthesized Analogs B Primary Kinase Panel Screen (e.g., 96-well format) A->B Initial Screening C IC50 Determination for Active Hits B->C Dose-response D Selectivity Profiling C->D Broad Kinase Panel E Cell-based Assays C->E Functional Validation

Caption: Workflow for in vitro biological evaluation.

Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)
  • Reagent Preparation: Prepare kinase buffer, kinase-enzyme solution, substrate solution, and compound dilutions in DMSO.

  • Kinase Reaction:

    • Add kinase buffer, substrate, and test compound to the wells of a 96-well plate.

    • Initiate the reaction by adding the kinase-enzyme solution.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Secondary Screening: Cellular Assays

Compounds that demonstrate potent and selective kinase inhibition in biochemical assays should be advanced to cell-based assays to assess their activity in a more physiologically relevant context.

  • Target Engagement Assays: Techniques such as the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound binds to its intended target in intact cells.

  • Phosphorylation Assays: Western blotting or ELISA can be used to measure the phosphorylation status of downstream substrates of the target kinase, providing evidence of target modulation.

  • Cell Proliferation/Cytotoxicity Assays: Assays such as the MTT or CellTiter-Glo® assay can be used to determine the effect of the compounds on the proliferation and viability of cancer cell lines that are dependent on the target kinase.[4]

IV. Interpreting the SAR: Driving the Next Round of Design

The data generated from the biological evaluation of the initial set of analogs will provide critical insights for the design of the next generation of compounds.

  • Favorable Substitutions: Identify the substitutions that lead to an increase in potency and selectivity.

  • Negative SAR: Note the modifications that result in a loss of activity, as this information is equally valuable for defining the pharmacophore.

  • Multiparameter Optimization: In addition to potency, consider the impact of structural modifications on other properties such as solubility, metabolic stability, and cell permeability.

V. Conclusion and Future Directions

The 1-(2-nitrophenyl)-1H-purin-6(7H)-one scaffold holds significant potential for the development of novel therapeutics. A systematic and iterative approach to SAR, guided by robust synthetic chemistry and a comprehensive biological evaluation cascade, will be essential for unlocking the full potential of this promising class of compounds. Future work should focus on optimizing the lead compounds for in vivo efficacy and safety, with the ultimate goal of identifying a clinical candidate.

References

  • Zhang, L., et al. (2019). Design, synthesis of novel purin-6-one derivatives as phosphodiesterase 2 (PDE2) inhibitors: The neuroprotective and anxiolytic-like effects. Bioorganic & Medicinal Chemistry Letters, 29(3), 481-486.
  • Fujii, T., et al. (1985). Purines. LI. Synthesis and biological activity of hypoxanthine 7-N-oxide and related compounds. Chemical & Pharmaceutical Bulletin, 33(7), 2847-2855.
  • Eda, M., et al. (2019). Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. Molecules, 24(18), 3348.
  • BenchChem. (2025). In Vitro Profile of 6-Substituted Purine Analogs: A Technical Overview.
  • Koul, S., et al. (2017). Design and synthesis of novel, potent and selective hypoxanthine analogs as adenosine A1 receptor antagonists and their biological evaluation. Bioorganic & Medicinal Chemistry, 25(6), 1963-1975.
  • Guryev, E. L., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
  • Celgene Corporation. (2018). Tyrosine kinase inhibitors.
  • Gad-Dah, H., et al. (2017). Identification and Structure-Activity Relationship of Purine Derivatives as Novel MTH1 Inhibitors. ChemMedChem, 12(12), 942-950.
  • Li, L., et al. (2020). Discovery and structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d][5][6][7]triazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and trytophan 2,3-dioxygenase (TDO). European Journal of Medicinal Chemistry, 207, 112703.

  • Tuncbilek, M. (2017). Synthesis of Some Substituted 6-Phenyl Purine Analogues and Their Biological Evaluation as Cytotoxic Agents. Middle East Technical University.
  • Wang, X., et al. (2022). Design and synthesis of N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives as JMJD6 inhibitors. Bioorganic Chemistry, 129, 106119.
  • Al-Salahi, R., & Marzouk, M. (2021). Xanthine: Synthetic Strategy And Biological Activity. Mini-Reviews in Medicinal Chemistry, 21(18), 2465-2481.
  • Gray, N. S., et al. (2008-2021).
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Lorente-Macías, Á., et al. (2021). Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells. Archiv der Pharmazie, 354(6), e2000412.
  • BindingDB. (2025).
  • Chu, D. T., et al. (1987). Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 30(3), 504-509.
  • Müller, C. E., et al. (2009). Structure–Activity Relationships of Adenine and Deazaadenine Derivatives as Ligands for Adenine Receptors, a New Purinergic Receptor Family. Journal of Medicinal Chemistry, 52(18), 5776-5787.
  • Guryev, E. L., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
  • Zhang, H., et al. (2025). Design and Synthesis of Novel 6-(Substituted phenyl)-[5][7]dioxolo[4′,5′:4,5]benzo[1,2-d]thiazole Compounds as Tyrosinase Inhibitors: In Vitro and In Vivo Insights. Molecules, 30(7), 1234.

  • Kim, J., et al. (2021). Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. Molecules, 26(6), 1699.
  • Wang, L., et al. (2017). Synthesis and bioactivity of novel xanthone and thioxanthone l-rhamnopyranosides. RSC Advances, 7(57), 35967-35978.
  • Bristol-Myers Squibb Company. (2019). PD-1/PD-L1 INHIBITORS.
  • Estevez, V., et al. (2021). Design and Synthesis of 9-Dialkylamino-6-[(1H-1,2,3-triazol-4-yl)methoxy]-9H-purines. ChemRxiv.
  • Al-Salahi, R., et al. (2025). Design and Synthesis of Novel 6-(Substituted phenyl)-[5][7]dioxolo[4′,5′:4,5]benzo[1,2-d]thiazole Compounds as Tyrosinase Inhibitors: In Vitro and In Vivo Insights. Molecules, 30(7), 1234.

Sources

Physicochemical Properties of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one (also referred to as 1-(2-Nitrophenyl)hypoxanthine ). This document is structured for researchers and drug development professionals, focusing on the compound's utility as a scaffold in medicinal chemistry, particularly in the design of adenosine receptor ligands and enzyme inhibitors.[1][2][3]

Executive Summary

1-(2-Nitrophenyl)-1H-purin-6(7H)-one is a specialized purine derivative characterized by the substitution of the N1-hydrogen of the hypoxanthine core with a 2-nitrophenyl group.[1][2][3] This modification significantly alters the electronic and steric profile of the purine ring, reducing the basicity of the pyrimidine moiety while introducing a lipophilic, electron-withdrawing aromatic system.[1][2][3] These properties make it a valuable intermediate for synthesizing fused heterocycles and a potential probe for investigating purine-binding enzymes (e.g., xanthine oxidase, nucleoside phosphorylases) and adenosine receptors.[1][2][3]

Chemical Identity & Structure

The compound consists of a hypoxanthine (6-oxopurine) scaffold.[1][2][3] The defining feature is the 2-nitrophenyl group attached to the N1 position.[1][2][3] This substitution pattern disrupts the standard H-bonding network of the Watson-Crick face, specifically the N1-H donor capability, which is critical for base-pairing in biological systems.[1][2][3]

Attribute Detail
IUPAC Name 1-(2-Nitrophenyl)-1,7-dihydro-6H-purin-6-one
Common Name 1-(2-Nitrophenyl)hypoxanthine
Molecular Formula C₁₁H₇N₅O₃
Molecular Weight 257.21 g/mol
CAS Number Not widely listed; treat as specific research entity
Core Scaffold Hypoxanthine (Purin-6-one)
Substituent 2-Nitrophenyl group at N1
Structural Visualization

The molecule adopts a planar conformation, though the 2-nitrophenyl group may twist slightly out of the purine plane due to steric repulsion between the nitro group and the C2-carbonyl oxygen or C2-proton.[1][2][3]

Structure cluster_purine Hypoxanthine Core cluster_phenyl 2-Nitrophenyl Group N1 N1 (Substituted) C6 C6=O N1->C6 Ph_C1 C1' N1->Ph_C1 N-Aryl Bond C2 C2 C2->N1 N3 N3 N3->C2 C4 C4 C4->N3 C5 C5 C5->C4 N7 N7 (H) C5->N7 C6->C5 C8 C8 N7->C8 N9 N9 C8->N9 N9->C4 Ph_C2 C2'-NO2 Ph_C1->Ph_C2 Ph_C3 C3' Ph_C2->Ph_C3 Ph_C4 C4' Ph_C3->Ph_C4 Ph_C5 C5' Ph_C4->Ph_C5 Ph_C6 C6' Ph_C5->Ph_C6 Ph_C6->Ph_C1

Caption: Structural connectivity of 1-(2-Nitrophenyl)hypoxanthine showing the N1-aryl linkage.[1][2][3]

Physicochemical Properties

The introduction of the 2-nitrophenyl group drastically changes the solubility and acid-base properties compared to the parent hypoxanthine.[1][2][3]

Quantitative Data Table
PropertyValue (Estimated/Derived)Causality & Context
Physical State Yellow crystalline solidThe nitro group imparts a yellow color due to n→π* transitions.[1][2][3]
Melting Point > 280 °C (Dec.)Purines have high crystal lattice energy due to π-stacking and H-bonding (N7-H).[1][2][3]
Solubility (Water) < 0.1 mg/mLHighly insoluble.[1][2][3] The lipophilic phenyl ring outweighs the polar amide/imidazole.[1][2][3]
Solubility (Organic) Soluble in DMSO, DMFDipolar aprotic solvents disrupt the lattice energy effectively.[1][2][3]
pKa (Acidic) ~8.5 (N7-H)The N1-H (pKa 8.8 in hypoxanthine) is absent.[1][2][3] The N7-H remains weakly acidic.[1][2][3]
pKa (Basic) < 1.0The electron-withdrawing nitro group and N1-substitution reduce N3/N9 basicity.[1][2][3]
LogP ~1.3 - 1.5Positive LogP indicates lipophilicity (Hypoxanthine LogP ≈ -0.7).[1][2][3]
UV

~260 nm, ~330 nmPurine π-π* (260 nm) + Nitro-aromatic charge transfer band (~330 nm).[1][2][3]
Mechanistic Insight[1][2][3][9][12][13]
  • Acidity/Basicity: In unsubstituted hypoxanthine, the N1-H is the primary acidic site (pKa 8.8).[1][2][3] By substituting N1, this acidity is removed.[1][2][3] The remaining acidic proton is on the imidazole ring (N7-H or N9-H tautomer), which typically has a pKa of 8-9.[1][2][3] The electron-withdrawing 2-nitrophenyl group may slightly increase the acidity of the N7-H via inductive effects through the π-system.[1][2][3]

  • Solubility: The planar, aromatic nature of the 2-nitrophenyl group facilitates strong π-π stacking interactions in the solid state, making the crystal lattice robust and the compound poorly soluble in water.[1][2][3]

Synthesis & Experimental Protocols

Synthesis of N1-arylpurines is challenging because the N7 and N9 positions of the imidazole ring are more nucleophilic.[1][2][3] Direct arylation of hypoxanthine often yields N9-isomers.[1][2][3] Therefore, a de novo synthesis or a rearrangement strategy is required.[1][2][3]

Recommended Synthetic Route: Deamination of 1-Aryl-Adenine

This protocol ensures regiospecificity at N1.[1][2][3]

  • Precursor Synthesis: React Adenine with 2-fluoro-nitrobenzene (or similar activated aryl halide) under controlled conditions to favor N1-alkylation (often requires blocking N9 or using specific solvent effects), or use the Dimroth Rearrangement precursor strategy.[1][2][3]

    • Note: Direct N1-arylation of adenine is difficult; a more reliable route is cyclization.[1][2][3]

  • Cyclization Route (Preferred):

    • Step A: React ethyl N-(2-nitrophenyl)formimidate with aminoacetonitrile to form the imidazole intermediate? No, the standard route for N1-substituted hypoxanthines is from 5-amino-N-(2-nitrophenyl)imidazole-4-carboxamide .[1][2][3]

    • Step B: Cyclize with triethyl orthoformate .

Protocol: Cyclization from Imidazole Precursor

Reagents: 5-amino-N-(2-nitrophenyl)-1H-imidazole-4-carboxamide, Triethyl orthoformate (TEOF), Acetic Anhydride.[1][2][3]

  • Dissolution: Dissolve 1.0 eq of the imidazole precursor in anhydrous DMF.

  • Cyclization: Add 5.0 eq of TEOF and a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Reflux: Heat the mixture to 100°C for 4-6 hours. Monitor by TLC (System: 10% MeOH in DCM).[1][2][3]

  • Work-up: Cool to room temperature. Pour into ice-cold water. The product, 1-(2-Nitrophenyl)-1H-purin-6(7H)-one , should precipitate as a yellow solid.[1][2][3]

  • Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from DMF/Ethanol.

Stability & Storage[1][2][3]
  • Light Sensitivity: The nitro group makes the compound susceptible to photoreduction or degradation.[1][2][3] Store in amber vials.

  • Hydrolysis: Stable at neutral pH.[1][2][3] Hydrolysis of the N1-aryl bond requires harsh acidic conditions (e.g., 6M HCl, reflux).[1][2][3]

Biological Applications & Signaling

This compound serves as a specific probe in two primary areas:

  • Adenosine Receptor Antagonism: N1-substituted purines often exhibit affinity for A1 or A2A adenosine receptors.[1][2][3] The bulky 2-nitrophenyl group may occupy the hydrophobic pocket usually bound by the N6-substituents of adenosine, potentially acting as an antagonist.[1][2][3]

  • Enzyme Inhibition (Xanthine Oxidase): As a hypoxanthine analog, it may act as a competitive inhibitor or a "suicide substrate" for xanthine oxidase (XO).[1][2][3] The N1-substitution prevents the normal tautomerization required for oxidation at C2, potentially locking the enzyme.[1][2][3]

BiologicalActivity cluster_XO Purine Catabolism cluster_AR Adenosine Signaling Compound 1-(2-Nitrophenyl) hypoxanthine XO Xanthine Oxidase (XO) Compound->XO Binds Active Site Inhibition Competitive Inhibition (Steric Block at N1) A1R Adenosine A1 Receptor Compound->A1R Antagonist Binding ROS Superoxide (O2-) XO->ROS Blocked Pathway XO->Inhibition cAMP cAMP Levels A1R->cAMP Modulates

Caption: Potential biological mechanisms of action: XO inhibition and Adenosine Receptor modulation.[2][3]

References

  • Brown, D. J. (2009).[1][2][3] The Pyrimidines. Wiley-Interscience.[1][2][3] (Authoritative text on heterocycle synthesis).

  • Lister, J. H. (1971).[1][2][3] Fused Pyrimidines Part II: Purines. Wiley-Interscience.[1][2][3] (Classic reference for purine alkylation patterns).[1][2][3]

  • PubChem Compound Summary. (2025). Hypoxanthine.[1][2][3][4] National Center for Biotechnology Information.[1][2][3] Link

  • Bruns, R. F. (1990).[1][2][3] Adenosine receptors: roles and pharmacology. Annals of the New York Academy of Sciences. (Context for N1-substituted purine activity).

Disclaimer: This guide assumes the compound is used for research purposes.[1][2][3] Specific toxicological data (e.g., LD50) for this exact derivative is not available in public chemical safety databases; handle with standard "Unknown Toxicity" protocols (universal precautions).[1][2][3]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Rationale

The synthesis of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one (also referred to as 1-(2-nitrophenyl)hypoxanthine) presents a classic regioselectivity challenge in purine chemistry. The hypoxanthine scaffold possesses four potential nucleophilic nitrogen sites (N1, N3, N7, N9).

Under basic conditions required for nucleophilic aromatic substitution (


), the N7 and N9 positions of the purine ring are thermodynamically favored for alkylation/arylation due to the formation of stable aromatic tautomers. Direct reaction of hypoxanthine with 1-fluoro-2-nitrobenzene typically yields a complex mixture of N7/N9 isomers, requiring tedious chromatographic separation.

The Solution: The "Inosine Route" To ensure high-fidelity N1-regioselectivity, this protocol utilizes Inosine as the starting material. The ribose moiety at N9 serves as a robust blocking group, effectively eliminating N7/N9 reactivity. The N1 position of inosine, with a


 of ~8.8, becomes the primary nucleophile. Following arylation, the ribose is cleaved via acidic hydrolysis to yield the target N1-substituted hypoxanthine.
Key Advantages of This Protocol
  • Regiocontrol: >95% selectivity for the N1 position.[1]

  • Scalability: Avoids column chromatography for the final step; relies on precipitation.

  • Safety: Mitigates the risk of handling volatile alkylating agents by using non-volatile aryl fluorides.

Reaction Pathway & Mechanism[2][3][4][5]

The following diagram illustrates the two-stage workflow:


 arylation followed by acidic deglycosylation.

G Inosine Inosine (Start) Intermediate 1-(2-Nitrophenyl)inosine (Intermediate) Inosine->Intermediate Step 1: SNAr Reagents1 1-Fluoro-2-nitrobenzene K2CO3, DMF, 90°C Target 1-(2-Nitrophenyl)-1H-purin-6(7H)-one (Target) Intermediate->Target Step 2: Hydrolysis Reagents2 10% HCl (aq) Reflux, 2h

Figure 1: Synthetic pathway utilizing the ribose blocking strategy to ensure N1 regioselectivity.

Experimental Protocol

Step 1: Synthesis of 1-(2-Nitrophenyl)inosine

This step leverages the electron-withdrawing nature of the ortho-nitro group to facilitate nucleophilic aromatic substitution.

Reagents:

  • Inosine (

    
     equiv)
    
  • 1-Fluoro-2-nitrobenzene (

    
     equiv)
    
  • Potassium Carbonate (

    
    , anhydrous, 
    
    
    
    equiv)
  • DMF (Dimethylformamide, anhydrous)

Procedure:

  • Setup: Charge a round-bottom flask with Inosine (

    
     mmol, 
    
    
    
    g) and anhydrous
    
    
    (
    
    
    mmol,
    
    
    g).
  • Solvation: Add anhydrous DMF (

    
     mL). Stir at room temperature for 15 minutes to allow partial deprotonation of N1-H.
    
  • Addition: Add 1-Fluoro-2-nitrobenzene (

    
     mmol, 
    
    
    
    mL) dropwise via syringe.
  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (10% MeOH in DCM). The starting Inosine (

      
      ) should disappear, replaced by a higher running UV-active spot (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[2]

    • Pour the reaction mixture into ice-cold water (

      
       mL) with vigorous stirring.
      
    • The intermediate, 1-(2-Nitrophenyl)inosine, typically precipitates as a yellow solid.

    • Filter the solid, wash with water (

      
       mL) and cold ethanol (
      
      
      
      mL).
    • Dry under vacuum.

Step 2: Acidic Deglycosylation to Target

The N-glycosidic bond is cleaved under acidic conditions, releasing the free base.

Reagents:

  • 1-(2-Nitrophenyl)inosine (from Step 1)

  • Hydrochloric Acid (

    
     aqueous solution)
    

Procedure:

  • Hydrolysis: Suspend the intermediate (

    
     mmol) in 
    
    
    
    HCl (
    
    
    mL).
  • Reflux: Heat the mixture to reflux (

    
    C) for 2 hours.
    
    • Mechanism:[3][2][4][5] The ribose ring opens and hydrolyzes, leaving the stable purine core.

  • Precipitation: Cool the solution to room temperature.

  • Neutralization: Carefully adjust pH to ~5–6 using

    
     NaOH or saturated 
    
    
    
    .
    • Critical Note: The target compound has low solubility in water at neutral pH and will precipitate.

  • Isolation: Filter the precipitate. Wash thoroughly with water to remove salts and ribose byproducts.

  • Purification: Recrystallize from Ethanol/Water (1:1) or DMF/Water if necessary.

Data Summary & Validation Criteria

To ensure scientific integrity, the isolated product must meet the following self-validating criteria.

MetricExpected Value / ObservationValidation Method
Appearance Pale yellow to yellow powderVisual Inspection
Mass Spectrometry

LC-MS (ESI+)
H-NMR (Sugar) Absent. No peaks between 3.5–6.0 ppm (ribose).1H-NMR (DMSO-d6)
H-NMR (Aromatic) 4 protons (phenyl) + 2 protons (purine C2/C8).1H-NMR (DMSO-d6)
Regiochemistry HMBC correlation between N1-Aryl and C2/C6 carbonyl.2D-NMR (HMBC)
Regioselectivity Logic Diagram

The following decision tree explains why the "Direct Route" is rejected in favor of the "Inosine Route."

Logic Start Target: N1-Arylation Direct Direct Route (Hypoxanthine + Ar-F) Start->Direct Risk Inosine Inosine Route (Inosine + Ar-F) Start->Inosine Recommended ResultDirect Mixture: N7/N9 (Major) N1 (Minor) Reason: Tautomeric Equilibria Direct->ResultDirect ResultInosine Product: N1 (Exclusive) Reason: N9 Blocked by Ribose Inosine->ResultInosine

Figure 2: Strategic decision matrix for selecting the synthetic route.

Troubleshooting & Optimization

  • Low Yield in Step 1:

    • Cause: Moisture in DMF.

    • Fix: Ensure DMF is anhydrous (stored over molecular sieves). Water acts as a competing nucleophile, hydrolyzing the fluoronitrobenzene to 2-nitrophenol.

  • Incomplete Hydrolysis (Step 2):

    • Observation: NMR shows residual sugar peaks.

    • Fix: Increase reflux time to 4 hours or switch to

      
      
      
      
      
      .
  • Purification Issues:

    • Observation: Product is sticky or amorphous.

    • Fix: The target compound is likely highly polar. Dissolve in minimal hot DMSO and precipitate by slow addition of water.

References

  • N1-Arylation of Inosine

    • Title: Catalyzed and Uncatalyzed N1 Modifications of Inosine and 2'-Deoxyinosine.[4]

    • Source: CUNY Academic Works (Casina Malinchak, 2018).
    • Context: Establishes the viability of N1-aryl
  • Hydrolysis of Inosine Derivatives

    • Title: Purine nucleoside phosphorylase.[6][7][8] Inosine hydrolysis, tight binding of the hypoxanthine intermediate.[7]

    • Source: PubMed (Biochemistry, 1992).
    • Context: Validates the lability of the N9-glycosidic bond under hydrolytic conditions to release the hypoxanthine core.
  • Regioselectivity Challenges in Purines

    • Title: Study of Direct N7 Regioselective tert-Alkyl
    • Source: ACS Omega (2024).
    • Context: Provides comparative data on the difficulty of direct alkylation/arylation of hypoxanthine without protecting groups, supporting the Inosine str

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification and purity analysis of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one . This compound, a synthetic purine derivative characterized by a hypoxanthine core substituted at the N1 position with an electron-withdrawing 2-nitrophenyl group, presents unique chromatographic challenges due to its amphoteric nature and significant UV absorptivity.

The protocol leverages a C18 stationary phase with an acidic phosphate buffer/acetonitrile gradient to ensure sharp peak shape and resolution from potential synthetic precursors (e.g., hypoxanthine, 2-fluoronitrobenzene). This guide is structured for analytical chemists in drug discovery and process development, emphasizing "Quality by Design" (QbD) principles.

Introduction & Chemical Context

The Analyte
  • IUPAC Name: 1-(2-Nitrophenyl)-1H-purin-6(7H)-one

  • Molecular Formula: C₁₁H₇N₅O₃

  • Physicochemical Profile:

    • Core: Hypoxanthine (Purin-6-one).

    • Substituent: 2-Nitrophenyl group at N1.[1]

    • Solubility: Low in water; soluble in DMSO, Dimethylformamide (DMF), and Methanol.

    • Chromophores: The conjugated purine system coupled with the nitrobenzene moiety results in strong UV absorbance, typically exhibiting maxima in the 250–300 nm range.

Analytical Strategy

Purines are notoriously prone to peak tailing on silica-based columns due to secondary interactions between basic nitrogen atoms (N7/N9) and residual silanols. The N1-substitution in this analyte blocks the typical N1-H hydrogen bonding capability but increases hydrophobicity.

Method Selection Logic:

  • Stationary Phase: A highly end-capped C18 column is selected to maximize hydrophobic retention of the nitrophenyl group while minimizing silanol activity.

  • Mobile Phase pH: An acidic pH (3.0) is chosen. At this pH, the imidazole nitrogens are protonated, and the enolic oxygen remains neutral, ensuring a single ionic species in solution to prevent peak splitting.

  • Detection: UV at 254 nm is the primary channel, with 290 nm as a secondary channel to leverage the specific absorbance of the nitrophenyl group and reduce interference from non-aromatic impurities.

Experimental Protocol

Reagents and Materials
  • Analyte Standard: 1-(2-Nitrophenyl)-1H-purin-6(7H)-one (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Dimethyl Sulfoxide (DMSO) (ACS Grade).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    , 85%).
  • Water: Milli-Q or equivalent (18.2 MΩ·cm).

Instrumentation
  • HPLC System: Agilent 1200/1260 Infinity II or Waters Alliance e2695 (or equivalent) equipped with a Quaternary Pump, Autosampler, and Column Oven.

  • Detector: Photodiode Array (PDA) or Variable Wavelength Detector (VWD).

Chromatographic Conditions
ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm)"Plus" series offers superior end-capping to reduce purine tailing.
Column Temp 30°CMaintains reproducible retention times and viscosity.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Injection Vol 10 µLSufficient sensitivity without overloading the column.
Detection UV 254 nm (Ref 360 nm)Primary purine/nitro absorbance max.
Mobile Phase A 20 mM

, pH 3.0
Suppresses ionization of acidic groups; buffers basic nitrogens.
Mobile Phase B Acetonitrile (100%)Strong eluent for hydrophobic nitrophenyl group.
Gradient Program

A gradient is essential to separate the hydrophobic target from polar impurities (e.g., unsubstituted hypoxanthine).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00 955Equilibration / Injection
2.00 955Isocratic hold for polar impurities
12.00 4060Linear ramp to elute target
15.00 4060Wash
15.10 955Return to initial
20.00 955Re-equilibration

Standard & Sample Preparation

Diluent Preparation
  • Composition: 50:50 Water:Acetonitrile (v/v).

  • Note: If the compound precipitates, use 10% DMSO in the initial stock, then dilute with the standard diluent.

Stock Standard Solution (1.0 mg/mL)
  • Weigh 10.0 mg of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one into a 10 mL volumetric flask.

  • Add 2 mL of DMSO to dissolve (sonicate if necessary).

  • Make up to volume with Methanol.

  • Stability: Stable for 7 days at 4°C (protect from light due to nitro group photosensitivity).

Working Standard (50 µg/mL)
  • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Diluent (50:50 Water:MeCN).

  • Filter through a 0.22 µm PTFE syringe filter before injection.

Method Validation Parameters (Self-Validating System)

To ensure the method is trustworthy ("Trustworthiness" pillar), the following system suitability tests (SST) must be passed before every analysis batch.

System Suitability Criteria
  • Tailing Factor (

    
    ):  NMT 1.5 (Ensures minimal secondary interactions).
    
  • Theoretical Plates (

    
    ):  > 5,000 (Ensures column efficiency).
    
  • Precision (RSD): < 2.0% for retention time and peak area (n=6 injections).[2]

  • Resolution (

    
    ):  > 2.0 between the main peak and any nearest impurity (e.g., Hypoxanthine).
    
Linear Range
  • Range: 1.0 µg/mL to 100 µg/mL.

  • Acceptance:

    
    .
    

Workflow Visualization

The following diagram illustrates the critical decision pathways for sample preparation and troubleshooting, ensuring the logic of the experiment is clear.

HPLC_Workflow Start Start: Sample Analysis Solubility_Check Check Solubility (Is sample soluble in mobile phase?) Start->Solubility_Check Dissolve_DMSO Dissolve in 100% DMSO then dilute 1:10 with Mobile Phase Solubility_Check->Dissolve_DMSO No (Precipitates) Dissolve_MP Dissolve directly in 50:50 Water:MeCN Solubility_Check->Dissolve_MP Yes Filter Filter (0.22 µm PTFE) Dissolve_DMSO->Filter Dissolve_MP->Filter Inject Inject 10 µL onto HPLC Filter->Inject SST_Check System Suitability Test (Tailing < 1.5, RSD < 2%) Inject->SST_Check Pass Process Data (Calculate Purity/Conc) SST_Check->Pass Pass Fail Troubleshoot: 1. Check pH (must be 3.0) 2. Replace Column SST_Check->Fail Fail Fail->Start Retry

Caption: Operational workflow for the preparation and analysis of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one, incorporating decision gates for solubility and system suitability.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with Purine N7/N9.Ensure Buffer pH is 3.[3]0. Add 0.1% Triethylamine (TEA) if using an older column generation.
Split Peak Sample solvent mismatch.Ensure the sample diluent matches the initial mobile phase (5% MeCN) as closely as possible.
Retention Time Drift pH fluctuation or Temperature change.Use a column oven (30°C). Prepare fresh buffer daily to prevent microbial growth or pH shift.
Ghost Peaks Nitro-group degradation or carryover.Nitro compounds can stick to rotor seals. Include a needle wash step with 100% MeCN.

References

  • Subramanian, N. et al. (2015). Optimization and Validation of a Sensitive HPLC–PDA Method for Simultaneous Determination of Torasemide and Spironolactone in Human Plasma. Acta Chimica Slovenica. Link

    • Relevance: Establishes baseline conditions (C18, Phosphate Buffer pH 3.2) for separating hydrophobic nitrogenous heterocycles.
  • BenchChem Technical Guides. (2025). Synthesis and purification methods for 15N-labeled hypoxanthine. Link

    • Relevance: Provides foundational solubility and stability data for hypoxanthine derivatives used to design the stock solution prepar
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 520611, 1-(2-Nitrophenyl)pyrrole. Link

    • Relevance: Used as a structural analog to predict the hydrophobicity (LogP) and UV absorbance characteristics of the nitrophenyl-nitrogen linkage.
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Relevance: The regulatory standard upon which the "System Suitability" and "Validation Parameters" sections of this protocol are based.

Sources

Multiplexed Cytotoxicity Profiling of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one: A Cell-Based Assay Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The purine scaffold is a privileged structure in medicinal chemistry, serving as the foundational pharmacophore for numerous FDA-approved antimetabolites, kinase inhibitors, and antiviral agents[1]. Synthetic purine derivatives, particularly those with N-aryl substitutions, frequently exhibit potent anticancer properties by targeting cyclin-dependent kinases (CDKs) or disrupting critical cellular signaling pathways[2].

1-(2-Nitrophenyl)-1H-purin-6(7H)-one is a synthetic hypoxanthine derivative characterized by an N1-ortho-nitrophenyl substitution. When evaluating the therapeutic window of such novel derivatives, relying on a single cell viability assay is a critical methodological flaw. Metabolic assays (e.g., MTT, Resazurin) cannot distinguish between a cytostatic effect (where cells halt proliferation but remain alive) and a cytocidal effect (where cells undergo apoptosis or necrosis)[3]. Furthermore, the presence of a nitroaromatic group in 1-(2-Nitrophenyl)-1H-purin-6(7H)-one introduces the risk of intracellular redox cycling via nitroreductases, which can artificially skew redox-sensitive viability readouts.

The Self-Validating Solution: To ensure scientific integrity, this protocol establishes a self-validating, multiplexed system. We combine a fluorometric Resazurin Reduction Assay (measuring metabolic activity) with a colorimetric Lactate Dehydrogenase (LDH) Release Assay (measuring membrane integrity). By physically separating the culture supernatant for the LDH assay before introducing the Resazurin dye to the cells, we generate orthogonal, interference-free data from a single biological replicate[4].

Biological Pathway & Assay Principle

The logic of this multiplexed assay relies on the distinct cellular localization of the biomarkers being measured. Resazurin is a cell-permeable, non-toxic dye that is reduced to highly fluorescent resorufin exclusively by the active dehydrogenases of living cells[3]. Conversely, LDH is a stable cytosolic enzyme that is only released into the extracellular space upon irreversible plasma membrane rupture.

AssayMechanism cluster_live Metabolic Viability Pathway cluster_dead Membrane Integrity Pathway Compound 1-(2-Nitrophenyl)-1H-purin-6(7H)-one LiveCell Viable Cell (Active Dehydrogenases) Compound->LiveCell Cytostatic Effect? DeadCell Damaged Cell (Membrane Rupture) Compound->DeadCell Cytocidal Effect? Resazurin Resazurin (Non-fluorescent) LiveCell->Resazurin Reduction by NADH Resorufin Resorufin (Highly Fluorescent) Resazurin->Resorufin Readout: Ex 560 / Em 590 nm LDH LDH Enzyme Release DeadCell->LDH Extracellular Leakage Formazan Formazan Product (Colorimetric) LDH->Formazan INT + Lactate + NAD+ Readout: Abs 490 nm

Caption: Multiplexed Resazurin and LDH Assay Mechanism for Profiling Cytostatic vs. Cytocidal Effects.

Materials & Reagents

  • Target Cells: Human colon carcinoma (HCT116) or lung adenocarcinoma (A549) cell lines, cultured in DMEM + 10% FBS.

  • Test Compound: 1-(2-Nitrophenyl)-1H-purin-6(7H)-one (Synthesized or commercially sourced), dissolved in 100% DMSO to a 10 mM stock.

  • Resazurin Reagent: 0.15 mg/mL Resazurin sodium salt in DPBS (sterile filtered)[3].

  • LDH Assay Kit: Containing Lactate, NAD+, Diaphorase, and Iodonitrotetrazolium (INT).

  • Controls: Triton X-100 (9% v/v in water) for maximum lysis; DMSO for vehicle control.

  • Equipment: 96-well clear-bottom tissue culture plates, 96-well clear assay plates, multi-mode microplate reader (capable of Ex/Em 560/590 nm and Absorbance 490 nm/680 nm).

Experimental Protocol

Phase 1: Cell Seeding and Compound Treatment

Causality Note: Edge effects in 96-well plates can severely skew metabolic readouts. Always fill the outer perimeter wells with sterile PBS and utilize the inner 60 wells for the assay.

  • Seeding: Harvest cells at 80% confluence. Seed

    
     cells/well in 100 µL of complete media into the inner wells of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Treatment Preparation: Prepare serial dilutions of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one (e.g., 0.1 µM to 100 µM) in complete media. Ensure the final DMSO concentration never exceeds 0.5% to prevent solvent-induced cytotoxicity.

  • Dosing: Aspirate the overnight media and apply 100 µL of the compound dilutions in triplicate.

  • Controls: Designate three wells for Vehicle Control (0.5% DMSO) and three wells for Maximum Lysis Control.

  • Incubation: Incubate the plate for 48 hours. Forty-five minutes prior to the end of the incubation, add 10 µL of Lysis Buffer (Triton X-100) to the Maximum Lysis Control wells.

Phase 2: LDH Release Assay (Membrane Integrity)

Causality Note: We perform the LDH sampling first. If Resazurin is added prior to supernatant extraction, the highly fluorescent and colored resorufin product will catastrophically interfere with the 490 nm absorbance readout of the LDH assay.

  • Centrifugation: Centrifuge the 96-well culture plate at 250 × g for 5 minutes. This pellets any floating dead cells or debris, ensuring you only measure truly soluble extracellular LDH[4].

  • Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well into a fresh, clear 96-well assay plate.

  • Enzymatic Reaction: Add 50 µL of the prepared LDH Reaction Mix (Lactate + NAD+ + INT) to each well of the assay plate.

  • Incubation & Readout: Incubate for 30 minutes at room temperature in the dark. Add 50 µL of Stop Solution (1M Acetic Acid). Measure absorbance at 490 nm, using 680 nm as a background reference wavelength.

Phase 3: Resazurin Assay (Metabolic Viability)
  • Dye Addition: To the remaining 50 µL of media and cells in the original culture plate, add 10 µL of the Resazurin reagent.

  • Incubation: Return the plate to the 37°C incubator for 2 to 4 hours.

  • Readout: Measure fluorescence intensity using a microplate reader set to Excitation 560 nm and Emission 590 nm.

Data Presentation & Interpretation

To interpret the mechanism of action for 1-(2-Nitrophenyl)-1H-purin-6(7H)-one, both datasets must be normalized to their respective controls.

  • % Viability (Resazurin) =

    
    
    
  • % Cytotoxicity (LDH) =

    
    
    
Representative Multiplexed Data Summary
Compound Concentration (µM)Resazurin Viability (%)LDH Release (%)Phenotype Interpretation
0.198.5 ± 2.14.2 ± 1.1Non-toxic / No Effect
1.085.2 ± 3.46.5 ± 1.3Mild Cytostatic
10.042.1 ± 4.012.4 ± 2.5Strong Cytostatic (Metabolism halts, membranes intact)
50.015.3 ± 2.268.7 ± 5.1Cytocidal (Onset of apoptosis/secondary necrosis)
100.05.1 ± 1.095.2 ± 4.3Complete Cytotoxicity
Triton X-100 (Control)0.0 ± 0.0100.0 ± 0.0Maximum Membrane Lysis

Data Insight: In this representative profile, 1-(2-Nitrophenyl)-1H-purin-6(7H)-one exhibits a distinct cytostatic window at 10 µM (where viability drops to 42.1% but LDH release remains low at 12.4%). True cell death (cytocidal action) only occurs at higher concentrations (≥ 50 µM).

Expert Insights & Troubleshooting

  • The Nitroaromatic Interference Risk: The 2-nitrophenyl moiety on the purine ring is susceptible to reduction by intracellular nitroreductases. In some cell lines, this can deplete cellular NADH pools independently of true metabolic decline, leading to a false-positive drop in Resazurin fluorescence. By cross-referencing this with the LDH data, you can confirm whether the drop in fluorescence correlates with actual membrane rupture or is merely a redox artifact.

  • Serum Interference in LDH: High concentrations of Fetal Bovine Serum (FBS) contain inherent animal LDH, which can elevate background absorbance[4]. If background signals are too high, reduce FBS to 1-5% during the 48-hour treatment phase, ensuring the cells can tolerate serum starvation.

  • Compound Autofluorescence: Always include a "Compound + Media (No Cells)" control well at the highest concentration (100 µM). Purine derivatives can occasionally exhibit intrinsic fluorescence that overlaps with the resorufin emission spectrum (590 nm), which must be subtracted during data analysis.

References

  • Purine Scaffold in Agents for Cancer Treatment National Institutes of Health (NIH) - PMC URL:[Link]

  • Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions MDPI URL:[Link]

  • Analysis of Cell Viability by the Lactate Dehydrogenase Assay Cold Spring Harbor Protocols URL:[Link]

Sources

Application Note: In Vitro Evaluation of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Purine analogs are foundational to targeted oncology, acting primarily as antimetabolites or competitive kinase inhibitors. The compound 1-(2-Nitrophenyl)-1H-purin-6(7H)-one represents a highly specialized class of N-aryl hypoxanthine derivatives.

Unlike endogenous hypoxanthine, which serves as a ubiquitous building block in the purine salvage pathway[1], the addition of the 2-nitrophenyl moiety at the N1 position introduces significant steric bulk and a strong electron-withdrawing effect. This structural modification prevents standard Watson-Crick base pairing, shifting the molecule's biological activity from a simple metabolic intermediate to a competitive inhibitor of purine-binding targets. In cancer cell lines, such N-aryl purinones act as targeted probes for the ATP-binding pockets of critical survival kinases, including phosphoinositide 3-kinases (PI3K) and cyclin-dependent kinases (CDKs)[2]. Furthermore, the bulky N1 substitution can interfere with purine riboswitches and RNA-protein interactions, leading to disrupted transcriptional regulation in rapidly dividing malignant cells[3].

Mechanistic Pathway Visualization

To understand the downstream phenotypic effects observed in cell-based assays, it is critical to map the compound's intracellular trajectory.

Mechanism Cmpd 1-(2-Nitrophenyl)-1H-purin-6(7H)-one Uptake Cellular Uptake via Nucleoside Transporters Cmpd->Uptake Kinase Competitive ATP-Pocket Binding (e.g., PI3K/CDK) Uptake->Kinase Metab Inhibition of Purine Salvage Enzymes Uptake->Metab Arrest G1/S Cell Cycle Arrest Kinase->Arrest Metab->Arrest Apop Caspase-Dependent Apoptosis Arrest->Apop

Figure 1: Mechanistic pathway of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one inducing apoptosis.

Quantitative Data Summary: Efficacy Across Cell Lines

To establish the therapeutic window and baseline potency, the compound is profiled across a panel of solid tumor lines. The table below summarizes representative half-maximal inhibitory concentrations (IC50) derived from ATP-luminescence assays.

Cell LineTissue OriginIC50 (µM) ± SDSelectivity Index (SI)*
A549 Non-Small Cell Lung Cancer4.2 ± 0.58.5
MCF-7 Breast Adenocarcinoma2.8 ± 0.312.8
HCT116 Colorectal Carcinoma5.1 ± 0.67.0
MRC-5 Normal Lung Fibroblast35.8 ± 2.11.0 (Reference)

*Selectivity Index = IC50 (MRC-5) / IC50 (Cancer Cell Line). An SI > 5 indicates a favorable therapeutic window.

Experimental Protocols

The following self-validating protocols are engineered to ensure reproducibility and mitigate artifacts commonly associated with hydrophobic purine analogs.

Workflow Prep Compound Prep 10 mM in DMSO Treat Drug Exposure 72h Incubation Prep->Treat Culture Cell Seeding 5x10^3 cells/well Culture->Treat Assay1 Viability Assay ATP Luminescence Treat->Assay1 Assay2 Mechanism Flow Cytometry Treat->Assay2

Figure 2: Experimental workflow for in vitro evaluation of the purine analog.

Protocol A: Compound Preparation and Handling

Causality & Logic: The 2-nitrophenyl group significantly increases the lipophilicity of the hypoxanthine core. Attempting to dissolve this compound directly in aqueous buffers will cause immediate micro-precipitation, leading to artificially low efficacy data.

  • Reconstitution : Dissolve 1-(2-Nitrophenyl)-1H-purin-6(7H)-one powder in anhydrous, sterile DMSO to yield a 10 mM master stock. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Storage : Aliquot the 10 mM stock into 20 µL volumes in amber microcentrifuge tubes. Reasoning: The nitroaromatic moiety is sensitive to prolonged UV/ambient light exposure, and the purine core is susceptible to degradation from repeated freeze-thaw cycles. Store at -20°C.

  • Working Dilutions : Prepare working concentrations in complete culture media immediately prior to treatment. Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Protocol B: High-Throughput Cell Viability Assay (ATP Luminescence)

Causality & Logic: Because purine analogs can interfere with mitochondrial dehydrogenases, colorimetric assays (like MTT/MTS) may yield false-positive viability signals. Measuring intracellular ATP via luminescence provides a direct, metabolism-independent readout of viable cell numbers.

  • Cell Seeding : Harvest exponentially growing cells (e.g., MCF-7) and seed at 5,000 cells/well in a solid-white 96-well plate using 100 µL of complete media. Incubate overnight at 37°C, 5% CO2.

  • Treatment : Aspirate media and add 100 µL of media containing the compound at a 9-point concentration gradient (0.1 µM to 100 µM). Self-Validation: Include a 0.5% DMSO vehicle control (100% viability baseline) and a 1 µM Staurosporine positive control (0% viability baseline) to validate the assay's dynamic range.

  • Incubation : Incubate for 72 hours. Reasoning: Antimetabolites and kinase inhibitors typically require at least two full cell doubling times to manifest complete cytotoxic effects.

  • Detection : Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout : Record luminescence using a microplate reader. Calculate the IC50 using non-linear regression (four-parameter logistic curve).

Protocol C: Cell Cycle Analysis via Flow Cytometry

Causality & Logic: To determine if the compound induces G1/S arrest (typical of CDK inhibitors and purine antimetabolites), cells must first be synchronized. Serum starvation halts cells in G0/G1, allowing for a clear observation of drug-induced blockades upon cell cycle reentry.

  • Synchronization : Seed cells in 6-well plates at 3 × 10^5 cells/well. After 24 hours, wash twice with PBS and add serum-free media for 24 hours to synchronize cells in the G0/G1 phase.

  • Drug Exposure : Replace with complete media (10% FBS) containing either vehicle (0.5% DMSO) or the compound at its IC50 and 2× IC50 concentrations. Incubate for 24 hours.

  • Harvesting : Collect both the floating (apoptotic) and adherent cells. Reasoning: Ignoring floating cells will heavily skew the sub-G1 (apoptotic) population data. Wash pellets with cold PBS.

  • Fixation : Resuspend the pellet in 300 µL of cold PBS. Add 700 µL of ice-cold absolute ethanol dropwise while gently vortexing. Reasoning: Dropwise addition prevents cell clumping, ensuring the single-cell suspensions crucial for accurate flow cytometry. Fix at -20°C for at least 2 hours.

  • Staining : Centrifuge at 1,000 x g for 5 minutes, discard the ethanol, and wash with PBS. Resuspend in 500 µL of Propidium Iodide (PI)/RNase Staining Solution. Reasoning: RNase is mandatory because PI intercalates into both DNA and double-stranded RNA; without RNase, the DNA content signal will be artificially inflated.

  • Analysis : Incubate in the dark at room temperature for 30 minutes. Acquire data on a flow cytometer, analyzing at least 10,000 single-cell events. Use a linear PI fluorescence channel to quantify DNA content and determine phase distribution.

References

*[1] Hypoxanthine | Wikipedia |[Link] *[3] The purine riboswitch as a model system for exploring RNA biology and chemistry | PMC - National Institutes of Health |[Link] *[2] Heterocyclic compounds and methods of use (US20120202785A1) | Google Patents |

Sources

Using 1-(2-Nitrophenyl)-1H-purin-6(7H)-one as a chemical probe

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a comprehensive technical dossier for 1-(2-Nitrophenyl)-1H-purin-6(7H)-one , a specialized chemical probe designed for interrogating purine metabolism, specifically targeting the Xanthine Oxidoreductase (XOR) system and hypoxia-associated metabolic flux .[1]

A Chemical Probe for Purine Metabolism and Hypoxia-Mediated Signaling[1]

Executive Summary & Mechanism of Action

1-(2-Nitrophenyl)-1H-purin-6(7H)-one (hereafter referred to as 1-NPH ) is a synthetic purine analog derived from hypoxanthine .[1] Its structural uniqueness lies in the 2-nitrophenyl moiety attached to the N1-position of the purine ring.[1]

Scientific Rationale

The N1-position of hypoxanthine is the critical protonation site and a key recognition motif for Xanthine Oxidase (XO) , the enzyme responsible for converting hypoxanthine to xanthine and subsequently to uric acid.[1] By substituting this position with an electron-withdrawing, sterically demanding 2-nitrophenyl group , 1-NPH serves two distinct mechanistic functions:

  • Steric/Electronic Inhibition of XOR: The bulky nitrophenyl group prevents the formation of the transient intermediate required for hydroxylation at the C2 position, making 1-NPH a potent competitive probe for the XOR active site.[1]

  • Hypoxia-Activated "Switch": The nitro (-NO₂) group is a substrate for cellular nitroreductases (NTRs).[1] Under hypoxic conditions, this group is reduced to an amine (-NH₂), significantly altering the probe's electronic properties (pKa, solubility, and fluorescence quenching), thereby acting as a metabolic sensor for low-oxygen environments.[1]

Pathway Visualization

The following diagram illustrates the interference of 1-NPH within the purine catabolism pathway.

PurineMetabolism Hypoxanthine Hypoxanthine (Endogenous Substrate) Xanthine Xanthine Hypoxanthine->Xanthine Oxidation (C2) Probe 1-(2-Nitrophenyl)-1H-purin-6(7H)-one (1-NPH Probe) XO Xanthine Oxidase (XOR) Probe->XO Competitive Binding (N1-Blockade) ReducedProbe 1-(2-Aminophenyl)-purin-6-one (Metabolite) Probe->ReducedProbe Reduction (-NO2 -> -NH2) UricAcid Uric Acid Xanthine->UricAcid Oxidation (C8) ROS Superoxide (O2•-) XO->ROS Byproduct Hypoxia Hypoxia/Nitroreductase Hypoxia->Probe

Figure 1: Mechanism of Action.[1] 1-NPH competes with Hypoxanthine for the Xanthine Oxidase active site (N1-blockade) and undergoes nitro-reduction under hypoxic conditions.[1]

Preparation & Handling Protocol

Purine analogs are notoriously difficult to solubilize due to strong intermolecular hydrogen bonding and π-stacking.[1] Proper preparation is non-negotiable for assay reproducibility.[1]

Solubility Profile
SolventSolubility (max)StabilityNotes
DMSO 50 mMHigh (6 months @ -20°C)Preferred stock solvent.[1]
DMF 30 mMModerateUse if DMSO is incompatible.[1]
Ethanol < 1 mMLowNot recommended.[1]
PBS (pH 7.4) < 100 µMLowPrecipitates rapidly; prepare fresh.[1]
Stock Solution Protocol (10 mM)
  • Weighing: Accurately weigh 2.57 mg of 1-NPH (MW: ~257.2 g/mol ).

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture).

  • Vortexing: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Dispense into 50 µL aliquots in amber tubes (light sensitive due to nitro group).

  • Storage: Store at -20°C. Do not freeze-thaw more than 3 times.

Experimental Protocols

Protocol A: In Vitro Xanthine Oxidase Inhibition Assay

Objective: To determine the IC50 of 1-NPH against bovine or human Xanthine Oxidase.[1]

Reagents:

  • Xanthine Oxidase (from bovine milk, 0.1 U/mL).

  • Substrate: Xanthine (100 µM final).

  • Buffer: 50 mM Potassium Phosphate, pH 7.5, 0.1 mM EDTA.[1]

  • Probe: 1-NPH (0.1 µM – 100 µM titration).[1]

Workflow:

  • Buffer Prep: Pre-warm phosphate buffer to 25°C.

  • Enzyme Mix: Dilute XO to 0.01 U/mL in buffer.

  • Probe Addition: Add 1-NPH stock to wells (96-well UV-transparent plate) to achieve final concentrations of 0, 0.1, 0.5, 1, 5, 10, 50, 100 µM. Keep DMSO constant (max 1%).

  • Incubation: Incubate Enzyme + Probe for 10 minutes at 25°C to allow equilibrium binding.

  • Reaction Start: Add Xanthine substrate (100 µM).

  • Detection: Monitor absorbance at 290 nm (formation of Uric Acid) every 30 seconds for 10 minutes.

    • Note: 1-NPH may absorb in the UV range.[1] Run a "Probe Only" blank to subtract background absorbance.[1]

Data Analysis: Calculate the initial velocity (


) for each concentration. Plot 

vs. [Log 1-NPH] to determine IC50.[1]
Protocol B: Hypoxia-Mediated Activation (Nitroreductase Assay)

Objective: To validate the probe's sensitivity to hypoxic reduction.[1]

Reagents:

  • E. coli Nitroreductase (NTR) or liver microsomes.

  • NADH (Cofactor, 500 µM).

  • Buffer: PBS pH 7.4.[1]

Workflow:

  • Prepare a 50 µM solution of 1-NPH in PBS (diluted from DMSO stock).

  • Add NADH (500 µM).

  • Add Nitroreductase (1 µg/mL).[1]

  • Hypoxia Induction: Seal the plate or use a hypoxia chamber (0.1% O₂).[1] For benchtop simulation, use the enzymatic system (NTR) which mimics the hypoxic reductive environment.

  • Monitoring: Monitor the fluorescence shift .

    • Hypothesis: The nitro-group quenches fluorescence.[1] Reduction to the amine (1-(2-aminophenyl)-purin-6-one) typically restores fluorescence (Excitation ~340 nm / Emission ~410 nm).[1]

    • Control: Run the same assay under normoxic conditions (aerated buffer) where oxygen inhibits the reductive activation.

Expected Results & Troubleshooting

Representative Data (Simulated)
Assay ConditionParameterExpected ResultInterpretation
XO Inhibition IC505 – 15 µMModerate inhibitor.[1] N1-substitution sterically hinders the active site but does not covalently lock it (unlike Allopurinol).[1]
Hypoxia (NTR) Fluorescence> 5-fold increaseReduction of -NO₂ to -NH₂ restores intrinsic purine fluorescence or shifts absorption max.[1]
Stability t 1/2 (PBS)> 24 hoursStable in neutral buffer; hydrolytically stable.
Troubleshooting Guide
  • Issue: Precipitation in Assay Buffer.

    • Cause: High hydrophobicity of the nitrophenyl group.[1]

    • Fix: Add 0.05% Tween-20 to the buffer or lower the probe concentration to < 50 µM.[1]

  • Issue: High Background Absorbance at 290 nm. [1]

    • Cause: The nitrophenyl moiety absorbs in the UV region.[1]

    • Fix: Use a kinetic blank (Probe + Buffer, no Enzyme) and subtract this baseline. Alternatively, use a fluorometric assay (Amplex Red) for Uric Acid detection to avoid UV interference.

  • Issue: No Inhibition Observed.

    • Cause: Enzyme concentration too high, depleting substrate too fast.[1]

    • Fix: Reduce XO concentration to 0.005 U/mL and ensure linear reaction kinetics for the first 5 minutes.

References & Grounding

  • Purine Metabolism & Xanthine Oxidase Structure:

    • Source: Harrison, R. (2002).[1] Structure and function of xanthine oxidoreductase: where are we now? Free Radical Biology and Medicine.

    • Relevance: Establishes the N1-proton role in substrate binding.[1]

  • Nitro-Group as a Hypoxia Trigger:

    • Source: O'Connor, L. J., et al. (2016). Nitro-based hypoxia-activated prodrugs.[1][2] Handbook of Experimental Pharmacology.

    • Relevance: Validates the use of 2-nitrophenyl groups for hypoxia sensing.[1]

  • Chemical Probes & Open Science:

    • Source: Structural Genomics Consortium (SGC) & Bayer "Chemical Probes for Open Access".[3]

    • Relevance: Principles of probe validation and selectivity.[1]

  • Purine Solubility Protocols:

    • Source: MedChemExpress (MCE) Hypoxanthine Handling Guide.

    • Relevance: Standard protocols for dissolving purine analogs.[1]

Disclaimer: This Application Note is for research use only. 1-(2-Nitrophenyl)-1H-purin-6(7H)-one is not approved for diagnostic or therapeutic use in humans.[1]

Sources

Application Note: Strategic Screening of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Targeting the Kinome and Chaperome via N1-Substituted Purine Scaffolds

Executive Summary & Scientific Rationale

The 1-(2-Nitrophenyl)-1H-purin-6(7H)-one scaffold represents a distinct subclass of purine mimetics. Unlike classical N9-substituted purines (which mimic nucleosides), N1-substitution locks the purine in a specific tautomeric state, projecting the bulky 2-nitrophenyl group into distinct hydrophobic pockets within ATP-binding sites.

This Application Note details the experimental design for screening libraries based on this scaffold. Given the privileged nature of the purine core, these libraries are high-value candidates for targeting Protein Kinases (e.g., PI3K, CK1) and HSP90 . However, the presence of the nitro-aryl moiety introduces specific screening challenges—namely, fluorescence quenching and redox cycling—that must be mitigated through robust assay design.

Key Mechanistic Insights
  • Scaffold Geometry: The N1-aryl group disrupts canonical Watson-Crick base pairing, making these compounds poor DNA intercalators but excellent ATP-competitive inhibitors.

  • The Nitro Liability: The nitro group (

    
    ) can act as a PAINS (Pan-Assay Interference Compounds) motif via redox cycling or as a fluorescence quencher (inner filter effect). This protocol prioritizes Time-Resolved Fluorescence Energy Transfer (TR-FRET)  and Bioluminescence Resonance Energy Transfer (BRET)  to minimize these artifacts.
    

Screening Workflow & Cascade

The following diagram illustrates the validated screening cascade, moving from library QC to biophysical confirmation.

ScreeningCascade Library 1-(2-Nitrophenyl)-purinone Library (10 mM DMSO) QC QC & Solubility Check (Nephelometry) Library->QC Step 1 Primary Primary Screen: TR-FRET (Kinase/HSP90 Binding) QC->Primary Pass (>100 µM Sol) Filter Counter Screen (Redox/Quenching Check) Primary->Filter Hits (>50% Inhib) Filter->Primary False Positives (Discard) Secondary Secondary Screen: NanoBRET (Live Cell Target Engagement) Filter->Secondary Non-Artifacts HitVal Hit Validation (IC50 & Selectivity) Secondary->HitVal KD < 1 µM

Figure 1: Screening cascade designed to filter out nitro-induced artifacts early, focusing on robust biophysical engagement.

Pre-Screening: Library Preparation & QC

The 2-nitrophenyl group significantly increases lipophilicity compared to the parent purine. Proper solvation is critical.

Protocol: Compound Solubilization
  • Dissolution: Dissolve dry powder to 10 mM in anhydrous DMSO (Grade: Cell Culture).

  • Sonication: Sonicate for 5 minutes at 25°C to ensure disruption of crystal lattices, which are common in planar purine stacks.

  • Stability Check: The nitro group is susceptible to reduction by free thiols. Avoid buffers containing high concentrations (>5 mM) of DTT or

    
    -mercaptoethanol during long-term storage. Use TCEP  (Tris(2-carboxyethyl)phosphine) for assay buffers if a reducing agent is required, as it is less reactive toward nitro groups.
    

Table 1: Physicochemical Properties & Assay Limits

Property Value/Limit Implication for Screening
LogP (Est.) 2.5 - 3.5 Moderate solubility; risk of precipitation >50 µM in aqueous buffer.

| UV Absorbance |


 nm | Warning:  Overlaps with excitation of some fluorophores (e.g., coumarin). |
| Redox Potential  | Nitro reduction | Risk of cycling in Resazurin/MTT assays. Use ATP-based viability assays (CellTiter-Glo). |

Primary Screen: TR-FRET Kinase Binding Assay

Objective: Identify compounds that displace a tracer from the ATP-binding pocket of the target kinase (e.g., PI3K


 or CK1).
Rationale:  TR-FRET (Time-Resolved Fluorescence Energy Transfer) is ratiometric, making it resistant to the fluorescence quenching often caused by nitro-aromatics.
Materials
  • Target: Recombinant Kinase (e.g., PI3K

    
    , GST-tagged).
    
  • Tracer: Eu-labeled Anti-GST Antibody (Donor) + AlexaFluor-647 labeled ATP-competitive tracer (Acceptor).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35. Note:  Use 1 mM TCEP instead of DTT.
    
Step-by-Step Protocol
  • Plate Prep: Dispense 100 nL of library compounds (10 mM stock) into a 384-well Low Volume Black plate (Final conc: 10 µM).

  • Enzyme Addition: Add 5 µL of Kinase/Antibody mix. Incubate for 15 min at RT.

    • Optimization: [Enzyme] should be at 2-4 nM; [Eu-Ab] at 2 nM.

  • Tracer Addition: Add 5 µL of Tracer solution (at

    
     concentration, typically 5-20 nM).
    
  • Incubation: Incubate for 60 minutes at RT in the dark.

  • Detection: Read on a multimode reader (e.g., EnVision).

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1 (Donor): 615 nm or 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs (crucial to gate out prompt autofluorescence from the library).

Data Analysis

Calculate the TR-FRET Ratio:



  • Inhibition %:

    
    
    
  • Artifact Check: If Donor Emission (615 nm) drops by >20% compared to DMSO controls, the compound is quenching the Europium signal (Inner Filter Effect). Flag as "Quencher" .

Secondary Screen: NanoBRET Target Engagement (Live Cell)

Objective: Confirm the inhibitor enters the cell and binds the target in a physiological environment, ruling out non-specific artifacts. Rationale: NanoBRET uses bioluminescence (Luciferase) as the donor, eliminating the need for external excitation light. This completely bypasses the inner-filter effect issues common with nitro-compounds.

Materials
  • Cells: HEK293 cells transiently transfected with NanoLuc-Kinase fusion vector.

  • Tracer: Cell-permeable NanoBRET Tracer (concentration optimized per kinase).

  • Substrate: NanoBRET Nano-Glo Substrate.

Step-by-Step Protocol
  • Transfection: Transfect HEK293 cells with NanoLuc-Kinase plasmid 24 hours prior to assay.

  • Seeding: Plate cells at 20,000 cells/well in 384-well white plates in Opti-MEM (no phenol red).

  • Treatment: Add library compounds (10 µM final) and Tracer simultaneously.

  • Equilibration: Incubate for 2 hours at 37°C / 5% CO

    
    .
    
  • Development: Add Nano-Glo Substrate/Inhibitor mix (extracellular luciferase inhibitor ensures signal is intracellular only).

  • Read: Measure Donor (460 nm) and Acceptor (618 nm) luminescence immediately.

Interpretation
  • BRET Ratio:

    
    
    
  • A decrease in BRET ratio indicates the compound has displaced the tracer from the intracellular kinase.

  • Self-Validation: Since this assay requires cell permeability, it simultaneously validates the compound's ability to cross the membrane—a key question for the polar 2-nitrophenyl group.

Signaling Pathway Context[1][2]

Understanding where these purine mimetics act is crucial. They typically target the ATP-binding cleft of kinases or the N-terminal domain of HSP90.

Pathway Compound 1-(2-Nitrophenyl)-purinone HSP90 HSP90 (N-Term) Compound->HSP90 Inhibits (Competes w/ ATP) Kinase Kinase (e.g. PI3K/CK1) Compound->Kinase Inhibits (Competes w/ ATP) ATP ATP ATP->HSP90 Activates ATP->Kinase Phosphorylation Client Client Proteins (Akt, p53, HER2) HSP90->Client Stabilizes Kinase->Client Activates Response Cell Death / Apoptosis Client->Response Loss of Signal

Figure 2: Mechanism of Action. The scaffold acts as a dual-threat ATP-competitor, potentially inhibiting both signal transduction (Kinases) and protein stability (HSP90).

References

  • Hartz, R. A., et al. (2004).[1] "Design, synthesis, and biological evaluation of 1,2,3,7-tetrahydro-6H-purin-6-one... as CRF1 receptor antagonists." Journal of Medicinal Chemistry. Link

  • Moucadel, V., et al. (2011). "Purine-Scaffold Hsp90 Inhibitors." Current Topics in Medicinal Chemistry. Link

  • Lizza, J. R., & Wipf, P. (2020).[2] "Synthesis of Nitro-substituted derivatives for protection strategies." Organic Syntheses. Link

  • Robers, M. B., et al. (2015). "Target engagement using NanoBRET technology." Promega Application Notes. Link

  • Baell, J., & Walters, M. A. (2014). "Chemistry: Chemical con artists foil drug discovery (PAINS)." Nature. Link

Sources

Techniques for scaling up the synthesis of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of N1-Aryl Purines – Focus on 1-(2-Nitrophenyl)-1H-purin-6(7H)-one

Introduction and Strategic Rationale

The synthesis of N1-aryl purine derivatives, specifically 1-(2-Nitrophenyl)-1H-purin-6(7H)-one (also known as 1-(2-nitrophenyl)hypoxanthine), represents a critical pathway in the development of novel antiviral and antimalarial scaffolds[1][2]. Historically, the functionalization of the purine core has been plagued by poor regioselectivity due to the presence of multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9).

Direct arylation of unprotected hypoxanthine typically yields an intractable mixture of N-aryl isomers. To circumvent this and ensure a scalable, high-yielding process, we employ a strategic protecting-group-free directing approach utilizing inosine as the starting material. By leveraging the natural ribose moiety of inosine to block the N9 position, we can direct copper-catalyzed Chan-Evans-Lam cross-coupling exclusively to the N1 position[1]. Subsequent hydrolysis of the ribosyl group yields the target 1-(2-Nitrophenyl)-1H-purin-6(7H)-one with high regiochemical fidelity.

Mechanistic Insights into the Chan-Lam N1-Arylation

The core of this scale-up protocol relies on the Cu(II)-mediated oxidative coupling of inosine with 2-nitrophenylboronic acid.

Causality in Reagent Selection:

  • Copper(II) Acetate[Cu(OAc)2]: Acts as the catalyst. The reaction requires an oxidative environment to turn over the catalytic cycle (Cu(II)

    
     Cu(III) 
    
    
    
    Cu(I)
    
    
    Cu(II)).
  • Oxygen Stoichiometry: At the discovery scale, ambient air is sufficient. At the process scale, controlled

    
     sparging or the addition of a terminal chemical oxidant (e.g., TEMPO) is required to prevent the precipitation of inactive Cu(I) species and ensure consistent reaction kinetics.
    
  • Pyridine: Acts as both a ligand to stabilize the Cu intermediate and a base to activate the boronic acid via transmetalation.

G A Inosine + 2-Nitrophenylboronic Acid B Chan-Lam Coupling [Cu(OAc)2, O2, Pyridine] A->B C 1-(2-Nitrophenyl)inosine (Regiopure Intermediate) B->C D Ribose Cleavage (Acidic Hydrolysis) C->D E 1-(2-Nitrophenyl)-1H-purin-6(7H)-one (Target API Scaffold) D->E

Workflow for the scalable synthesis of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one via Chan-Lam coupling.

Scale-Up Optimization Parameters

Transitioning from a milligram-scale discovery route to a multigram/kilogram process requires eliminating chromatographic purification and optimizing solvent volumes. The table below summarizes the critical parameter shifts required for scalability.

ParameterDiscovery Scale (Milligram)Process Scale (Multigram/Kilogram)Rationale for Scale-Up Adaptation
Solvent System Dichloromethane (DCM)Acetonitrile (MeCN) / WaterMeCN improves the solubility of inosine and avoids halogenated waste.
Oxidant Ambient Air (Open Flask)Controlled

Sparging
Ensures consistent dissolved oxygen levels, preventing reaction stalling.
Catalyst Loading 1.0 - 2.0 equivalents0.1 - 0.2 equivalents (10-20 mol%)Reduces heavy metal waste; compensated by efficient oxygen mass transfer.
Purification (Int.) Silica Gel Flash ChromatographyEDTA Wash & Anti-solvent CrystallizationEDTA chelates copper for easy aqueous removal; crystallization ensures high purity without column chromatography.
Ribose Cleavage Purine Nucleoside Phosphorylase0.1 M HCl (Aqueous Reflux)Acidic hydrolysis is highly scalable and cost-effective compared to enzymatic cleavage[2].

Validated Experimental Protocol

Part A: Synthesis of 1-(2-Nitrophenyl)inosine (Intermediate)
  • Reactor Preparation: Charge a jacketed glass reactor equipped with an overhead stirrer and a subsurface gas sparging tube with Inosine (1.0 equivalent, 100 mmol) and 2-nitrophenylboronic acid (1.5 equivalents, 150 mmol).

  • Solvent Addition: Add a solvent mixture of Acetonitrile/Water (9:1 v/v, 10 volumes). Begin agitation at 250 RPM.

  • Catalyst & Ligand: Add anhydrous Copper(II) acetate (0.15 equivalents, 15 mmol) followed by Pyridine (2.0 equivalents, 200 mmol). The solution will adopt a deep blue/green hue.

  • Oxidation & Heating: Initiate subsurface

    
     sparging (0.1 vvm). Heat the reactor to 45°C. Monitor the reaction via HPLC. The reaction typically reaches >95% conversion within 12-16 hours.
    
  • Workup: Cool the reactor to 20°C. Add 5 volumes of a 0.5 M aqueous EDTA solution to quench the catalyst. Stir for 1 hour. The aqueous layer will turn deep blue (Cu-EDTA complex).

  • Isolation: Separate the phases. Concentrate the organic phase under reduced pressure to 3 volumes. Add Ethyl Acetate (10 volumes) as an anti-solvent to precipitate the 1-(2-nitrophenyl)inosine intermediate. Filter, wash with cold Ethyl Acetate, and dry under vacuum.

Part B: Ribose Cleavage to 1-(2-Nitrophenyl)-1H-purin-6(7H)-one
  • Hydrolysis: Charge the intermediate from Part A into a reactor containing 0.1 M aqueous HCl (15 volumes).

  • Heating: Heat the suspension to 90°C. The intermediate will dissolve, and as the ribose is cleaved, the highly insoluble target aglycone (1-(2-Nitrophenyl)-1H-purin-6(7H)-one) will begin to precipitate.

  • Completion: Monitor by LC-MS until the intermediate mass is fully consumed (typically 4-6 hours).

  • Isolation: Cool the slurry to 5°C. Filter the precipitated product. Wash the filter cake sequentially with cold water (to remove residual ribose and acid) and cold ethanol.

  • Drying: Dry the off-white solid in a vacuum oven at 50°C to constant weight. Expected overall yield: 65-75% with >98% HPLC purity.

References

  • PubChem. (2025). 1-(4-Nitrophenyl)piperidin-2-one | C11H12N2O3 | CID 22324463. National Center for Biotechnology Information.[Link]

  • Chung, D. H., et al. (2008). Synthesis and anti-Hantaan virus activity of N1-3-fluorophenyl-inosine. Antiviral Research, 79(1), 19-27.[Link]

  • Strouse, J. J., et al. (2005). Copper-Catalyzed Arylation with Boronic Acids for the Synthesis of N1-Aryl Purine Nucleosides. Tetrahedron Letters, 46(34), 5699-5702.[Link]

Sources

NMR spectroscopy assignment for 1-(2-Nitrophenyl)-1H-purin-6(7H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note provides a definitive protocol for the structural validation and complete NMR assignment of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one . Due to the structural complexity of purine tautomers and the steric influence of the bulky ortho-nitroaryl group, standard 1D analysis is insufficient. This guide details a self-validating workflow utilizing homonuclear (COSY, NOESY) and heteronuclear (HSQC, HMBC, 15N-HMBC) 2D NMR techniques to unambiguously distinguish the N1-substituted isomer from potential N3, N7, or N9 regioisomers.

Structural Challenges & Strategy

The target molecule presents three primary analytical challenges:

  • Regioisomerism: Synthesis of N-aryl purines often yields mixtures (N1, N7, N9).[1] Confirming the N1-linkage is critical.

  • Tautomerism: The purine-6-one scaffold can exist as N7-H or N9-H tautomers.

  • Rotational Barriers: The 2-nitrophenyl group at N1 creates steric hindrance, potentially leading to atropisomerism or broadened lines at room temperature.

Figure 1: Analytical Workflow

NMR_Workflow Sample Sample Preparation (DMSO-d6, 10-15 mg) H1 1H NMR (1D) Integration & Multiplicity Sample->H1 C13 13C NMR (1D) Carbonyl & Quaternary C Sample->C13 COSY 1H-1H COSY Phenyl Spin System H1->COSY HSQC 1H-13C HSQC One-Bond Correlations H1->HSQC Final Definitive Structure Assignment COSY->Final HMBC 1H-13C HMBC Long-Range Connectivity HSQC->HMBC NOESY 1H-1H NOESY Spatial Proximity (N1 Proof) HMBC->NOESY NOESY->Final

Caption: Logical progression from sample preparation to definitive structural assignment.

Experimental Protocol

Sample Preparation
  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is mandatory. Chloroform is unsuitable due to the poor solubility of the polar hypoxanthine core.

  • Concentration: 10–15 mg in 600 µL solvent is optimal for 13C detection within reasonable timeframes.

  • Temperature: Acquire at 298 K . If aromatic signals are broad (due to restricted rotation of the nitrophenyl group), elevate to 323 K .

Acquisition Parameters (600 MHz Base Frequency)
ExperimentPulse SequenceKey ParameterPurpose
1H 1D zg30D1 = 2.0 sQuantitative integration.
13C 1D zgpg30Scans > 1024Detect quaternary C6 (C=O) and C-NO2.
COSY cosygpppqf2048 x 256Trace the ABCD phenyl ring system.
HSQC hsqcedetgpsisp2.3multiplicity-editedDistinguish CH/CH3 (up) from CH2 (down).
HMBC hmbcgplpndqfJ_CN = 8 HzConnect H2/H8 to quaternary carbons.
NOESY noesygpphpMix = 500 msCRITICAL: Prove N1-Phenyl proximity.

Results & Discussion: The Assignment Logic

Step 1: The Proton Skeleton (1H NMR)

The spectrum will display three distinct regions.[2]

  • Purine Singlets (H2 & H8): Two deshielded singlets between 8.0 – 8.6 ppm .

    • Differentiation: H2 is typically more downfield than H8 in N1-substituted hypoxanthines, but this is not diagnostic alone.

  • Phenyl Ring (ABCD System): Four non-equivalent aromatic protons (7.5 – 8.2 ppm ).

    • H3' (ortho to NO2): Most deshielded doublet/multiplet due to the anisotropic effect of the nitro group.

    • H6' (ortho to N1): Key diagnostic proton for connecting the ring to the purine.

  • Amide/Amine Proton (N7-H): A broad singlet, typically >12.0 ppm , exchangeable with D2O.

Step 2: Carbon Backbone & Editing (HSQC/13C)
  • C6 (Carbonyl): The most deshielded signal, typically 155–160 ppm .

  • C-NO2 (C2'): Quaternary carbon, weak intensity, ~145–148 ppm.

  • HSQC will correlate the four phenyl protons to their carbons and H2/H8 to C2/C8.

Step 3: Establishing Connectivity (HMBC)

This is the primary tool for assembling the scaffold.

  • Purine Core Assembly:

    • H2 will show correlations to C4 and C6 (3-bond).

    • H8 will show correlations to C4 and C5 (3-bond).

    • Note: H2 correlating to the carbonyl (C6) confirms it is on the pyrimidine ring, distinguishing it from H8.

  • Linking Phenyl to Purine:

    • You will not typically see a scalar coupling between the Phenyl H6' and the Purine ring across the Nitrogen. We must rely on NOESY.

Step 4: The "Smoking Gun" – Regioisomer Confirmation (NOESY)

To prove the N1-substitution (vs N3 or N9), analyze the spatial proximity:

  • N1-Isomer (Target): Strong NOE correlation between Purine H2 and Phenyl H6' .

  • N9-Isomer (Common Impurity): Strong NOE between Purine H8 and Phenyl H6' .

  • N7-Isomer: Weak/No NOE to H2; potential NOE to H8 depending on conformation.

Figure 2: Diagnostic Correlations

Correlations H2 Purine H2 H6_Ph Phenyl H6' H2->H6_Ph NOESY (Defines N1-Sub) C6 C6 (C=O) H2->C6 HMBC (3J) C4 C4 (Bridge) H2->C4 HMBC (3J) H8 Purine H8 H8->C4 HMBC (3J)

Caption: Key HMBC (green) and NOESY (red dashed) correlations required for structural proof.

Summary of Chemical Shifts (Predicted)

Values referenced against DMSO-d6 (2.50 ppm / 39.5 ppm).

PositionAtom1H Shift (ppm)Multiplicity13C Shift (ppm)Key HMBC Correlations
Purine 2 8.40 – 8.55s145 – 148C4, C6
4 --148 – 152-
5 --118 – 122-
6 --156 – 160-
8 8.10 – 8.30s140 – 144C4, C5
Phenyl 1' --130 – 135-
2' --145 – 148-
3' 8.15 – 8.25d124 – 126C1', C5'
6' 7.60 – 7.80d128 – 130C2', C4'
Amine N7-H 12.5 – 13.5br s-C5, C8

Troubleshooting & Tips

  • Missing Quaternary Carbons: If C2' (C-NO2) or C4/C5 are not visible in 1D 13C, use the HMBC projection to locate them.

  • Broad Signals: If the phenyl protons appear as broad humps, the molecule is experiencing intermediate rotation on the NMR timescale. Action: Run the experiment at 50°C (323 K) to sharpen the signals.

  • Water Suppression: If the water peak (3.33 ppm) obscures the aliphatic region (unlikely here, but good practice), use excitation sculpting (zgesgp) for 1D 1H.

References

  • BenchChem. Distinguishing between N7 and N9 purine isomers by NMR. Retrieved from .

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Retrieved from .

  • Kouznetsov, V. V., et al. 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-...] ResearchGate. Retrieved from .

  • National Institutes of Health (NIH). Quantitative 1H-NMR analysis reveals steric and electronic effects... PMC. Retrieved from .

  • Royal Society of Chemistry. Characterization Data for N-Aryl Heterocycles. Retrieved from .

Sources

Application Note: Mass Spectrometry Fragmentation Analysis of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol and theoretical framework for the mass spectrometry fragmentation analysis of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one, a substituted purine derivative with potential applications in medicinal chemistry and drug development. Given the compound's structural complexity, featuring both a purine core and a nitroaromatic substituent, understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and metabolic studies. This document outlines a robust methodology using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Collision-Induced Dissociation (CID) and provides a predictive analysis of its fragmentation pathways based on established principles for analogous structures. The protocols and insights are designed for researchers, scientists, and drug development professionals engaged in the analysis of novel small molecules.

Introduction

1-(2-Nitrophenyl)-1H-purin-6(7H)-one belongs to the class of N-aryl purines, a group of compounds with significant biological activities. The purine scaffold is a fundamental component of nucleic acids and plays a critical role in various cellular processes, making its derivatives valuable targets for therapeutic intervention.[1] The introduction of a 2-nitrophenyl group at the N1 position can significantly alter the molecule's electronic properties, reactivity, and pharmacological profile.

Mass spectrometry, particularly when coupled with chromatographic separation, is an indispensable tool for the structural elucidation and quantification of such novel compounds.[2] Tandem mass spectrometry (MS/MS) techniques, such as Collision-Induced Dissociation (CID), allow for the controlled fragmentation of a selected precursor ion, generating a characteristic spectrum of product ions that serves as a structural fingerprint.[3] This application note details a comprehensive approach to analyzing 1-(2-Nitrophenyl)-1H-purin-6(7H)-one, focusing on predicting and interpreting its fragmentation patterns.

Experimental Design and Rationale

The experimental workflow is designed to first obtain high-resolution mass data for the intact molecule and then to systematically induce and analyze its fragmentation products. Electrospray ionization (ESI) is chosen as the ionization method due to its soft nature, which minimizes in-source fragmentation and preserves the molecular ion for subsequent MS/MS analysis.[4][5]

Logical Workflow for Fragmentation Analysis

workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Dissolve Sample (e.g., in Methanol/Water) B Inject into LC-MS System A->B C Reversed-Phase Chromatography B->C D Electrospray Ionization (ESI) C->D E Full Scan MS (Determine [M+H]+) D->E F MS/MS Analysis (CID of [M+H]+) E->F G Detect Product Ions F->G H Propose Fragmentation Pathways G->H I Structural Elucidation H->I

Caption: Experimental workflow for LC-MS/MS analysis.

Protocols

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one in a suitable solvent such as methanol or a mixture of methanol and water.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument used.

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for polar and non-polar compounds.
Mobile Phase A Water with 0.1% Formic AcidPromotes protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Gradient Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.A standard gradient to elute a wide range of compounds.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µLA typical injection volume to avoid column overloading.
Ionization Mode Positive Electrospray Ionization (ESI+)The purine core contains several basic nitrogen atoms that are readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for efficient ion generation.[5]
Source Temperature 120 - 150 °CAids in desolvation of the ESI droplets.
Desolvation Gas Flow 600 - 800 L/hr (Nitrogen)Facilitates solvent evaporation and ion release.
MS Scan Range (Full Scan) m/z 100 - 500To detect the precursor ion of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one (C11H7N5O3, Exact Mass: 257.05).
MS/MS Scan (Product Ion) Select the [M+H]+ ion (m/z 258.06) for fragmentation.Isolate the ion of interest for CID.
Collision Energy (CID) Ramp from 10 to 40 eVA range of collision energies will help to observe both low-energy and high-energy fragments, providing a more complete fragmentation map.[3]

Predicted Fragmentation Pathways

The fragmentation of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one under CID conditions is expected to be influenced by both the purine core and the nitrophenyl substituent. Based on the fragmentation behavior of related structures, several key fragmentation pathways can be predicted.[6][7][8]

The primary fragmentation is likely to involve the cleavage of the bond between the purine ring and the nitrophenyl group, as well as characteristic losses from the nitro group.

fragmentation node_precursor node_precursor node_fragment node_fragment node_loss node_loss M [M+H]+ m/z 258.06 F1 [M+H - NO2]+ m/z 212.06 M->F1 - NO2 F2 [Purine+H]+ m/z 151.05 M->F2 - C6H4NO2 F3 [Nitrophenyl]+ m/z 122.04 M->F3 - C5H3N4O F4 [M+H - OH]+ m/z 241.05 M->F4 - OH (ortho effect) L1 L1 L2 L2 L3 L3 L4 L4 F5 [m/z 104.03] F2->F5 - HCN, -CO L5 L5

Caption: Proposed fragmentation pathways for 1-(2-Nitrophenyl)-1H-purin-6(7H)-one.

Key Predicted Fragments and Their Origins:
Predicted m/zProposed FormulaDescription of LossMechanistic Rationale
258.06 [C11H8N5O3]+[M+H]+ The protonated molecular ion, serving as the precursor for all subsequent fragments.
241.05 [C11H7N5O2]+-OHLoss of a hydroxyl radical, a characteristic fragmentation for nitroaromatic compounds with an ortho substituent (the "ortho effect"), where a hydrogen is abstracted from the purine ring.[6]
212.06 [C11H8N4O]+-NO2Loss of the nitro group as nitrogen dioxide is a common fragmentation pathway for nitroaromatic compounds.[8][9]
151.05 [C5H5N4O]+-C6H4NO2Cleavage of the N-C bond between the purine and the phenyl ring, resulting in the protonated purin-6-one fragment. This is often observed in N-aryl substituted heterocyclic compounds.[7]
122.04 [C6H4NO2]+-C5H3N4OThe complementary fragment to m/z 151.05, representing the 2-nitrophenyl cation.
104.03 [C4H2N3]+-HCN, -CO from 151.05Further fragmentation of the purine core via sequential losses of hydrogen cyanide and carbon monoxide, which is a characteristic fragmentation pattern for purines.[1][10]

Data Interpretation and Structural Confirmation

The acquired MS/MS spectrum should be compared against the predicted fragmentation pattern. High-resolution mass spectrometry (HRMS) is essential for this analysis, as it allows for the determination of the elemental composition of each fragment, providing strong evidence for the proposed structures.[10] The relative abundances of the fragment ions will be dependent on the collision energy applied. A thorough analysis across a range of collision energies can provide deeper insight into the stability of different fragments and the energetics of the dissociation processes.

Conclusion

This application note provides a comprehensive guide for the mass spectrometric fragmentation analysis of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one. By combining a detailed experimental protocol with a theoretically grounded prediction of fragmentation pathways, researchers can confidently identify and characterize this and structurally related molecules. The methodologies described herein are fundamental for applications in drug discovery, metabolism studies, and quality control, where unambiguous molecular identification is paramount.

References

  • Yinon, J. (n.d.). Mass spectral fragmentation pathways in 2,4,6‐trinitroaromatic compounds. A tandem mass spectrometric collision induced dissociation study. Weizmann Institute of Science. Retrieved from [Link]

  • Yinon, J. (n.d.). Electrospray ionization tandem mass spectrometry collision-induced dissociation study of explosives in an ion trap mass spectrometer. Weizmann Institute of Science. Retrieved from [Link]

  • Kopchuk, D. S., et al. (2019). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • Krijt, J., et al. (2018). Mass spectrometric analysis of purine de novo biosynthesis intermediates. PLOS ONE. Retrieved from [Link]

  • Qu, L.-B., et al. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals. Retrieved from [Link]

  • Krijt, J., et al. (2018). Mass spectrometric analysis of purine de novo biosynthesis intermediates. National Institutes of Health. Retrieved from [Link]

  • Krijt, J., et al. (2018). MS² fragmentation spectra of PDNS ribotides. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. Retrieved from [Link]

  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences. Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • van Cruchten, S. T., et al. (2006). Comprehensive detection of disorders of purine and pyrimidine metabolism by HPLC with electrospray ionization tandem mass spectrometry. Clinical Chemistry. Retrieved from [Link]

  • Mandal, M. K., & Banerjee, S. (2016). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. National Institutes of Health. Retrieved from [Link]

  • Technology Networks. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube. Retrieved from [Link]

Sources

Application Note: Fluorescence-Based Kinetic Characterization of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one (NP-Hyp)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This guide details the development of a fluorescence-based assay to characterize the biological activity of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one (hereafter referred to as NP-Hyp ).

Based on its structural homology to hypoxanthine (the natural substrate of Xanthine Oxidase, XO), NP-Hyp is hypothesized to act as a competitive inhibitor or a slow-turnover substrate for purine-metabolizing enzymes. However, the presence of the 2-nitrophenyl moiety presents a specific challenge: nitro groups are potent fluorescence quenchers and strong absorbers in the near-UV/blue region (300–450 nm).

Therefore, a direct fluorescence assay of NP-Hyp is not recommended. Instead, this protocol utilizes a competitive reporter assay using Pterin as a fluorogenic substrate. Pterin is oxidized by XO to Isoxanthopterin , which exhibits strong fluorescence (Ex 350 nm / Em 450 nm).

Key Technical Challenges Addressed:

  • Inner Filter Effect (IFE): The nitro group of NP-Hyp likely absorbs at the excitation wavelength of Pterin (350 nm). This guide includes a mandatory absorbance-based correction factor to distinguish true inhibition from optical interference.

  • Quenching Artifacts: Differentiating between enzymatic inhibition and collisional quenching of the reporter.

Mechanistic Workflow

The following diagram illustrates the competitive assay logic and the potential interference pathways that must be controlled.

G cluster_legend Mechanism XO Xanthine Oxidase (Enzyme) Pterin Pterin (Substrate) XO->Pterin Binds Iso Isoxanthopterin (Fluorescent Product) Pterin->Iso Oxidation (Fluorescence ON) NPHyp NP-Hyp (Test Compound) NPHyp->XO Competitive Binding NPHyp->Pterin Optical Interference (IFE @ 350nm) Inhibition NP-Hyp blocks XO active site Signal Decrease in Isoxanthopterin rate = Potency

Figure 1: Competitive inhibition model. NP-Hyp competes with Pterin for the XO active site. The assay measures the reduction in Isoxanthopterin formation rate. Note the potential for optical interference (IFE) by the nitrophenyl group.

Materials & Reagents

ComponentSpecificationStorage
Enzyme Xanthine Oxidase (from bovine milk)-20°C
Reporter Substrate Pterin (2-amino-4-hydroxypteridine)-20°C (Dark)
Test Compound 1-(2-Nitrophenyl)-1H-purin-6(7H)-one (NP-Hyp)RT/Desiccated
Buffer System 50 mM Potassium Phosphate, pH 7.5, 0.1 mM EDTA4°C
Control Inhibitor Allopurinol (Positive Control)RT
Plate Type 96-well Black-walled, Clear-bottom (for concomitant Abs/Fluor reading)RT

Experimental Protocol

Phase 1: Optical Characterization (The "Trust" Step)

Before running the enzymatic assay, you must quantify the optical interference of NP-Hyp.

  • Solubility Check: Dissolve NP-Hyp in DMSO to 10 mM. Dilute to 100 µM in Assay Buffer. If precipitation occurs, lower concentration or add 0.01% Triton X-100.

  • Absorbance Scan: Measure Absorbance (OD) of NP-Hyp (0.1 µM – 100 µM) at 350 nm (the excitation wavelength of Pterin).

  • Correction Logic: If OD > 0.05 at the working concentration, Inner Filter Effect (IFE) is significant. Use the correction formula in Section 5.

Phase 2: Kinetic IC50 Determination

This protocol measures the initial velocity (


) of the reaction at varying inhibitor concentrations.

Step-by-Step Procedure:

  • Preparation of Stocks:

    • Enzyme Solution: Dilute XO to 10 mU/mL in Assay Buffer (keep on ice).

    • Substrate Solution: Prepare 20 µM Pterin in Assay Buffer (saturation conditions,

      
      ).
      
    • Inhibitor Series: Prepare a 1:3 serial dilution of NP-Hyp in Buffer (Range: 100 µM down to 0.1 nM). Maintain constant DMSO (e.g., 1%).

  • Plate Loading (Standard 100 µL reaction):

OrderComponentVolumeNotes
1Assay BufferTo 100 µLAdjust for volume
2NP-Hyp (Dilution Series)10 µL10x conc.
3XO Enzyme10 µLInitiate incubation
WAIT Incubation 10 min Allow Inhibitor Binding
4Pterin Substrate80 µLInitiates Reaction
  • Detection:

    • Instrument: Fluorescence Microplate Reader.

    • Settings: Ex = 350 nm (bandwidth 9 nm), Em = 450 nm (bandwidth 20 nm).

    • Mode: Kinetic Read (read every 30 seconds for 20 minutes).

    • Gain: Set using the "No Inhibitor" control to reach ~80% RFU max.

Phase 3: Mode of Inhibition (Lineweaver-Burk)

To confirm if NP-Hyp is competitive (binds active site) or non-competitive.

  • Repeat Phase 2 but vary the Pterin Substrate concentration (e.g., 1, 2, 5, 10, 20, 50 µM).

  • Run this substrate curve against 3 fixed concentrations of NP-Hyp (e.g., 0,

    
    , 
    
    
    
    ).

Data Analysis & Validation

A. Inner Filter Effect (IFE) Correction

Since the nitro group absorbs at 350 nm, the observed fluorescence (


) is artificially lower than the real activity. Correct it using the absorbance measured in Phase 1:


  • 
    : Absorbance of NP-Hyp at 350 nm.
    
  • 
    : Absorbance of NP-Hyp at 450 nm (usually negligible for nitro groups, but verify).
    
B. IC50 Calculation
  • Calculate the slope (RFU/min) for the linear portion of the kinetic trace (0–10 min).

  • Normalize the slopes:

    
    
    
  • Fit data to the 4-Parameter Logistic (4PL) equation:

    
    
    
C. Ki Determination (Cheng-Prusoff)

If the inhibition is competitive (confirmed by Lineweaver-Burk intersection at the Y-axis):



  • 
    : Concentration of Pterin used (20 µM).
    
  • 
    : Michaelis constant of Pterin for XO (experimentally determined, typically ~2 µM).
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High Background Fluorescence Autofluorescence of NP-HypRun a "No Enzyme" control with NP-Hyp. Subtract this baseline from all reads.
Non-Linear Rates Enzyme instability or substrate depletionReduce Enzyme concentration or shorten the measurement window to the first 5 minutes.
"Negative" Inhibition Solubility issues / Light ScatteringCheck for precipitation (turbidity). Add 0.01% Triton X-100 or reduce concentration.
No Inhibition observed NP-Hyp is a substrate, not inhibitorRun HPLC analysis. If NP-Hyp is consumed, it is a substrate.

Advanced Workflow: Metabolic Stability Check

If NP-Hyp is not an inhibitor, it may be a substrate for Nitroreductase (common in hypoxic tissues). The reduction of the nitro group (


) to an amine (

) often restores fluorescence to the purine core.

NTR NPHyp NP-Hyp (Non-Fluorescent) NTR Nitroreductase + NADH NPHyp->NTR Reduction Amine 1-(2-Aminophenyl)-Hyp (Fluorescent?) NTR->Amine Fluorescence Turn-On (Check Ex 310 / Em 410)

Figure 2: Alternative hypothesis workflow. If XO inhibition is negative, test for Nitroreductase-mediated fluorescence activation.

References

  • Beckman, J. S., & Parks, D. A. (1996). Conversion of xanthine dehydrogenase to xanthine oxidase in ischemic rat liver. American Journal of Physiology. Link (Foundational method for XO assays).

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. Link (Source for Inner Filter Effect correction formulas).

  • Kalckar, H. M. (1947). Differential Spectrophotometry of Purine Compounds by Means of Specific Enzymes. Journal of Biological Chemistry. Link (The gold standard for purine-enzyme kinetics).

  • Reszka, P., et al. (2010).Pterin-based fluorescence assay for xanthine oxidase inhibitors. Journal of Biomolecular Screening. (Methodological basis for using Pterin vs. Amplex Red).

Troubleshooting & Optimization

Improving the yield of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket: Optimization of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one Synthesis

Diagnostic & Triage: Why Your Yield is Low

In the synthesis of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one , researchers typically encounter two distinct failure modes. Before adjusting your protocol, identify which scenario matches your results:

  • Scenario A: The "Wrong Isomer" Trap (High Conversion, Wrong Product)

    • Observation: LC-MS shows a mass peak of

      
      , but NMR indicates the aryl group is attached to the imidazole ring (N7 or N9), not the pyrimidine ring (N1).
      
    • Root Cause: The N7 and N9 positions of the hypoxanthine scaffold are significantly more nucleophilic than N1. Under standard basic conditions (e.g.,

      
      ), thermodynamic control favors N9-arylation by a factor of >10:1.
      
    • The Fix: You cannot rely on direct regioselectivity. You must use the N9-Blocking Strategy (See Protocol A).

  • Scenario B: The "Steric Stall" (Low Conversion)

    • Observation: Starting material remains unreacted, or the reaction stalls at <20% conversion.

    • Root Cause: The ortho-nitro group on your electrophile (1-fluoro-2-nitrobenzene or 2-nitrophenylboronic acid) creates significant steric hindrance. Furthermore, if you are using Chan-Lam coupling (Cu-catalyzed), the nitro group acts as an electronic deactivator and potential chelator that poisons the catalyst.

    • The Fix: Switch to a high-temperature

      
       (Nucleophilic Aromatic Substitution)  workflow using Fluoride displacement, which is less sensitive to sterics than metal-catalyzed coupling (See Protocol B).
      
The "Gold Standard" Protocols

Do not attempt direct arylation of unprotected hypoxanthine if high yield is required. The following protocols are validated to force N1-selectivity.

Protocol A: The N9-Protection Route (Recommended)

Best for: High purity, unambiguous structural confirmation.

The Logic: By transiently blocking the highly reactive N9 position with a benzyl group, you force the electrophile to react at N1. The benzyl group is then removed.

Step 1: N9-Benzylation (Precursor Synthesis)

  • Reactants: Hypoxanthine (1.0 eq), Benzyl Bromide (1.1 eq),

    
     (2.5 eq).
    
  • Solvent: DMF (0.5 M).

  • Conditions: Stir at RT for 18h.

  • Yield Check: Isolate 9-benzyl-1H-purin-6(7H)-one . (N9 isomer is major; purify by recrystallization from EtOH).

Step 2: N1-Arylation (


) 
This step leverages the electron-withdrawing power of the nitro group.
  • Substrate: 9-benzyl-1H-purin-6(7H)-one (1.0 eq).

  • Reagent: 1-Fluoro-2-nitrobenzene (1.5 eq). Note: Do not use the chloro- or bromo- analog; the Fluoride is required for faster

    
     kinetics.
    
  • Base:

    
     (2.0 eq). Cesium is critical for solubility in polar aprotic solvents.
    
  • Solvent: Anhydrous DMSO (0.2 M).

  • Conditions: Heat to 110°C for 24–48h under

    
    .
    
  • Workup: Pour into water. The N1-arylated intermediate usually precipitates.

Step 3: Deprotection

  • Conditions:

    
     (1 atm), 10% Pd/C, AcOH/MeOH (1:10).
    
  • Note: The nitro group is susceptible to reduction to an amine under these conditions. If the nitro group must be preserved , use acid-labile protection (e.g., THP or SEM) instead of Benzyl in Step 1, and deprotect with TFA/DCM.

Protocol B: Direct Copper-Mediated Coupling (The "Shortcut")

Best for: Rapid screening, but lower yields (30-50%).

If you must avoid protection steps, you can attempt to shift regioselectivity using a specific Copper-Chelate system, though N9 byproducts are inevitable.

  • Reagents: Hypoxanthine (1.0 eq), 2-Nitrophenylboronic acid (2.0 eq).

  • Catalyst:

    
     (1.0 eq) + 1,10-Phenanthroline  (1.0 eq).
    
  • Solvent: DMF/MeOH (9:1).

  • Conditions: Open air (requires

    
     for re-oxidation), 80°C, 48h.
    
  • Critical Tweak: Add 4Å Molecular Sieves. Water inhibits the transmetallation step.

Troubleshooting & Optimization Guide
Decision Logic: Resolving Synthetic Failure

Troubleshooting Start Start: Low Yield/Purity CheckLCMS Check LC-MS/NMR Start->CheckLCMS IsomerIssue Wrong Isomer (N7/N9) CheckLCMS->IsomerIssue Mass correct, NMR wrong ConversionIssue Low Conversion (<10%) CheckLCMS->ConversionIssue Starting material remains ProtectN9 Switch to Protocol A (N9-Benzyl Protection) IsomerIssue->ProtectN9 Required Fix CheckElectrophile Check Electrophile ConversionIssue->CheckElectrophile UseFluoro Switch to 1-Fluoro-2-nitrobenzene (Faster SnAr) CheckElectrophile->UseFluoro Using Cl/Br? TempBoost Increase Temp to 120°C Switch Base to Cs2CO3 CheckElectrophile->TempBoost Using K2CO3? caption Figure 1: Decision tree for troubleshooting N1-arylation failures.

Optimization Parameters
VariableStandard ConditionOptimized ConditionTechnical Rationale
Electrophile 1-Chloro-2-nitrobenzene1-Fluoro-2-nitrobenzene The C-F bond is stronger, but the high electronegativity of F stabilizes the Meisenheimer complex intermediate in

, increasing rate by ~100x.
Base


The larger Cesium cation ("Cesium Effect") improves solubility of the purine anion in organic solvents and forms a looser ion pair, enhancing nucleophilicity.
Protection None (H)Benzyl (Bn) or THP Blocking N9 is the only way to thermodynamically guarantee N1 selectivity.
Solvent THF or DioxaneDMSO or DMF High dielectric constant is required to stabilize the polar transition state of the

reaction.
Frequently Asked Questions (FAQs)

Q1: Can I use the Chan-Lam coupling (Boronic acid + Cu) to avoid the protection steps? A: Technically, yes, but it is ill-advised for ortho-substituted nitro compounds. The Chan-Lam cycle is sensitive to steric hindrance. The ortho-nitro group twists the ring out of plane, making the transmetallation to Copper difficult. If you must use this route, use


  with pyridine  or phenanthroline  ligands, but expect yields <40%.

Q2: My product is co-eluting with the starting material. How do I purify it? A: Purines are notoriously difficult to separate on silica due to "streaking."

  • Fix 1: Add 1% Triethylamine to your DCM/MeOH eluent to neutralize silica acidity.

  • Fix 2: If using the N9-benzyl route, the intermediate is much more lipophilic and will separate easily on silica. This is another advantage of Protocol A.

Q3: Why did my nitro group disappear during deprotection? A: Standard hydrogenolysis (


, Pd/C) reduces nitro groups to anilines (

).
  • Fix: If the nitro group is part of your final target, you cannot use Benzyl protection (which requires Pd/C to remove). Instead, use THP (Tetrahydropyranyl) protection at N9. THP is stable to base (

    
     conditions) but can be removed with mild acid (HCl/MeOH) which leaves the nitro group intact.
    

Q4: Is the N1-H proton actually acidic enough for


? 
A:  Yes. The pKa of the N1-H in hypoxanthine is approximately 8.8, while the N7/N9-H is ~12.0 (in the neutral form). However, once ionized, the negative charge delocalizes. While N1 deprotonates easily, the nucleophilicity is often higher at N9 due to tautomeric forms. Blocking N9 removes this competition.
References
  • Regioselectivity in Purine Arylation: Bakkestuen, A. K., & Gundersen, L. L. (2003).[1] Regioselective N-9 arylation of purines employing arylboronic acids in the presence of Cu(II).[1][2][3] Tetrahedron Letters, 44(16), 3359–3362.[1] Link

  • Copper-Mediated N1-Arylation: Tao, Y., et al. (2005). Copper-catalyzed arylation with boronic acids for the synthesis of N1-aryl purine nucleosides.[1][3] Tetrahedron Letters, 46(46), 7983-7986. Link

  • The "Cesium Effect" in

    
    :  Flessner, T., & Dorsch, D. (2001). Efficient synthesis of triazolinones via the cesium effect. Tetrahedron Letters, 42(42), 7383-7385. Link
    
  • Review of Purine N-Arylation: Hocek, M. (2003). C-H and N-H activation of purines: A new route to functionalized purines. European Journal of Organic Chemistry. Link

Sources

Technical Support Center: Stability Optimization for 1-(2-Nitrophenyl)-1H-purin-6(7H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Context

1-(2-Nitrophenyl)-1H-purin-6(7H)-one is a specialized purine derivative often utilized as a scaffold in kinase inhibitor development or adenosine receptor antagonism.[1] Its structure combines a hypoxanthine core with an ortho-nitroaryl substituent at the N1 position.

Key Stability Challenges:

  • Photolability: The ortho-nitro group renders the molecule susceptible to photon-induced redox reactions (nitro-to-nitroso rearrangement).

  • Solubility-Driven "Pseudo-Instability": The planar purine system promotes

    
    -
    
    
    
    stacking, leading to micro-precipitation that is often mistaken for chemical degradation.
  • Nucleophilic Sensitivity: While the N-aryl bond is generally robust, the electron-deficient purine ring (exacerbated by the electron-withdrawing nitro group) is prone to ring-opening hydrolysis under alkaline conditions.

Module 1: Troubleshooting Guide (FAQs)

Issue 1: "My solution turns from colorless/pale yellow to dark brown within hours."

Diagnosis: Photochemical Degradation (Nitro-reduction/Rearrangement). Nitro-aromatics are intrinsically photosensitive. The ortho position of the nitro group relative to the purine attachment point creates a steric and electronic environment favorable for radical formation upon UV-VIS exposure. This often leads to the formation of azo-dimers or nitroso intermediates, which are highly colored.

Corrective Action:

  • Immediate: Wrap all reaction vessels and storage vials in aluminum foil.

  • Process: Switch to amber glassware (low-actinic glass) for all manipulations.

  • Lighting: Perform weighing and dissolution under yellow light (sodium vapor or filtered LED,

    
     nm) if the compound proves hypersensitive.[1]
    
Issue 2: "The compound precipitates upon dilution into aqueous buffer (PBS/Media)."

Diagnosis: Solubility Crash (Not Chemical Instability). The 2-nitrophenyl group significantly increases lipophilicity compared to native hypoxanthine. Rapid dilution from a DMSO stock into aqueous buffer causes "crashing out" due to the hydrophobic effect and intermolecular stacking.

Corrective Action:

  • Co-solvent Strategy: Do not exceed 0.5% DMSO in the final buffer if possible, but do use an intermediate dilution step.

    • Wrong: 10 mM DMSO stock

      
       Buffer (precipitation likely).
      
    • Right: 10 mM DMSO stock

      
       1:1 DMSO:PEG400 mix 
      
      
      
      Buffer.
  • Cyclodextrin Complexation: Use Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in the aqueous buffer before adding the stock.[2] The hydrophobic cavity encapsulates the nitrophenyl tail, preventing aggregation.
Issue 3: "LC-MS shows a mass shift of +16 Da or +32 Da over time."

Diagnosis: Oxidative Degradation. Purines are susceptible to oxidation at the C8 position (8-oxopurine formation), especially in the presence of trace metals or peroxides in aged PEG/Tween excipients.

Corrective Action:

  • Reagents: Use degassed buffers and high-purity solvents.

  • Additives: Incorporate 0.1% Ascorbic Acid or dilute EDTA (1 mM) to chelate trace metals that catalyze oxidation.

Module 2: Decision Logic & Workflows

Visualizing the Troubleshooting Pathway

The following decision tree helps distinguish between physical instability (precipitation) and chemical instability (degradation), saving time on unnecessary re-synthesis.

StabilityTroubleshooting Start Observation: Loss of Soluble Compound CheckVisual Visual Inspection: Precipitate/Turbidity? Start->CheckVisual CheckColor Visual Inspection: Color Change? CheckVisual->CheckColor No Centrifuge Action: Centrifuge & Re-analyze Supernatant CheckVisual->Centrifuge Yes HPLC_UV Action: HPLC-UV/MS Analysis CheckColor->HPLC_UV No Change PhotoDeg Diagnosis: Photochemical Degradation CheckColor->PhotoDeg Darkening Precipitation Diagnosis: Physical Instability (Solubility Crash) Centrifuge->Precipitation Pellet Found HPLC_UV->Precipitation Low Area, No New Peaks Degradation Diagnosis: Chemical Instability (Hydrolysis/Oxidation) HPLC_UV->Degradation New Peaks SolubilityFix Solution: Add HP-beta-CD or PEG400 Precipitation->SolubilityFix pHFix Solution: Adjust pH (6.0-7.4) Add EDTA Degradation->pHFix LightFix Solution: Amber Glass Foil Wrap PhotoDeg->LightFix

Figure 1: Decision logic for diagnosing stability issues. Physical precipitation often mimics degradation; centrifugation is the primary differentiator.

Module 3: Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Purpose: To determine the intrinsic stability profile and identify degradation products as per ICH Q1A(R2) guidelines.[3]

Materials:

  • 1-(2-Nitrophenyl)-1H-purin-6(7H)-one (1 mg/mL stock in DMSO).[1]

  • 0.1 M HCl, 0.1 M NaOH, 3%

    
    .[1]
    
  • HPLC-UV/MS system.

Procedure:

  • Acid Stress: Dilute stock 1:10 into 0.1 M HCl. Incubate at 60°C for 4 hours.

    • Target Mechanism: N-aryl bond cleavage (unlikely) or depurination.[1]

  • Base Stress: Dilute stock 1:10 into 0.1 M NaOH. Incubate at Ambient Temp for 2 hours.

    • Target Mechanism: Purine ring opening (pyrimidine moiety hydrolysis).[1]

    • Warning: If degradation >20% instantly, repeat with 0.01 M NaOH.[1]

  • Oxidative Stress: Dilute stock 1:10 into 3%

    
    . Incubate at Ambient Temp for 24 hours.
    
    • Target Mechanism: N-oxidation or C8-oxidation.

  • Photolytic Stress: Expose 10 µM aqueous solution to UV light (ICH Option 2 source) for 24 hours. Control sample wrapped in foil.

Acceptance Criteria:

  • Recovery of parent peak > 90% indicates stability.

  • Mass balance (Parent + Degradants) should equal ~100%.[1]

Protocol B: Solubility Enhancement Formulation

Purpose: To create a stable, high-concentration stock for biological assays.[1]

ComponentRoleRecommended Conc.Mechanism
DMSO Primary Solvent1-5% (Final)Disrupts crystal lattice; high solubility for nitro-aromatics.[1]
PEG 400 Co-solvent10-20%Reduces polarity gap between DMSO and water; prevents "crash."
HP-

-CD
Complexing Agent10-20% (w/v)Encapsulates the hydrophobic nitrophenyl group.
PBS (pH 7.4) BufferRemainderMaintains physiological pH.

Step-by-Step Formulation:

  • Dissolve 10 mg compound in 1 mL 100% DMSO (Stock A).

  • Prepare Vehicle B : 20% PEG 400 + 20% HP-

    
    -CD in PBS.
    
  • Slowly add Stock A to Vehicle B with vigorous vortexing to achieve final concentration.

  • Note: Avoid direct addition of DMSO stock to pure PBS.

Module 4: Mechanistic Insight (The "Why")

The Ortho-Nitro Effect & Purine Ring Opening

The stability of this molecule is governed by the electron-withdrawing nature of the nitro group.

  • Ring Opening (Alkaline Instability): The nitro group pulls electron density from the N1 nitrogen. This makes the C2 and C6 carbons of the purine ring more electrophilic. Under basic conditions (

    
     attack), the pyrimidine portion of the purine ring is prone to opening, forming a formamido-imidazole derivative.[1]
    
  • Photochemical Rearrangement: Upon UV excitation, the nitro group can abstract a proton (if available from solvent or adjacent groups) or undergo radical rearrangement. In 1-(2-nitrophenyl) systems, this often leads to cyclization or reduction to a nitroso species.[1]

DegradationPathways cluster_0 Photochemical (UV Light) cluster_1 Hydrolytic (High pH) Compound 1-(2-Nitrophenyl)- Purin-6-one Nitroso Nitroso-Intermediate (Deep Color) Compound->Nitroso hv (Light) RingOpen Pyrimidine Ring Opening Compound->RingOpen OH- (pH > 9) AzoDimer Azo-Dimer (Precipitate) Nitroso->AzoDimer Dimerization Degradant Formamido-Imidazole Derivative RingOpen->Degradant

Figure 2: Primary degradation pathways.[1] Light induces redox changes in the nitro group, while high pH attacks the purine core.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3] International Council for Harmonisation. Link

  • Blessy, M., et al. (2014).[1][4] "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical Analysis, 4(3), 159-165.[1][4] Link[1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Beukers, M. W., et al. (2004).[1] "N-substituted purine derivatives as novel adenosine receptor ligands." Journal of Medicinal Chemistry. (General reference for N-aryl purine stability context).

  • Corrie, J. E. T., et al. (2005).[1] "Photochemistry of nitro-substituted aromatics." Journal of the American Chemical Society.[5] (Mechanistic grounding for nitro-group photolability).

Sources

Reducing by-product formation in the synthesis of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-N1-ARYL-004 Topic: Reducing By-product Formation in N1-Arylation of Hypoxanthine Status: Resolved / Expert Guide Available Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Synthesizing 1-(2-Nitrophenyl)-1H-purin-6(7H)-one (an N1-arylated hypoxanthine) is a classic challenge in nucleoside chemistry due to the ambident nucleophilicity of the purine ring.

If you are attempting the direct coupling of Hypoxanthine with 1-fluoro-2-nitrobenzene (or similar halides) via


, you are likely encountering a mixture of N9-  (major thermodynamic), N7-  (minor), and O6-  (kinetic) isomers, rather than your desired N1-product .

This guide details the mechanistic root causes of these by-products and provides a validated protocol using Transient Silylation or N9-Blocking strategies to invert the selectivity toward the N1 position.

Module 1: Root Cause Analysis (The "Why")

The Regioselectivity Trap

Hypoxanthine is an ambident nucleophile with four potential reaction sites: N1, N3, N7, and N9.

  • Thermodynamic Preference (N9/N7): Under standard basic conditions (e.g.,

    
    /DMF), the imidazole ring protons (N7/N9) are the most acidic (
    
    
    
    ). The resulting anion localizes charge on the imidazole ring, leading to rapid alkylation/arylation at N9 (major) or N7 (minor).
  • The N1 Challenge: The N1-proton is part of the amide-like lactam moiety and is significantly less acidic (

    
    ). Direct alkylation rarely occurs at N1 unless the imidazole ring (N7/N9) is blocked or chemically modified.
    
Common By-products
Impurity TypeStructureCauseSolution
N9-Isomer (Major) 9-(2-nitrophenyl)purin-6-oneThermodynamic control; N9 is the most nucleophilic site in the anion.Block N9 (e.g., THP, Benzyl) or use Transient Silylation .
N7-Isomer 7-(2-nitrophenyl)purin-6-oneSteric hindrance at N9 or solvent effects stabilizing the N7-tautomer.Lower temperature; Switch to non-polar solvent (if silylated).
O6-Isomer 6-(2-nitrophenoxy)purine"O-vs-N" competition (Lactim ether formation). Favored by hard electrophiles.Use "soft" conditions; Avoid silver salts.
Bis-arylated 1,7- or 1,9-bis(2-nitrophenyl)...Excess electrophile + high temperature.Strict stoichiometry (1.05 eq); Slow addition.

Module 2: Visualizing the Pathway

The following diagram illustrates the competing pathways. To maximize N1 yield, we must shut down the "Standard Basic Pathway" and utilize the "Silyl-Activation Pathway."

PurineRegioselectivity Hypo Hypoxanthine (Starting Material) Base Standard Base (K2CO3/DMF) Hypo->Base Deprotonation BSA Silylating Agent (BSA/HMDS) Hypo->BSA Activation N9 N9-Isomer (Major By-product) Base->N9 Fast (Thermodynamic) N7 N7-Isomer (Minor By-product) Base->N7 Slow SilylInt Bis-Silylated Intermediate (Reactive at N1) BSA->SilylInt Transient Protection of N7/N9 Target N1-Isomer (TARGET) SilylInt->Target S_NAr with 1-F-2-NO2-Benzene

Figure 1: Reaction pathways showing how standard conditions favor N9 by-products, while silylation strategies direct reactivity to N1.

Module 3: The Solution Protocol (Transient Silylation)

This protocol minimizes N9/N7 by-products by temporarily masking the imidazole nitrogens with silyl groups, increasing the nucleophilicity of N1 via the "Hilbert-Johnson" type mechanism logic.

Materials
  • Substrate: Hypoxanthine (dried).[1][2]

  • Reagent:

    
    -Bis(trimethylsilyl)acetamide (BSA ) or Hexamethyldisilazane (HMDS ).
    
  • Electrophile: 1-Fluoro-2-nitrobenzene (more reactive than chloro- analog for

    
    ).
    
  • Catalyst: Fluoride source (TBAF or CsF) - Optional but recommended for desilylation.

  • Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology
  • Silylation (Activation):

    • Suspend Hypoxanthine (1.0 eq) in anhydrous MeCN under Argon.

    • Add BSA (3.0 - 4.0 eq).

    • Reflux at

      
       for 1-2 hours until the solution becomes clear. This confirms the formation of the soluble bis-silylated purine.
      
    • Checkpoint: If solid remains, add more BSA or check moisture levels.

  • Coupling (

    
    ): 
    
    • Cool the mixture to Room Temperature (RT).

    • Add 1-Fluoro-2-nitrobenzene (1.1 eq).

    • Add a Lewis Acid catalyst if reactivity is low (e.g.,

      
      , 0.1 eq) or simply heat to reflux.
      
    • Note: For electron-deficient aryls like nitrobenzenes, thermal heating (

      
      ) in a sealed tube is often sufficient without Lewis acids.
      
  • Desilylation & Workup:

    • Monitor by LC-MS. You will see the silylated product mass.

    • Once complete, add MeOH (excess) and stir for 30 mins to cleave the silyl groups.

    • Concentrate in vacuo.[1]

    • Triturate the residue with Dichloromethane (DCM) . The N1-product is often less soluble in DCM than the impurities, allowing for filtration or recrystallization.

Module 4: Troubleshooting & FAQs

Q1: I am still seeing N9-alkylation even with BSA. Why?

  • Diagnosis: Incomplete silylation or moisture ingress. Hydrolysis of the silyl group at N9 regenerates the NH, which is more reactive than the N1-Si species.

  • Fix: Ensure strict anhydrous conditions. Increase BSA equivalents. Do not use a nucleophilic base (like amines) that might de-silylate prematurely.

Q2: Can I use the "N9-Blocking" method instead?

  • Answer: Yes, this is often cleaner for scale-up.

    • Synthesize 9-(Tetrahydropyran-2-yl)hypoxanthine (N9-THP) first.

    • React N9-THP with 1-fluoro-2-nitrobenzene using

      
       in DMF. Since N9 is blocked, N1 becomes the primary nucleophile.
      
    • Deprotect THP using mild acid (AcOH/EtOH).

    • Benefit: Eliminates N9/N7 isomers entirely.

Q3: How do I separate the isomers if I already have a mixture?

  • Technique: N1-substituted hypoxanthines often have distinct solubility profiles compared to N9 isomers.

    • Solubility: N9 isomers are typically more soluble in organic solvents (EtOAc/MeOH). N1 isomers, retaining the amide character, are often more crystalline and less soluble.

    • Chromatography: Use a DCM:MeOH gradient (95:5 to 90:10). The N9 isomer usually elutes before the N1 isomer on Silica gel due to the loss of the H-bond donor at N9.

References

  • Regioselectivity in Purine Alkylation

    • Title: Regioselective N-Alkyl
    • Source:Chemical Reviews (2002).

    • Context: Defines the pKa differences and thermodynamic preference for N9 vs N1.
    • (Representative Link)

  • Silylation Strategy (Hilbert-Johnson)

    • Title: Silyl-Hilbert-Johnson Reaction for the Synthesis of Nucleosides.
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the protocol for using silylated bases to direct substitution to N1/N3 positions.
  • Pd-Catalyzed N-Arylation (Alternative)

    • Title: Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles.[3]

    • Source:Journal of the American Chemical Society (2010).

    • Context: While focused on imidazoles, this establishes the metal-catalyzed logic for overcoming N-selectivity issues.[3]

  • Purine Tautomerism & Reactivity

    • Title: Regioselective C–H and N–H functionalization of purine derivatives.[4][5]

    • Source:Catalysis Science & Technology (2018).[5]

    • Context: Comprehensive review of purine functionalization sites.[5]

Sources

Purification challenges of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(2-Nitrophenyl)-1H-purin-6(7H)-one Purification

Case ID: PUR-N1-NITRO-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Compound Dashboard

You are dealing with a 1-substituted hypoxanthine derivative .[1] This molecule presents a classic "brick dust" profile: high melting point, poor solubility in common organic solvents, and a tendency to trap impurities within its crystal lattice. The presence of the ortho-nitrophenyl group at N1 introduces significant steric bulk and electron-withdrawing character, differentiating its physicochemical properties from standard purines.[1]

PropertyValue / CharacteristicImplication for Purification
Molecular Formula C₁₁H₇N₅O₃MW: ~257.2 g/mol
Primary Challenge Regioselectivity Synthesis often yields N7/N9 isomers alongside the desired N1 target.[1][2]
Solubility Profile Low (MeOH, EtOH, DCM) High (DMSO, DMF, hot AcOH)Standard silica columns often fail due to streaking or precipitation.[1]
Acidity (pKa) N7-H pKa ≈ 8.0–9.0 The molecule is acidic.[1] It will dissolve in basic aqueous solutions (NaOH/Na₂CO₃).
Stability Nitro-sensitive Avoid strong reducing agents or high-temp basic conditions that could reduce -NO₂ to -NH₂.[1]

Part 1: Troubleshooting Guides (Q&A Format)

Module A: The Regio-Isomer Crisis (N1 vs. N7/N9)

Q: My LC-MS shows a major peak and a close-eluting minor peak with the exact same mass. How do I remove the impurity?

A: You are likely seeing the N7 or N9 regioisomer.[1][2] In direct N-arylation of hypoxanthine (e.g., via Chan-Lam coupling or SNAr), the N7 and N9 positions are thermodynamically competitive nucleophiles.[1]

  • The Problem: These isomers have identical masses and very similar polarities on silica.[1]

  • The Solution: Exploit the H-bonding network disruption .

    • Mechanism: The desired N1-substitution blocks the "Watson-Crick" hydrogen-bonding face (N1-H is replaced).[1] The N7/N9-isomers retain the N1-H proton.[1] This creates a significant difference in crystal packing energy.[1]

    • Action: Switch to Recrystallization rather than chromatography. The N1-isomer typically packs much more efficiently (higher lattice energy) and will crystallize out of hot polar aprotic solvents (DMSO/DMF), leaving the more soluble N7/N9 isomers in the mother liquor.

Q: Can I use acid/base extraction to separate them?

A: Yes, but with caution. Both isomers retain an acidic proton (N7-H for your target; N1-H for the impurity).[1] However, the acidity differs slightly due to the electronic influence of the nitrophenyl group.

  • Protocol: Dissolve the crude mixture in 1M NaOH (both dissolve). Slowly acidify with dilute HCl to pH ~5-6. The N1-(2-nitrophenyl) derivative, being more hydrophobic and having a distinct pKa, often precipitates first.[1] Filter the first crop; the N7/N9 isomers often remain in solution or precipitate at a lower pH.

Module B: The Solubility Trap

Q: I tried loading my sample onto a silica column using DCM/MeOH, but it precipitated at the top of the column and won't move.

A: This is the "Solubility Trap."[1] Purines are planar and stack tightly.[1] Once they crash out of solution in a non-polar environment (like the hexane/DCM often present at the start of a column), they form a stable solid that solvent flow cannot re-dissolve.

  • Fix 1: Solid Load. Dissolve your crude in DMSO, mix with Celite or silica, and remove the solvent under high vacuum (lyophilizer or high-vac rotavap).[1] Load the dry powder.

  • Fix 2: The "Modifier" Trick. Pure DCM/MeOH is insufficient.[1] You must add 1% Acetic Acid or 0.5% Triethylamine to your mobile phase.[1] This suppresses the ionization of the purine on the silica surface, reducing tailing and preventing irreversible adsorption.

Part 2: Visual Decision Logic

Use the following decision trees to select the correct purification pathway based on your crude material's behavior.

PurificationLogic Start Crude 1-(2-Nitrophenyl)-purin-6-one SolubilityCheck Solubility Test (Hot EtOH/MeOH) Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble / Oiling Out SolubilityCheck->Insoluble No TLC_Check TLC Analysis (10% MeOH/DCM + 1% AcOH) Soluble->TLC_Check Recryst_DMSO Protocol B: DMSO/Water Displacement Insoluble->Recryst_DMSO High Purity Needed Isomers Close Spotting Isomers? TLC_Check->Isomers Recryst_AcOH Protocol A: Recrystallization from Glacial AcOH Isomers->Recryst_AcOH Yes (Isomers present) Column Flash Chromatography (C18 Reverse Phase preferred) Isomers->Column No (Single Spot)

Figure 1: Purification Strategy Decision Tree. Selects method based on solubility and impurity profile.

IsomerSeparation Target Target: N1-Substituted (Hydrophobic Face Blocked) Precipitates First Impurity Impurity: N7/N9-Substituted (N1-H Available for H-Bonding) Remains in Mother Liquor Process Hot Solvent (DMSO or AcOH) Process->Target Cooling Process->Impurity Remains Soluble

Figure 2: Thermodynamic separation logic between N1 and N7/N9 isomers during recrystallization.

Part 3: Recommended Protocols

Protocol A: The "DMSO Crash" (Best for removing N7/N9 isomers)

This method relies on the high solubility of purines in DMSO and their insolubility in water.

  • Dissolution: Place 1.0 g of crude solid in a flask. Add DMSO dropwise with stirring at 60°C. Add only enough to dissolve the solid (typically 5–8 mL).

  • Filtration: If black specks (metal catalyst residues) remain, filter hot through a 0.45 µm PTFE syringe filter.[1]

  • Precipitation: Place the DMSO solution in a larger beaker with rapid stirring. Slowly add Water (anti-solvent) dropwise.[1]

    • Critical Step: Watch for the "cloud point." Once the solution turns persistently cloudy, stop adding water. Let it stir for 15 minutes. The N1-isomer usually crystallizes first.[1]

  • Collection: Filter the precipitate.

  • Wash: Wash heavily with water to remove DMSO, then with cold ethanol.[1]

Protocol B: Glacial Acetic Acid Recrystallization (Best for high purity)

Purines often form stable salts or solvates with acetic acid that break up upon drying.[1]

  • Suspend crude material in Glacial Acetic Acid (10 mL per gram).

  • Heat to reflux (approx. 118°C). The solution should become clear.

  • Optional: Add activated charcoal, stir for 5 mins, and filter hot (requires heated funnel).

  • Allow to cool slowly to room temperature overnight.

  • Collect crystals.[1]

  • Drying: Dry at 60°C under high vacuum for 24 hours. Note: Acetic acid solvates are stubborn; ensure NMR shows no AcOH peak (approx 2.0 ppm).

References

  • Gundersen, L. L. (2003).[1] Regioselective N-arylation of purines. Tetrahedron Letters, 44(16), 3359-3362.[1] Link

  • Sigel, H., et al. (2003).[1] Intrinsic Acid-Base Properties of Purine Derivatives. Inorganic Chemistry, 42(1), 32-41.[1][3] Link

  • BenchChem Technical Support. (2025). Recrystallization Strategies for Nitro-substituted Aromatics. Link

  • Teledyne ISCO. (2020).[1] Purification Strategies for Heterocycles and Purines. Application Note AN102. Link

Sources

Addressing batch-to-batch variability of synthesized 1-(2-Nitrophenyl)-1H-purin-6(7H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address the common challenge of batch-to-batch variability in the synthesis of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one. Our goal is to provide a framework for diagnosing issues and ensuring reproducible, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability in the synthesis of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one?

Batch-to-batch variability is a frequent challenge in multi-step organic synthesis and can be traced back to several key factors[1][2][3]:

  • Raw Material and Reagent Quality: The purity of starting materials, such as hypoxanthine and 1-fluoro-2-nitrobenzene, is paramount. Trace impurities can lead to side reactions, the formation of colored byproducts, or catalyst inhibition, directly impacting the yield and purity of the final product[4].

  • Reaction Conditions: Seemingly minor deviations in reaction parameters can have a significant impact. These include temperature fluctuations, reaction time, stirring rate, and the efficiency of maintaining an inert atmosphere. For N-arylation reactions, which can be sensitive, strict control of these variables is critical[1][5].

  • Solvent Quality: The grade and water content of solvents like DMF or DMSO can influence reaction kinetics and the solubility of reagents. Using anhydrous solvents is often crucial to prevent catalyst deactivation or unwanted side reactions[6].

  • Purification Procedures: Variations in purification methods, whether it be recrystallization or column chromatography, can lead to different impurity profiles in the final product. The choice of solvent systems and the silica gel activity for chromatography can affect the separation of closely related impurities[1][7].

  • Human Factor: Differences in experimental technique and execution between chemists or even between runs by the same chemist can introduce variability[1]. Standardizing procedures through detailed Standard Operating Procedures (SOPs) is essential[8].

Q2: What analytical techniques are essential for characterizing new batches and ensuring consistency?

A multi-pronged analytical approach is necessary to confirm the identity, purity, and consistency of each batch of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one.

Analytical Technique Purpose Key Information Provided
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Provides a quantitative measure of purity (% area) and detects the presence of impurities. A standardized method is crucial for comparing batches[2][9].
Mass Spectrometry (MS) Molecular weight confirmation.Confirms the molecular weight of the target compound and can help identify the mass of unknown impurities[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and isomer identification.¹H and ¹³C NMR confirm the chemical structure. 2D NMR techniques (like NOESY) can be vital for confirming the regiochemistry of N-arylation (e.g., N1 vs. N7 or N9 isomers)[2].
Infrared (IR) Spectroscopy Functional group analysis.Confirms the presence of key functional groups such as C=O (amide), N-H, and NO₂ (nitro group)[10][11].

Q3: What are the proper storage conditions for 1-(2-Nitrophenyl)-1H-purin-6(7H)-one to ensure its long-term stability?

To maintain the integrity of the compound over time, proper storage is essential.

  • Storage Conditions: Store in a cool, dark, and dry place. For long-term storage, keeping the compound at -20°C is recommended[1][2].

  • Inert Atmosphere: If the compound is found to be sensitive to oxidation or moisture, storing it under an inert atmosphere, such as argon or nitrogen, is advisable[1].

  • Aliquoting: For compounds used frequently, it is good practice to aliquot the solid into smaller, single-use vials to minimize exposure to atmospheric moisture and temperature fluctuations from repeated openings of the main container[2].

Troubleshooting Guide: From Synthesis to Final Product

This section addresses specific problems that may arise during or after the synthesis, leading to batch variability.

Problem 1: Low or Inconsistent Yield

A lower-than-expected yield is a common issue. A systematic approach is needed to identify the root cause.

Possible Cause 1: Incomplete Reaction

  • Rationale: The reaction may not have reached completion due to insufficient time, low temperature, or poor mixing.

  • Recommended Action:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the limiting reagent.

    • Optimize Reaction Time/Temperature: If starting material is still present after the standard reaction time, consider extending the duration or incrementally increasing the temperature.

    • Ensure Efficient Stirring: Use an appropriate stir bar and speed to ensure the reaction mixture is homogeneous, especially if reagents have limited solubility.

Possible Cause 2: Catalyst Deactivation or Inefficient Base

  • Rationale: In many N-arylation reactions (e.g., Buchwald-Hartwig or Ullmann-type couplings), the catalyst is sensitive to air and moisture. The base must be strong enough and sufficiently soluble to participate effectively in the catalytic cycle[5][6].

  • Recommended Action:

    • Use Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous, degassed solvents.

    • Maintain Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen.

    • Verify Base Quality: Use a freshly opened or properly stored base. Consider screening alternative bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find one that provides optimal results for this specific transformation[6].

Possible Cause 3: Side Reactions and Isomer Formation

  • Rationale: Purines have multiple nitrogen atoms that can be arylated (N1, N3, N7, N9). While the desired product is the N1 isomer, reaction conditions can sometimes lead to the formation of other isomers, such as the N7 or N9-arylated products, which can be difficult to separate and will lower the yield of the desired compound[12].

  • Recommended Action:

    • Analyze Crude Product: Use ¹H NMR and LC-MS on the crude reaction mixture to check for the presence of isomers.

    • Modify Reaction Conditions: The regioselectivity of purine arylation can be highly dependent on the solvent, base, and catalyst system used[12][13]. A systematic screen of these parameters may be necessary to maximize the yield of the N1 isomer.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Completion Monitor Reaction by TLC or LC-MS Start->Check_Completion Incomplete Reaction Incomplete? Check_Completion->Incomplete Optimize Optimize Time/ Temperature Incomplete->Optimize Yes Complete Reaction Complete Incomplete->Complete No Optimize->Check_Completion Check_Crude Analyze Crude Product (NMR, LC-MS) Complete->Check_Crude Side_Products Side Products or Isomers Present? Check_Crude->Side_Products Modify_Conditions Modify Reaction Conditions (Solvent, Base, Catalyst) Side_Products->Modify_Conditions Yes Purification_Loss High Purification Loss? Side_Products->Purification_Loss No Modify_Conditions->Start Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Purification_Loss->Optimize_Purification Yes Success Yield Improved Purification_Loss->Success No Optimize_Purification->Success

Caption: Decision tree for troubleshooting low reaction yield.

Problem 2: Final Product is Off-Color (Yellow to Brown)

The pure 1-(2-Nitrophenyl)-1H-purin-6(7H)-one is expected to be a pale yellow or off-white solid. Darker colors typically indicate the presence of impurities.

Possible Cause 1: Residual Starting Material or Reagents

  • Rationale: The 2-nitrophenyl group itself imparts a yellow color. Incomplete reactions or inefficient purification can leave residual nitrophenyl-containing starting materials or byproducts, leading to a darker appearance[10].

  • Recommended Action:

    • Enhanced Purification: If column chromatography was used, try a shallower gradient to improve separation.

    • Recrystallization: This is an excellent method for removing small amounts of impurities. Experiment with different solvent systems (e.g., Ethanol/Water, Acetonitrile, Ethyl Acetate) to find conditions that yield a purer, lighter-colored solid.

    • Activated Charcoal Treatment: Dissolving the crude product in a suitable hot solvent and treating it with a small amount of activated charcoal can help remove colored impurities before filtration and recrystallization[14].

Possible Cause 2: Degradation Products

  • Rationale: The compound may be degrading under the reaction or work-up conditions, especially if exposed to high heat for extended periods or strong acidic/basic conditions.

  • Recommended Action:

    • Lower Reaction Temperature: If possible, investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.

    • Minimize Heat Exposure: During work-up, use rotary evaporation at the lowest practical temperature to remove solvent. Avoid prolonged heating of solutions.

Problem 3: Inconsistent Purity Profile by HPLC Between Batches

You may observe new impurity peaks or different ratios of existing impurities from one batch to the next.

Possible Cause: Inconsistent Raw Materials or Reaction Setup

  • Rationale: This is the core of batch-to-batch variability. A new bottle of a starting material, a slight difference in weighing, or a small air leak in the reaction setup can all lead to a different outcome[8][15].

  • Recommended Action: A Systematic Review

    • Qualify Raw Materials: Before starting a synthesis, run a purity check (e.g., HPLC or NMR) on all key starting materials and reagents. Do not assume the purity stated on the bottle is accurate[4].

    • Standardize the Protocol: Create a detailed, step-by-step SOP for the entire process, from glassware preparation to final product isolation. Specify all quantities, temperatures, times, and equipment.

    • Document Everything: Keep a meticulous batch record that logs the source and lot number of all reagents, and records the exact conditions used for each step. This data is invaluable for troubleshooting when a batch deviates from the norm[3].

Purity_Workflow Batch_A Reference Batch A (Good Purity) Compare_HPLC Compare HPLC Profiles (Same Method) Batch_A->Compare_HPLC Batch_B New Batch B (Inconsistent Purity) Batch_B->Compare_HPLC Analyze_Impurity Identify Impurity (LC-MS, NMR) Compare_HPLC->Analyze_Impurity Known_Impurity Known Impurity? Analyze_Impurity->Known_Impurity Review_Purification Review Purification Protocol vs. Batch A Known_Impurity->Review_Purification Yes New_Impurity New Impurity Known_Impurity->New_Impurity No Identify_Deviation Identify Deviation from Protocol Review_Purification->Identify_Deviation Review_Reaction Review Reaction Records (Reagents, Conditions) New_Impurity->Review_Reaction Review_Reaction->Identify_Deviation Corrective_Action Implement Corrective Action & Resynthesize Identify_Deviation->Corrective_Action

Caption: Workflow for investigating inconsistent HPLC purity.

Experimental Protocols

Protocol 1: General HPLC Method for Purity Analysis

This protocol serves as a starting point and should be optimized for your specific instrumentation and impurity profile.

  • Instrumentation: HPLC system with a UV-Vis detector[9].

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 310 nm.

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in DMSO or a suitable solvent. Dilute with the mobile phase to a final concentration of ~0.1 mg/mL.

Protocol 2: General Recrystallization Procedure
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under a vacuum to remove all residual solvent.

References

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Teledyne Labs. Retrieved from [Link]

  • Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408.
  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments. Retrieved from [Link]

  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][1][7][16]triazin-4(7H). Molecules, 24(24), 4567.

  • Lab Manager. (2023). The Importance of High-Quality Reagents in Accurate Experimental Results. Retrieved from [Link]

  • Ye, J. H., et al. (2021). Guidelines for purine extraction and determination in foods. Journal of Zhejiang University-SCIENCE B, 22(10), 835-847.
  • Organic Chemistry Portal. (n.d.). N-arylation. Retrieved from [Link]

  • Jurečková, H., et al. (2023). Comprehensive measurement of purines in biological samples. Frontiers in Molecular Biosciences, 10, 1245675.
  • Tristar Intermediates. (2025). Quality Assurance Techniques for Batch-to-Batch Consistency. Retrieved from [Link]

  • Various Authors. (2025). Regioselective N-9 arylation of purines employing arylboronic acids in the presence of Cu(II). Scilit.
  • An, J., et al. (2018). Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis. Journal of Biological Chemistry, 293(17), 6521-6532.
  • Al-Omar, M. A., et al. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Molecules, 26(23), 7249.
  • Krijt, J., et al. (2018).
  • Hartz, R. A., et al. (2004). Design, synthesis, and biological evaluation of 1,2,3,7-tetrahydro-6h-purin-6-one and 3,7-dihydro-1h-purine-2,6-dione derivatives as corticotropin-releasing factor(1) receptor antagonists. Journal of Medicinal Chemistry, 47(19), 4741-54.
  • Cicero, D. O., et al. (2023). Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. International Journal of Molecular Sciences, 24(8), 7013.
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  • ResearchGate. (n.d.). (PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4).
  • Gevert, V. S., et al. (2014). Direct N9-arylation of purines with aryl halides.
  • NIST. (n.d.). Ethanone, 1-(2-nitrophenyl)-. NIST Chemistry WebBook.
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  • ACS Publications. (2009). 9-(Arenethenyl)
  • Bentham Science. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade.
  • Mąkosza, M., & Ostrowski, S. (2004). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 9(4), 287-299.
  • ChemScene. (n.d.). 1-(2-Hydroxy-6-nitrophenyl)ethan-1-one.
  • MilliporeSigma. (n.d.). 1-(2-Hydroxy-3-nitrophenyl)ethanone.
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  • Mázik, M. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl)
  • RSC Publishing. (n.d.). Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1][7][16]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity.

  • Frosini, M., et al. (2022). From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[2][9]thieno[2,3-d]. Pharmaceutics, 14(11), 2295.

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Optimizing the dose-response curve for 1-(2-Nitrophenyl)-1H-purin-6(7H)-one experiments

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Dose-Response for 1-(2-Nitrophenyl)-1H-purin-6(7H)-one

Status: Operational Agent: Senior Application Scientist (Ph.D.) Topic: Assay Optimization & Troubleshooting for Purine-Scaffold Inhibitors[1][2][3]

Executive Summary

You are working with 1-(2-Nitrophenyl)-1H-purin-6(7H)-one , a synthetic purine derivative.[1][2][3] While the specific target varies by research program (commonly kinases, phosphodiesterases, or xanthine-utilizing enzymes), the physicochemical properties of this scaffold—specifically the planar purine core fused with a hydrophobic nitro-aromatic ring—introduce distinct challenges in dose-response experiments.[1][2][3]

This guide addresses the three most common failure modes for this chemotype: colloidal aggregation (pseudo-potency) , solubility limits , and optical interference caused by the nitro group.

Part 1: Pre-Assay Preparation (The "Hidden" Variables)

Q: My stock solution looks clear, but my low-concentration replicates are highly variable. Why?

A: You are likely experiencing "tip-based carryover" or adsorption issues common with hydrophobic purines.[1][2][3] The 1-(2-Nitrophenyl) moiety increases lipophilicity compared to natural purines.[1][2][3] When using standard plastic tips for serial dilution, the compound sticks to the polypropylene, causing the actual concentration to drop faster than the theoretical dilution factor.

Protocol: Acoustic vs. Manual Dilution

  • The Gold Standard: Use Acoustic Liquid Handling (e.g., Echo®) .[3] This eliminates tip contact entirely.[1][3]

  • The Manual Fix: If acoustic dispensing is unavailable, switch to Low-Retention Tips and use a "change tip" protocol for every single dilution step. Do not mix by aspirating up and down in the same tip more than twice.[3]

Q: What is the maximum DMSO concentration I can use?

A: For this compound, you must balance solubility against enzyme/cell tolerance.[3]

  • Solubility Limit: This compound requires DMSO to remain in solution.[1][3] Below 1% DMSO, it may crystallize or form micro-aggregates that scatter light, leading to false "inhibition" signals.[3]

  • Assay Tolerance: Most enzymatic assays tolerate up to 5% DMSO, but cell-based assays usually cap at 0.1% - 0.5%.[1][2][3]

  • Recommendation: Run a "Solubility Limit Test" using Dynamic Light Scattering (DLS) or a simple nephelometry check to ensure the compound is monomeric at your highest test concentration (typically 10 µM or 100 µM).[3]

Part 2: Experimental Workflow & Design

Q: How should I structure my plate layout to avoid edge effects?

A: Purine assays are sensitive to evaporation-induced concentration shifts.[1][2][3] Never use the outer perimeter wells (A1-A12, H1-H12, etc.) for data points.[1][2][3] Fill them with media/buffer only.

Q: My curve is "bell-shaped" (inhibition drops at high concentrations). What is happening?

A: This is the hallmark of compound precipitation or optical interference .[3]

  • Precipitation: At high doses, the compound falls out of solution.[3] The solid precipitate does not inhibit the target, so activity "recovers."[3]

  • Color Quenching: The Nitro group is often yellow/orange.[1][3] If your assay readout is absorbance (e.g., at 405nm) or fluorescence intensity (blue/green region), the compound itself might absorb the signal, mimicking inhibition or masking it.

Visual Workflow: Optimization Cycle

OptimizationWorkflow Start Start: Stock Prep (10mM DMSO) Solubility Solubility Check (Nephelometry/DLS) Start->Solubility Dilute to 100µM Solubility->Start If Precipitates (Add detergent/Lower Conc) Interference Optical Interference (No Enzyme Control) Solubility->Interference If Soluble DoseResponse Run Dose-Response (12-point, 1:3 dilution) Interference->DoseResponse Signal Stable Analysis Fit 4PL Model DoseResponse->Analysis Analysis->DoseResponse Bad Fit (R²<0.9)

Caption: Step-by-step optimization workflow for hydrophobic small molecules. Note the critical "Solubility" and "Interference" checkpoints before biological testing.

Part 3: Data Analysis & Curve Fitting

Q: My Hill Slope is extremely steep (> 2.0). Is this cooperativity?

A: With a synthetic inhibitor like 1-(2-Nitrophenyl)-1H-purin-6(7H)-one, a Hill Slope > 2.0 is rarely biological cooperativity.[1][2][3] It is almost always Colloidal Aggregation .[1][3] The compound forms "micelles" that sequester the enzyme non-specifically.[3] This creates a "cliff" in the data where activity drops from 100% to 0% over a very narrow concentration range.[3]

  • The Fix: Add 0.01% Triton X-100 or Tween-20 to your assay buffer.[1][2][3] Detergents break up these colloids.[1][3] If the IC50 shifts significantly (e.g., from 10 nM to >10 µM) after adding detergent, the original potency was an artifact [1].

Q: Which curve-fitting model should I use?

A: Use the 4-Parameter Logistic (4PL) model.


[1][2][3]
  • Constraint Rule: Do not constrain "Bottom" to 0 or "Top" to 100 unless your controls are perfect. Let the data define the asymptotes first.[3] If the "Bottom" floats to -20%, you have significant background noise or signal quenching.[1][2][3]

Troubleshooting Logic Tree

TroubleshootingTree Problem Issue: Poor Curve Fit CheckSlope Check Hill Slope Problem->CheckSlope Steep Steep (> 1.5) CheckSlope->Steep Shallow Shallow (< 0.8) CheckSlope->Shallow Aggreg Suspect Aggregation Steep->Aggreg SerialError Suspect Dilution Error Shallow->SerialError Detergent Action: Add 0.01% Tween-20 Aggreg->Detergent Pipetting Action: Use Acoustic Dispensing or Fresh Tips SerialError->Pipetting

Caption: Decision matrix for diagnosing curve fitting anomalies based on Hill Slope deviations.

Part 4: Summary of Troubleshooting Parameters

ParameterSymptomProbable CauseCorrective Action
Hill Slope > 2.0 (Steep)Colloidal AggregationAdd 0.01% Triton X-100; re-run.[1][2][3]
Hill Slope < 0.8 (Shallow)Serial Dilution Error / Neg. CooperativitySwitch to acoustic dispensing; check tip adhesion.
R² Value < 0.9High Technical VariabilityIncrease replicates (n=3); check Z' factor of assay.
IC50 Shift Right-shift w/ TimeCompound Instability / DegradationPrepare fresh stock; protect from light (Nitro groups can be photosensitive).[1][2][3]
Max Inhibition Plateaus at ~60%Solubility Limit ReachedThe compound precipitates before fully inhibiting the target.[3]

References

  • Sittampalam, G. S., et al. (2004).[3][4] Assay Guidance Manual. "Bioassay Operations for SAR Support." Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3][4][5][6] Available at: [Link]

  • GraphPad Prism Guide. (2025). Dose-response curves: Principles and Analysis. Available at: [Link]

  • Owen, S. C., et al. (2014).[3] "Colloidal Aggregation: A Common Artifact in Early Drug Discovery." ACS Chemical Biology.[1][3] (Contextualizing aggregation in small molecule inhibitors).

Sources

Validation & Comparative

Validating the anticancer activity of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one in vivo

Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Validation and Comparative Efficacy of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one

Executive Summary

This guide outlines the rigorous in vivo validation framework for 1-(2-Nitrophenyl)-1H-purin-6(7H)-one (hereafter referred to as NP-Purine ), a synthetic N1-substituted hypoxanthine derivative. Given its structural homology to endogenous purines and established antimetabolites, the validation strategy focuses on metabolic disruption and apoptotic induction. This guide compares NP-Purine against the clinical standard 6-Mercaptopurine (6-MP) to establish superior or non-inferior efficacy profiles in murine xenograft models.

Compound Profile & Mechanistic Rationale

Chemical Identity: 1-(2-Nitrophenyl)-1H-purin-6(7H)-one Class: N1-substituted Purine Analogue / Antimetabolite.

Mechanism of Action (MOA)

Unlike standard purine antagonists (e.g., 6-MP) that require metabolic activation, the N1-substitution in NP-Purine is designed to sterically hinder the enzymatic conversion of hypoxanthine to xanthine by Xanthine Oxidase (XO), while potentially acting as a false substrate for Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT). This dual action leads to:

  • Nucleotide Pool Imbalance: Depletion of GMP/AMP pools necessary for DNA replication.

  • ROS Induction: The 2-nitrophenyl moiety serves as an electron acceptor, potentially increasing intracellular Reactive Oxygen Species (ROS) stress, a known vulnerability in cancer cells.

MOA NP NP-Purine (Candidate) HGPRT HGPRT Enzyme NP->HGPRT Competes with Hypoxanthine ROS ROS Accumulation (Nitro-reduction) NP->ROS Redox Cycling DNA DNA Synthesis (S-Phase) HGPRT->DNA Inhibits Nucleotide Pools Apoptosis Apoptosis (Caspase-3) DNA->Apoptosis Replication Stress ROS->Apoptosis Mitochondrial Damage

Figure 1: Proposed dual-mechanism of action targeting purine salvage and oxidative stress pathways.

Comparative Benchmarking Strategy

To validate NP-Purine, it must be benchmarked against established standards.

ComparatorRationale for SelectionLimitations
6-Mercaptopurine (6-MP) Structural Analog: The "Gold Standard" for purine antimetabolites. Direct comparison validates if N1-substitution offers superior stability or potency over C6-substitution.High systemic toxicity (myelosuppression); requires metabolic activation.
5-Fluorouracil (5-FU) Functional Control: Broad-spectrum antimetabolite. Used to assess if NP-Purine offers a better therapeutic index in solid tumors (e.g., Colon, Breast).Short half-life; distinct resistance mechanisms.
Vehicle Control Baseline: Essential for calculating Tumor Growth Inhibition (TGI).N/A

Protocol 1: Pharmacokinetics & Maximum Tolerated Dose (MTD)

Before efficacy testing, the safety window must be defined.

Objective: Determine the dose lethal to 10% of animals (LD10) and plasma half-life (


).

Methodology:

  • Subjects: BALB/c mice (n=5/group).

  • Route: Intraperitoneal (IP) or Oral Gavage (PO).

  • Dosing Escalation: 10, 30, 100 mg/kg (Single dose).

  • Observation: 14 days. Monitor weight loss (>20% = euthanasia) and behavioral signs of neurotoxicity.

Self-Validating Check:

  • If the 100 mg/kg group shows <5% weight loss, the compound may have low bioavailability. Correction: Perform HPLC analysis of plasma at 1h, 4h, and 24h post-dose to confirm absorption.

Protocol 2: In Vivo Xenograft Efficacy Model

This is the critical experiment for "Publish Comparison Guides."

Tumor Model: HCT116 (Colorectal) or CCRF-CEM (Leukemia) – dependent on solubility and target indication. Sample Size: n=8 mice per group (Power > 0.8 for p<0.05).

Experimental Workflow

Workflow cluster_0 Phase 1: Establishment cluster_1 Phase 2: Treatment (21 Days) cluster_2 Phase 3: Analysis Inoculation Tumor Inoculation (5x10^6 cells/flank) Growth Growth to ~100mm^3 (7-10 Days) Inoculation->Growth Randomization Randomization (Minimize variance) Growth->Randomization Dosing Daily Dosing (IP/PO) Candidate vs. 6-MP Randomization->Dosing Measure 2x Weekly: Volume + Body Weight Dosing->Measure Harvest Tumor Harvest & Weighing Measure->Harvest Histo IHC Analysis (Ki67, Tunel) Harvest->Histo

Figure 2: Step-by-step xenograft workflow ensuring statistical robustness.

Data Presentation: Comparative Efficacy

The following table illustrates the expected data format for a successful candidate in this class.

MetricVehicle ControlNP-Purine (50 mg/kg) 6-MP (Standard)Interpretation
Final Tumor Vol. (

)



Superior Efficacy: NP-Purine shows greater reduction than standard.
TGI (%) -62.5% 54.1%Tumor Growth Inhibition >50% is the threshold for activity.
Body Weight Loss (%) -2%-6% -12%Improved Safety: NP-Purine is less toxic than 6-MP.
Ki67 Index (% Proliferation) 85%30% 45%Confirms antiproliferative mechanism.

Calculation of Tumor Volume (


): 


Calculation of TGI (%):



(Where T = Treated group volume, C = Control group volume)

Safety & Histopathology Validation

Efficacy without safety is a failure. The presence of the nitro group in NP-Purine raises concerns about hepatotoxicity (reductive metabolism).

Required Analysis:

  • H&E Staining: Liver and Kidney sections. Look for centrilobular necrosis (Liver) or tubular damage (Kidney).

  • Blood Chemistry: ALT/AST (Liver enzymes) and Creatinine.

Comparative Guide:

  • 6-MP: Known to cause cholestasis and elevated ALT.

  • NP-Purine Target Profile: Should show ALT levels comparable to Vehicle, or significantly lower than 6-MP.

Troubleshooting & Optimization

  • Issue: High variability in tumor sizes within the NP-Purine group.

    • Root Cause:[1][2][3] Poor solubility leading to inconsistent dosing.

    • Solution: Reformulate using 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline. Avoid pure saline for nitrophenyl derivatives.

  • Issue: Rapid weight loss (>15% in 3 days).

    • Root Cause:[1][2][3] Off-target toxicity (likely gut mucosa).

    • Solution: Switch from Daily (QD) to Every Other Day (Q2D) dosing.

References

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893. Link

  • Hollingshead, M. G. (2008). Antitumor Efficacy Testing in Rodents. Journal of the National Cancer Institute, 100(21), 1500–1519. Link

  • Galmarini, C. M., et al. (2002). Nucleoside analogues: mechanisms of drug resistance and reversal strategies. Leukemia, 16, 1740–1754. Link

  • Teicher, B. A. (2009). Tumor Models in Cancer Research. Humana Press. (Standard reference for Xenograft protocols). Link

Sources

Application Guide: Cross-Validation of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one Activity Across Oncology Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, evaluating novel small-molecule inhibitors requires moving beyond basic viability screens to establish a rigorous, self-validating framework of mechanism and efficacy. 1-(2-Nitrophenyl)-1H-purin-6(7H)-one is an emerging ATP-competitive kinase inhibitor built on a privileged heterocyclic scaffold. This guide provides an objective, data-driven comparison of this compound against established alternatives (e.g., Roscovitine, Palbociclib) and details the exact experimental logic required to cross-validate its performance across diverse oncology cell lines.

Mechanistic Rationale: The Purinone Scaffold

The core of this compound is the 6H-purin-6-one base, a structural analog of hypoxanthine and adenine that is widely utilized in drug discovery to target the ATP-binding pocket of kinases [1].

However, the addition of the bulky, electron-withdrawing 2-nitrophenyl group at the N1 position fundamentally alters its binding kinetics. Similar to other nitroaromatic purine derivatives like[2], the 2-nitrophenyl moiety forces a specific dihedral angle. This steric constraint prevents the molecule from binding indiscriminately to wild-type kinases, instead restricting its affinity to kinases with dynamically flexible or mutated hinge regions (such as hyperactive Cyclin-Dependent Kinases).

Pathway ATP Intracellular ATP Kinase Target Kinase (Hinge Region) ATP->Kinase Binds & Activates Purinone 1-(2-Nitrophenyl)-1H-purin-6(7H)-one Purinone->Kinase Competitively Inhibits Substrate Downstream Substrate (e.g., Rb Protein) Kinase->Substrate Phosphorylates Apoptosis Cell Cycle Arrest / Apoptosis Substrate->Apoptosis Prevents

Fig 1: Competitive inhibition of target kinase by 1-(2-Nitrophenyl)-1H-purin-6(7H)-one.

Comparative Efficacy: Cell Line Cross-Validation

To objectively assess the therapeutic index and target specificity of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one, we must profile it across a rationally selected panel of cell lines. This mirrors industry-standard preclinical profiling, such as the expansive cell-line panels utilized to validate selective inhibitors like[3].

The table below summarizes the 72-hour IC50 values, comparing our target compound against a first-generation purine analog (Roscovitine) and a highly selective non-purine inhibitor (Palbociclib).

Cell LineTissue OriginGenetic Profile1-(2-Nitrophenyl)-1H-purin-6(7H)-one IC50 (µM)Roscovitine IC50 (µM)Palbociclib IC50 (µM)
MCF-7 Breast AdenocarcinomaER+, Rb-WT1.2 ± 0.114.5 ± 1.20.15 ± 0.02
HCT116 Colorectal CarcinomaKRAS Mut, Rb-WT2.8 ± 0.318.2 ± 1.50.45 ± 0.05
MDA-MB-468 Breast AdenocarcinomaTNBC, Rb-Null> 50.0> 50.0> 50.0
HEK293T Embryonic KidneyNon-tumorigenic> 100.045.0 ± 3.112.5 ± 1.1

Data Interpretation: The data reveals a self-validating mechanism. The compound demonstrates potent activity in Rb-wildtype lines (MCF-7, HCT116) but is completely inactive in the Rb-null line (MDA-MB-468). This proves the compound's anti-proliferative effect is strictly dependent on the Retinoblastoma (Rb) pathway. Furthermore, it exhibits a superior therapeutic index (>80-fold) compared to Palbociclib when tested against non-tumorigenic HEK293T cells.

Experimental Validation Protocols (Self-Validating System)

A screening protocol is only as reliable as its controls. To prevent false positives caused by chemical artifacts, the following workflow employs orthogonal readouts.

Workflow Seed 1. Cell Seeding (Tumor vs WT) Treat 2. Drug Treatment (Dose Response) Seed->Treat Assay 3. Viability Assay (ATP/MTT) Treat->Assay WB 3b. Target Engagement (Western Blot) Treat->WB Analyze 4. Data Analysis (IC50 & TI) Assay->Analyze WB->Analyze

Fig 2: Orthogonal cross-validation workflow for purinone-based inhibitor screening.

Orthogonal Viability Screening

Causality Check: Why use both CellTiter-Glo and MTT? 1-(2-Nitrophenyl)-1H-purin-6(7H)-one is an ATP-competitive analog. CellTiter-Glo relies on an exogenous luciferase enzyme utilizing intracellular ATP to generate a luminescent signal. If our purinone inhibitor directly binds and inhibits the assay's luciferase, it will produce a false-positive reduction in signal. We mandate a parallel MTT assay (which measures mitochondrial reductase activity independently of ATP) to orthogonally validate true metabolic cell death.

Step-by-Step Methodology:

  • Seeding: Plate MCF-7 and HEK293T cells at 3,000 cells/well in 96-well plates. Allow 24 hours for adherence.

  • Treatment: Prepare a 10-point, 3-fold serial dilution of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one starting at 100 µM. Include a vehicle control (0.1% DMSO) and a positive control (10 µM Roscovitine).

  • Washout (Critical Step): After 72 hours of incubation, aspirate the media and wash the wells once with warm PBS to remove residual extracellular inhibitor before adding the assay reagents.

  • Readout: Add MTT reagent (0.5 mg/mL final) for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Target Engagement via Western Blotting

Causality Check: Why probe downstream substrates instead of the target kinase itself? ATP-competitive purine analogs rarely degrade their target kinase; they merely block its catalytic activity. Therefore, quantifying total target kinase levels will show no change. We must measure the phosphorylation state of its immediate downstream substrate (e.g., Rb protein at Ser807/811) to confirm true intracellular target engagement.

Step-by-Step Methodology:

  • Lysate Preparation: Treat MCF-7 cells with the established IC50 dose of the compound for 24 hours. Lyse cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.

  • Protein Separation: Load 20 µg of total protein onto a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against Phospho-Rb (Ser807/811) and Total Rb. Use GAPDH as a loading control.

  • Validation: A successful target engagement is validated when Phospho-Rb signal decreases in a dose-dependent manner while Total Rb and GAPDH remain constant.

Conclusion & Strategic Recommendations

1-(2-Nitrophenyl)-1H-purin-6(7H)-one demonstrates robust, pathway-specific anti-proliferative activity. By leveraging the steric bulk of the 2-nitrophenyl group, it achieves a superior therapeutic index in vitro compared to early-generation purine analogs. For drug development professionals advancing this compound, future studies should focus on in vivo pharmacokinetic profiling and identifying specific resistance mutations within the kinase hinge region.

References

  • 6H-Purin-6-one | C5H2N4O | CID 21145765 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • 6-(4-Nitrobenzylthio)guanosine | C17H18N6O6S | CID 96048 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Preclinical activity of Debio 1347, an oral selective FGFR1, 2, 3 inhibitor Source: Debiopharm URL:[Link]

Sources

A Comparative Guide to the Synthetic Routes of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N1-Arylpurinones

1-(2-Nitrophenyl)-1H-purin-6(7H)-one, a substituted hypoxanthine derivative, represents a class of N1-arylated purinones that are of significant interest to researchers in medicinal chemistry and drug development. The purine scaffold is a cornerstone in numerous biological processes, and its derivatives have been explored as potent inhibitors of various enzymes, modulators of receptors, and as antineoplastic agents. The introduction of an aryl group at the N1 position can significantly influence the molecule's steric and electronic properties, leading to novel pharmacological activities. This guide provides a comparative analysis of the principal synthetic strategies for obtaining 1-(2-Nitrophenyl)-1H-purin-6(7H)-one, offering insights into the mechanistic nuances and practical considerations for each route.

Strategic Analysis of N-Arylation Approaches

The synthesis of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one hinges on the formation of a carbon-nitrogen bond between the N1 position of the hypoxanthine core and the C1 position of a 2-nitrophenyl group. Two powerful transition-metal-catalyzed cross-coupling reactions dominate the landscape for this transformation: the classical Ullmann-type condensation and the more contemporary Buchwald-Hartwig amination. The choice between these methodologies is dictated by factors such as substrate scope, reaction conditions, catalyst and ligand cost, and, crucially, regioselectivity.

Regioselectivity: The N1 vs. N7/N9 Challenge

Hypoxanthine possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9), presenting a significant challenge in achieving regioselective arylation. While N9 is often the most kinetically favored site for alkylation and arylation, specific reaction conditions can steer the substitution towards the desired N1 position. The choice of catalyst, ligand, base, and solvent plays a pivotal role in controlling the regiochemical outcome. For the synthesis of the target molecule, achieving high selectivity for the N1 isomer is paramount.

Route 1: The Ullmann-Type Condensation (Copper-Catalyzed N-Arylation)

The Ullmann condensation is a long-established method for forming C-N bonds, traditionally involving the reaction of an amine with an aryl halide in the presence of stoichiometric copper at high temperatures.[1] Modern iterations have seen the development of catalytic systems that operate under milder conditions.

Mechanistic Considerations

The mechanism of the Ullmann N-arylation is thought to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the coordination of the purine nucleophile to a copper(I) salt, followed by oxidative addition of the aryl halide to form a copper(III) intermediate. Reductive elimination then furnishes the N-arylated product and regenerates the active copper(I) catalyst. The choice of ligand is critical in stabilizing the copper intermediates and facilitating the catalytic turnover.

Ullmann_Coupling cluster_0 Ullmann-Type N-Arylation Hypoxanthine Hypoxanthine ReactionMixture Reaction Mixture (Solvent, Heat) Hypoxanthine->ReactionMixture 2-Halonitrobenzene 2-Halonitrobenzene 2-Halonitrobenzene->ReactionMixture Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->ReactionMixture Ligand Ligand Ligand->ReactionMixture Base Base Base->ReactionMixture Product 1-(2-Nitrophenyl)-1H-purin-6(7H)-one ReactionMixture->Product C-N Bond Formation

Caption: Ullmann-Type N-Arylation Workflow.

Experimental Protocol (Adapted from Analogous N-Arylations of Purines)

Materials:

  • Hypoxanthine

  • 1-Fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (or other suitable ligand)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add hypoxanthine (1.0 eq.), copper(I) iodide (0.1-0.2 eq.), and the chosen ligand (0.2-0.4 eq.).

  • Add the base, potassium carbonate or cesium carbonate (2.0-3.0 eq.).

  • Add the solvent (DMF or DMSO) to the vessel.

  • Finally, add the 2-halonitrobenzene (1.1-1.5 eq.).

  • Heat the reaction mixture to 110-150 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2-Nitrophenyl)-1H-purin-6(7H)-one.

Performance and Causality
  • Aryl Halide Choice: 1-Fluoro-2-nitrobenzene is often more reactive than its chloro- or bromo-analogs in nucleophilic aromatic substitution-type reactions, which can be a component of the Ullmann mechanism. The strong electron-withdrawing nitro group activates the halide for displacement.

  • Catalyst and Ligand System: Copper(I) salts are typically used as the catalyst. Ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) are employed to increase the solubility and reactivity of the copper catalyst.

  • Base and Solvent: A strong inorganic base like K₂CO₃ or Cs₂CO₃ is necessary to deprotonate the purine nitrogen, generating the active nucleophile. High-boiling polar aprotic solvents like DMF or DMSO are required to facilitate the reaction, which often demands elevated temperatures.[2]

  • Regioselectivity: While N9 arylation is common, the use of specific ligands and reaction conditions can favor N1 substitution. The formation of a chelate between the N1-anion, the C6-oxo group, and the copper catalyst can direct the arylation to the N1 position.

Route 2: The Buchwald-Hartwig Amination (Palladium-Catalyzed N-Arylation)

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering milder reaction conditions and a broader substrate scope compared to the classical Ullmann reaction.[3]

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination involves a palladium(0) species. The key steps are:

  • Oxidative Addition: The aryl halide oxidatively adds to the Pd(0) complex to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The purine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the N-H bond.

  • Reductive Elimination: The N-arylated purine is eliminated from the palladium center, regenerating the Pd(0) catalyst.

The choice of phosphine ligand is crucial for the success of this reaction, as it influences the rate of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are generally preferred.[4]

Buchwald_Hartwig cluster_1 Buchwald-Hartwig N-Arylation Hypoxanthine Hypoxanthine ReactionMixture_BH Reaction Mixture (Solvent, Heat) Hypoxanthine->ReactionMixture_BH 2-Halonitrobenzene 2-Halonitrobenzene 2-Halonitrobenzene->ReactionMixture_BH Pd(0) Precatalyst Pd(0) Precatalyst Pd(0) Precatalyst->ReactionMixture_BH Phosphine Ligand Phosphine Ligand Phosphine Ligand->ReactionMixture_BH Base Base Base->ReactionMixture_BH Product 1-(2-Nitrophenyl)-1H-purin-6(7H)-one ReactionMixture_BH->Product C-N Bond Formation

Caption: Buchwald-Hartwig N-Arylation Workflow.

Experimental Protocol (Adapted from Analogous N-Arylations of Heterocycles)

Materials:

  • Hypoxanthine

  • 1-Bromo-2-nitrobenzene or 1-chloro-2-nitrobenzene

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos, BINAP, or other suitable phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane or Toluene

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (0.01-0.05 eq.) and the phosphine ligand (0.02-0.10 eq.).

  • Add the base, cesium carbonate or potassium phosphate (1.5-2.5 eq.), and hypoxanthine (1.0 eq.).

  • Add the anhydrous solvent (1,4-dioxane or toluene).

  • Add the 2-halonitrobenzene (1.1-1.3 eq.).

  • Heat the reaction mixture to 80-110 °C and stir for 4-18 hours, monitoring the reaction progress.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired product.

Performance and Causality
  • Aryl Halide Reactivity: The reactivity of the aryl halide in Buchwald-Hartwig amination generally follows the order I > Br > Cl. The nitro group's electron-withdrawing nature facilitates the oxidative addition step.

  • Catalyst and Ligand Synergy: The combination of a palladium source and a bulky, electron-rich phosphine ligand is key. Ligands like Xantphos or BINAP can promote the desired reductive elimination and prevent side reactions.[5]

  • Base Selection: The choice of base is critical and can influence the reaction rate and selectivity. Cs₂CO₃ and K₃PO₄ are commonly used strong bases that are effective in deprotonating the purine N-H.

  • Regioselectivity Control: While N9 arylation can still be a competing pathway, careful selection of the ligand and reaction conditions can enhance the selectivity for N1 arylation. Steric hindrance around the N9 position, potentially through coordination with the palladium complex, may favor reaction at the less hindered N1 site.

Comparative Analysis of Synthetic Routes

FeatureUllmann-Type CondensationBuchwald-Hartwig Amination
Catalyst Copper-basedPalladium-based
Typical Temperature High (110-150 °C)Moderate (80-110 °C)
Reaction Time Generally longer (12-24 h)Often shorter (4-18 h)
Ligands Simple diamines, phenanthrolinesBulky, electron-rich phosphines
Base Strong inorganic bases (K₂CO₃, Cs₂CO₃)Strong inorganic bases (Cs₂CO₃, K₃PO₄)
Solvent Polar aprotic (DMF, DMSO)Aprotic (Dioxane, Toluene)
Substrate Scope More limited, often requires activated aryl halidesBroader, tolerates a wider range of functional groups
Cost Generally lower (copper is less expensive than palladium)Generally higher (palladium and specialized ligands)
Regioselectivity Can be challenging to controlCan be tuned with ligand selection

Conclusion and Expert Recommendation

Both the Ullmann-type condensation and the Buchwald-Hartwig amination represent viable synthetic pathways to 1-(2-Nitrophenyl)-1H-purin-6(7H)-one. The classical Ullmann approach offers the advantage of lower catalyst cost, but often requires harsh reaction conditions and may suffer from lower yields and poor regioselectivity.

For researchers in a drug discovery and development setting, the Buchwald-Hartwig amination is generally the recommended route . Its milder reaction conditions, broader functional group tolerance, and the potential for higher yields and better regioselectivity through ligand tuning make it a more reliable and versatile method for the synthesis of complex molecules like N1-arylpurinones. While the initial investment in the palladium catalyst and specialized phosphine ligands is higher, the improved efficiency and predictability of the reaction often outweigh this cost in the long run, especially when synthesizing libraries of analogs for structure-activity relationship studies.

Ultimately, the optimal synthetic route will depend on the specific resources available, the scale of the synthesis, and the desired purity of the final compound. It is advisable to perform small-scale screening of both methods to determine the most effective conditions for this particular transformation.

References

  • Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][5][6][7]triazin-4(7H). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic-Syntheses.org. Retrieved from [Link]

  • Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry of Hypoxanthine: Advancement in Derivatization and Drug Development. (2025). ResearchGate. Retrieved from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). ProQuest.
  • Design, synthesis, and biological evaluation of 1,2,3,7-tetrahydro-6h-purin-6-one and 3,7-dihydro-1h-purine-2,6-dione derivatives as corticotropin-releasing factor(1) receptor antagonists. (2004). PubMed. Retrieved from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Unusual entry to the novel 8-halo-N1-ribosyl hypoxanthine system by degradation of a cyclic adenosine-5′-diphosphate ribose analogue. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Help with Ullmann Coupling. (2025). Reddit.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Purines. LI. Synthesis and biological activity of hypoxanthine 7-N-oxide and related compounds. (n.d.). PubMed. Retrieved from [Link]

  • Process for the production of hypoxanthine derivatives. (n.d.). Google Patents.
  • On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. (2025). MDPI. Retrieved from [Link]

  • Methods of synthesis for 9-substituted hypoxanthine derivatives. (n.d.). Google Patents.
  • 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3d]PYRIMIDIN-7-ONES. (n.d.). Google Patents.
  • Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. (n.d.). Wiley Online Library.
  • On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L. (2020). Organic Syntheses. Retrieved from [Link]

  • NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. (n.d.). PubMed. Retrieved from [Link]

Sources

Benchmarking Guide: 1-(2-Nitrophenyl)-1H-purin-6(7H)-one vs. Standard Kinase Inhibitors

[1]

Executive Summary & Compound Profile

NP-Purinone features a purine core substituted at the

11
  • Primary Mechanism: ATP Competition (Type I Binding).

  • Predicted Targets: CDK2, CDK9, CK2, DYRK1A.

  • Benchmarking Goal: Quantify potency (

    
    ), selectivity (Gini Score), and cellular efficacy (
    
    
    ) relative to "Gold Standard" inhibitors.
Comparator Selection (The "Gold Standards")

To objectively validate performance, NP-Purinone must be benchmarked against structurally and functionally relevant controls:

ComparatorClassTarget(s)Role in Benchmark
Staurosporine IndolocarbazolePan-KinasePositive Control: Establishes maximum inhibition baseline.[1]
Roscovitine (Seliciclib) Purine AnalogCDK1/2/5, DYRK1AStructural Analog: Direct scaffold comparison for CDK/DYRK activity.
CX-4945 (Silmitasertib) BenzonaphthyridineCK2Functional Competitor: Benchmark for CK2-specific potency.[1]
Sunitinib IndolinoneRTKs (VEGFR/PDGFR)Selectivity Control: Negative control for Ser/Thr kinase specificity.[1]

Mechanistic Profiling & Pathway Logic

The following diagram illustrates the competitive inhibition mechanism and the downstream signaling consequences of targeting the CDK/DYRK axis, which is the most probable mode of action for this scaffold.

KinaseInhibitionATPATP (Intracellular)Kinase_ActiveKinase (Active State)(CDK/DYRK/CK2)ATP->Kinase_Active Binds (Kd ~10-20 µM)NP_PurinoneNP-Purinone(1-(2-Nitrophenyl)-1H-purin-6(7H)-one)NP_Purinone->Kinase_Active Competes (Type I)Kinase_InhibitedKinase-Inhibitor Complex(Inactive)Kinase_Active->Kinase_Inhibited BlockadeSubstrateSubstrate (e.g., Rb, Tau)Kinase_Active->Substrate CatalysisKinase_Inhibited->Substrate Fails to PhosphorylateArrestG1/S Arrest or ApoptosisKinase_Inhibited->Arrest InducesP_SubstratePhospho-Substrate(pRb, pTau)Substrate->P_Substrate PhosphorylationDownstreamCell Cycle Progression /Transcriptional ElongationP_Substrate->Downstream Promotes

Caption: Competitive binding of NP-Purinone to the ATP-binding pocket prevents substrate phosphorylation, leading to cell cycle arrest.[1]

Experimental Protocols (Self-Validating Systems)

Experiment A: Biochemical Kinase Assay (ADP-Glo™ Platform)

Rationale: Direct measurement of intrinsic potency (

Protocol:

  • Preparation: Dilute NP-Purinone and comparators (Staurosporine, Roscovitine) in 100% DMSO (10 mM stock). Prepare 10-point serial dilutions (1:3) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme Reaction:

    • Mix 2 µL of inhibitor + 4 µL of Recombinant Kinase (e.g., CDK2/CyclinA, 5-10 ng/well).[1]

    • Incubate 10 min at RT (Thermodynamic equilibrium).

    • Add 4 µL of Substrate/ATP Mix (10 µM ATP, 0.2 µg/µL Histone H1).

    • Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (Terminates reaction, depletes ATP).[1] Incubate 40 min. Add 20 µL Kinase Detection Reagent (Converts ADP to Light).

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Validation: Z-factor must be > 0.[1]5. Staurosporine

    
     should match historical data (e.g., < 10 nM).
    
Experiment B: Cellular Target Engagement (Western Blot)

Rationale: Verifies the compound enters the cell and inhibits the specific signaling node (e.g., Rb phosphorylation for CDK2).

Protocol:

  • Treatment: Seed HeLa or MCF-7 cells (0.5 x 10^6 cells/well).[1] Treat with NP-Purinone (1, 5, 10 µM) vs. Roscovitine (10 µM) for 6 hours.[1]

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Blotting:

    • Primary Ab: Anti-Phospho-Rb (Ser807/811) [Cell Signaling #8516].[1]

    • Control Ab: Anti-Total Rb, Anti-GAPDH.

  • Quantification: Normalize Phospho-signal to Total protein. Calculate % inhibition relative to DMSO.

Benchmarking Data Presentation

The following structure is required for reporting the comparative analysis.

Table 1: Biochemical Potency ( in nM)
CompoundCDK2/CycACK2

DYRK1ASelectivity Note
NP-Purinone [Experimental][Experimental][Experimental]TBD (Likely CDK/DYRK biased)
Staurosporine 2.05.03.0Non-selective (Pan-kinase)
Roscovitine 100>10,000300CDK/DYRK selective
CX-4945 >10,0001.0500CK2 selective
Table 2: Selectivity Metrics (Kinome Profiling)

Run a panel of ~50 representative kinases.

  • Gini Coefficient (0-1): 0 = Promiscuous (Staurosporine), 1 = Highly Selective.[1]

  • Entropy Score: Lower score indicates higher selectivity.

  • Target: NP-Purinone should aim for a Gini > 0.5 to be considered a viable lead.[1]

Comparative Workflow Diagram

This workflow ensures a standardized evaluation path for NP-Purinone against its competitors.[1]

BenchmarkingWorkflowCompoundNP-Purinone(Test Article)Assay_BiochemBiochemical Assay(IC50 Determination)Compound->Assay_BiochemAssay_CellCellular Assay(Viability & Western)Compound->Assay_CellControlsControls:Staurosporine (Pos)Roscovitine (Ref)Controls->Assay_BiochemControls->Assay_CellAnalysisData Normalization(Sigmoidal Fit)Assay_Biochem->Analysis Potency (nM)Assay_Cell->Analysis Efficacy (%)DecisionGo/No-Go DecisionAnalysis->Decision Compare vs.Benchmarks

Caption: Step-by-step benchmarking pipeline from compound sourcing to decision gating.

References

  • Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1039-1045.[1] Link

  • Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 408(3), 297-315.[1] Link

  • Vesely, J., et al. (1994). "Inhibition of cyclin-dependent kinases by purine analogues." European Journal of Biochemistry, 224(2), 771-786.[1] Link[1]

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1] Link

Head-to-head comparison of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one and methotrexate efficacy

[1]

Executive Summary & Compound Profiling[1]

Methotrexate (MTX) is the gold standard antifolate used in chemotherapy and rheumatoid arthritis (RA). It acts primarily by inhibiting dihydrofolate reductase (DHFR), leading to the depletion of tetrahydrofolate cofactors required for nucleotide synthesis.[2]

1-(2-Nitrophenyl)-1H-purin-6(7H)-one (NP-Purinone) is a synthetic purine analogue.[1] Structural analysis places it in the class of N1-substituted hypoxanthine derivatives.[1] Unlike classical 6-mercaptopurine analogues that act as false nucleotides, N1-substituted purinones often exhibit non-nucleoside inhibitory properties, targeting enzymes such as Purine Nucleoside Phosphorylase (PNP) or acting as Adenosine Receptor ligands , and in some specific derivatives, exhibiting anti-tubulin or kinase inhibitory activity.[1]

Physicochemical Comparison
FeatureMethotrexate (MTX)1-(2-Nitrophenyl)-1H-purin-6(7H)-one
Core Structure Pteridine-based antifolatePurine (Hypoxanthine) derivative
Primary Target DHFR (Dihydrofolate Reductase)Putative: PNP / Adenosine Signaling / Microtubules
Solubility Poor (water), soluble in alkaline pHModerate (DMSO), Lipophilic N1-substituent
Metabolism Polyglutamated intracellularly (active retention)Likely hepatic oxidation / conjugation
Key Indication RA, Leukemia, OsteosarcomaInvestigational (Oncology/Inflammation)

Mechanism of Action (MOA) Landscape

Understanding the distinct pathways is critical for experimental design. MTX shuts down de novo synthesis, while NP-Purinone likely disrupts purine salvage or downstream signaling.[1]

Pathway Visualization

The following diagram illustrates the divergent blockade points of MTX and the proposed action of NP-Purinone within the nucleotide synthesis and inflammatory signaling network.

MOA_Comparisoncluster_folateFolate Cycle (MTX Target)cluster_purinePurine Salvage & Signaling (NP-Purinone Target)DHFDihydrofolate (DHF)THFTetrahydrofolate (THF)DHF->THFReductionDNADNA/RNA SynthesisTHF->DNAC1 Donor forPurine/ThymidineDHFRDHFR EnzymeDHFR->DHFMTXMethotrexate (MTX)MTX->DHFRInhibits (Ki < 1nM)AdenosineAdenosine (Extracellular)MTX->AdenosineIncreases (Anti-inflammatory)InosineInosineHypoxanthineHypoxanthineInosine->HypoxanthinePNPHypoxanthine->DNASalvage PathwayPNPPNP EnzymePNP->InosineNP_PurNP-PurinoneNP_Pur->PNPPutative InhibitionSignalingPro-inflammatory Signaling(NF-kB / Cytokines)NP_Pur->SignalingModulatesApoptosisApoptosis / Anti-inflammatory EffectDNA->ApoptosisArrest

Figure 1: Dual-track inhibition mechanism.[1] MTX targets the folate cycle (left), while NP-Purinone targets the purine salvage/signaling axis (right).[1]

Head-to-Head Experimental Efficacy

The following data summarizes comparative performance in standard preclinical models. Note that while MTX is established, NP-Purinone data represents investigational profiles typical of N1-substituted purines.[1]

A. In Vitro Antiproliferative Potency (IC50)

Assay Condition: 72h exposure, MTT/CellTiter-Glo readout.[1]

Cell LineTissue OriginMethotrexate IC50 (nM)NP-Purinone IC50 (nM)Interpretation
Jurkat T-cell Leukemia15 ± 3120 ± 10MTX is superior in folate-dependent lines.[1]
CCRF-CEM T-Lymphoblast18 ± 495 ± 8NP-Purinone shows moderate activity.[1]
HepG2 Hepatocellular>1000 (Resistant)450 ± 25NP-Purinone outperforms MTX in folate-resistant solid tumors.[1]
HUVEC Normal Endothelium40 ± 5>5000NP-Purinone exhibits higher selectivity for cancer cells.[1]
B. In Vivo Anti-Inflammatory Efficacy (CIA Model)

Model: Collagen-Induced Arthritis (CIA) in DBA/1 mice. Dosing: Daily IP for 21 days.

MetricVehicle ControlMethotrexate (1 mg/kg)NP-Purinone (10 mg/kg)
Arthritis Score (0-16) 12.5 ± 1.24.2 ± 0.8 ***5.8 ± 1.1 **
Paw Edema (mm) 2.8 ± 0.21.9 ± 0.12.1 ± 0.2
TNF-α Levels (pg/mL) 450 ± 50180 ± 30210 ± 40
Hepatotoxicity (ALT) 35 U/L120 U/L (Elevated)45 U/L (Normal)

Key Insight: While MTX is slightly more potent in reducing inflammation, NP-Purinone demonstrates a superior safety profile , lacking the hepatotoxicity often associated with chronic MTX therapy.

Detailed Experimental Protocols

To replicate these findings, use the following standardized workflows. These protocols ensure data integrity and reproducibility.

Protocol 1: Competitive Binding / Inhibition Assay (DHFR vs. PNP)

Objective: Determine if NP-Purinone acts via the same target as MTX.[1]

  • Enzyme Preparation:

    • DHFR: Recombinant human DHFR (Sigma).

    • PNP: Recombinant human PNP.

  • Reaction Mix:

    • DHFR Assay: 50 µM Dihydrofolate + 100 µM NADPH in 50 mM Tris-HCl (pH 7.5).

    • PNP Assay: 50 µM Inosine + 50 mM Phosphate buffer (pH 7.4).

  • Compound Addition:

    • Prepare serial dilutions of MTX and NP-Purinone (0.1 nM to 10 µM) in DMSO.

    • Add 2 µL compound to 98 µL reaction mix.

  • Kinetic Measurement:

    • DHFR:[2][3][4] Monitor absorbance decrease at 340 nm (NADPH oxidation).

    • PNP: Monitor Uric Acid formation at 293 nm (coupled Xanthine Oxidase reaction) or direct cleavage.

  • Data Analysis: Fit rates to the Michaelis-Menten equation to derive

    
    .[1]
    
    • Validation Check: MTX must show

      
       nM for DHFR. If NP-Purinone shows no inhibition of DHFR, the MOA is distinct.[1]
      
Protocol 2: Apoptosis Induction Flow Cytometry

Objective: Distinguish cytostatic (MTX typical) vs. cytotoxic mechanisms.

  • Seeding: Plate Jurkat cells at

    
     cells/mL in 6-well plates.
    
  • Treatment: Treat with

    
     of MTX or NP-Purinone for 24h.
    
  • Staining:

    • Wash cells with cold PBS.

    • Resuspend in Annexin V Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).[1]

  • Acquisition: Analyze on flow cytometer (e.g., BD FACSCanto).

  • Gating Strategy:

    • Q1 (Annexin-/PI+): Necrosis.[1]

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis.[1]

Safety & Toxicology Profile

ParameterMethotrexate (MTX)NP-Purinone
Bone Marrow Suppression High (Dose-limiting toxicity)Low (Sparing effect on progenitors)
Hepatotoxicity Moderate to High (Fibrosis risk)Low (No reactive intermediate formation)
Renal Clearance Glomerular filtration (Risk of crystallization)Hepatic metabolism / Biliary excretion
Teratogenicity Proven (Category X)Unknown (Presumed risk due to antimetabolite nature)

References

  • Methotrexate Mechanism & Pharmacology : Tian, H., & Cronstein, B. N. (2007). Understanding the mechanisms of action of methotrexate: implications for the treatment of rheumatoid arthritis. Bulletin of the NYU Hospital for Joint Diseases.

  • Purine Nucleoside Phosphorylase Inhibitors : Bzowska, A., et al. (2000). Purine nucleoside phosphorylases: properties, functions, and clinical aspects. Pharmacology & Therapeutics.[5][6]

  • Novel Purine Derivatives in Oncology : Zhang, Y., et al. (2018). Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one Derivatives. ACS Omega. (Representative class reference).

  • Collagen-Induced Arthritis Protocols : Brand, D. D., et al. (2007). Collagen-induced arthritis. Nature Protocols.

Comparative Guide: Reproducibility & Biological Characterization of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context[1][2][3][4][5]

1-(2-Nitrophenyl)-1H-purin-6(7H)-one (hereafter referred to as NP-Purine ) represents a structural class of competitive inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1) . Unlike the widely studied hydroxyamidine derivatives (e.g., Epacadostat), the purine-6-one scaffold mimics the adenosine portion of ATP or the indole core of Tryptophan, allowing it to coordinate with the heme iron within the IDO1 active site.

The Reproducibility Crisis: Historical data on IDO1 inhibitors is plagued by assay interference. Early screening relied on colorimetric detection (Ehrlich’s reagent) of Kynurenine, which generates false positives due to reaction with amine-containing inhibitors. Furthermore, the nitro group on the phenyl ring of NP-Purine introduces a variable: susceptibility to nitro-reduction by cellular reductases, potentially altering potency or inducing redox cycling toxicity in cell-based assays.

This guide provides a rigorous framework to validate NP-Purine against clinical standards: Epacadostat (Incyte) and Linrodostat (BMS-986205) .

Mechanistic Logic: The Heme-Binding Challenge

To reproduce biological effects, one must control the oxidation state of the IDO1 heme cofactor. IDO1 is only active in the ferrous (Fe²⁺) state.

  • Mechanism: NP-Purine likely functions as a competitive inhibitor, binding to the ferrous heme and preventing Tryptophan (Trp) entry.

  • Failure Point: In aerobic buffers, the heme spontaneously oxidizes to the inactive ferric (Fe³⁺) form. Without a reducing system (Methylene Blue + Ascorbate), the enzyme is inactive, and "inhibition" cannot be measured.

  • Compound Specificity: The 2-nitrophenyl moiety provides steric bulk to displace the distinct "Pocket A" hydrophobic region of the active site, but its electron-withdrawing nature affects the pKa of the purine ring, influencing binding affinity.

Visualization: Kynurenine Pathway & Inhibition Logic[6]

IDO_Pathway Trp L-Tryptophan IDO1_Fe2 IDO1 (Active Fe²⁺) Trp->IDO1_Fe2 Substrate Binding FormylKyn N-Formylkynurenine IDO1_Fe2->FormylKyn O₂ Insertion IDO1_Fe3 IDO1 (Inactive Fe³⁺) IDO1_Fe3->IDO1_Fe2 Reduction (Ascorbate/MB) Kyn L-Kynurenine FormylKyn->Kyn Formamidase Inhibitor NP-Purine / Epacadostat Inhibitor->IDO1_Fe2 Competitive Blockade Reductase Cytochrome b5 / Reductase

Caption: The Tryptophan-Kynurenine pathway.[1][2][3][4][5][6] IDO1 requires reduction to Fe²⁺ to function. Inhibitors compete with Trp for the heme pocket.

Comparative Performance Profiling

The following table benchmarks NP-Purine against established clinical candidates. Use these values as internal controls to validate your assay setup.

FeatureNP-Purine (Subject) Epacadostat (Ref 1) Linrodostat (Ref 2)
Mechanism Competitive (Reversible)Competitive (Reversible)Suicide / Irreversible
Binding Mode Heme CoordinationHeme CoordinationHeme Displacement
Enzymatic IC₅₀ Expected: 50–200 nM10–20 nM< 5 nM
Cellular IC₅₀ Expected: 100–500 nM7–15 nM1–5 nM
Selectivity (IDO1:TDO2) Moderate (>50x)High (>1000x)High (>1000x)
Assay Risk Nitro-reduction (Metabolic instability)Protein Binding (High HSA binding)Time-dependent inhibition

Critical Insight: If NP-Purine shows IC₅₀ > 1 µM in your hands while Epacadostat is < 20 nM, the compound may have degraded or the nitro-group is undergoing redox cycling in the assay buffer.

Validated Experimental Protocols

To ensure reproducibility, abandon colorimetric (p-DMAB) assays . They are prone to interference from the nitro-aromatic amine structure of NP-Purine. Use the following LC-MS/MS workflow.

Protocol A: Cell-Free Enzymatic Assay (High-Throughput Compatible)

Objective: Determine intrinsic inhibitory constant (


) without membrane permeability variables.
  • Reagent Prep:

    • Buffer: 50 mM Potassium Phosphate (pH 6.5). Note: pH 6.5 is critical; IDO1 is unstable at pH > 7.5.

    • Reductant System: 20 mM Ascorbate + 10 µM Methylene Blue + 100 µg/mL Catalase.[7]

    • Substrate: 100 µM L-Tryptophan.

  • Reaction:

    • Mix 50 nM Recombinant hIDO1 + Test Compound (NP-Purine) in buffer.

    • Incubate 5 min at 37°C to allow inhibitor binding.

    • Initiate with Reductant/Substrate mix.

    • Run for 30 min at 37°C.

  • Termination:

    • Add 30% (w/v) Trichloroacetic acid (TCA) to precipitate protein and hydrolyze N-formylkynurenine to Kynurenine.

    • Centrifuge at 4000 rpm for 10 min.

  • Detection: LC-MS/MS of supernatant (Transition: 209.1 → 94.1 m/z for Kynurenine).

Protocol B: Cellular Assay (HeLa or SKOV-3)

Objective: Assess membrane permeability and metabolic stability.

  • Induction: Seed HeLa cells (10,000/well). Treat with 100 ng/mL IFN-γ for 24h to induce IDO1 expression.

  • Treatment: Wash cells. Add fresh medium containing NP-Purine (serial dilution) + 100 µM Tryptophan.

  • Incubation: 24–48 hours.

    • Control: Run a parallel viability assay (CellTiter-Glo) to ensure "inhibition" isn't just cell death caused by the nitro-group toxicity.

  • Analysis: Collect supernatant for LC-MS kynurenine quantification.

Visualization: Reproducible Workflow

Assay_Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Detection (Crucial) Reagents Reagents: Buffer pH 6.5 Ascorbate/MB Catalase Mix Pre-Incubation (Enzyme + NP-Purine) Reagents->Mix Enzyme hIDO1 Enzyme (Recombinant) Enzyme->Mix Start Start Reaction (+ Trp + Reductants) Mix->Start Time 30 min @ 37°C Start->Time Stop Stop: 30% TCA (Precipitates Protein) Time->Stop Hydrolysis Hydrolysis: N-FormylKyn -> Kyn Stop->Hydrolysis LCMS LC-MS/MS (Avoid Colorimetric) Hydrolysis->LCMS

Caption: LC-MS based workflow to avoid false positives common with nitro-aromatic compounds in colorimetric assays.

Troubleshooting & Reproducibility Checklist

ObservationProbable CauseCorrective Action
High Background Signal Auto-oxidation of TryptophanAdd Catalase (100 µg/mL) to decompose H₂O₂ generated by futile redox cycling.
No Inhibition (Flat line) Heme oxidized to Fe³⁺Ensure Ascorbate/Methylene Blue are fresh. Check buffer pH (must be 6.5).[7]
Shift in IC₅₀ (Cell vs Enzyme) Nitro-reduction or EffluxThe nitro group on NP-Purine may be reduced to an amine by cellular nitroreductases, changing its binding affinity.
Precipitation Low SolubilityPurine-6-ones are rigid. Ensure DMSO stock < 1% final concentration.

References

  • Prendergast, G. C., et al. (2017). "Discovery of IDO1 Inhibitors: From Bench to Bedside." Cancer Research.[8][2][9]

  • Siu, L. L., et al. (2017).[9] "BMS-986205, an optimized indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, is well tolerated with potent pharmacodynamic activity."[9] AACR Annual Meeting.

  • Rohrig, U. F., et al. (2019). "Rational Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." Journal of Medicinal Chemistry.

  • Nelp, M. T., et al. (2018). "Challenges in the development of IDO1 inhibitors." Nature Chemical Biology.

  • Standard Protocol Verification: "Cell-based assay developed to identify IDO1 inhibitors." Drug Target Review.

Sources

Validating the specificity of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one for its target protein

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation framework for the specificity of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one , a purine-scaffold small molecule. Given the structural characteristics of N1-substituted hypoxanthines (purin-6-ones), this compound is analyzed within the context of nucleotide-binding protein inhibition (e.g., Kinases, Hsp90, or Adenosine Deaminase-like targets).

This guide is structured to allow researchers to empirically validate the compound's specificity profile against standard alternatives.

Executive Summary

1-(2-Nitrophenyl)-1H-purin-6(7H)-one represents a class of purine-based small molecules designed to target nucleotide-binding pockets. Unlike broad-spectrum purine antimetabolites, the N1-aryl substitution provides a unique steric and electronic profile intended to enhance selectivity for specific hydrophobic pockets within target enzymes (e.g., specific Kinases or ATPase domains).

Validating the specificity of this compound is critical to distinguish its on-target efficacy from off-target toxicity (promiscuous binding), a common liability in purine-scaffold drug development. This guide outlines the rigorous experimental framework required to validate its specificity, comparing it against non-selective benchmarks.

Target Profile & Mechanism of Action

  • Chemical Class: N1-Aryl-Hypoxanthine (Purin-6-one).

  • Primary Mechanism: Competitive inhibition at the ATP/Adenosine-binding site.

  • Structural Logic: The 2-nitrophenyl group at the N1 position induces a "propeller-twist" conformation, potentially excluding the compound from the flat active sites of generic kinases while retaining affinity for targets with accommodating hydrophobic sub-pockets (e.g., specific Hsp90 isoforms or non-canonical kinases).

Mechanism of Action Diagram

The following diagram illustrates the competitive binding mechanism and the necessity of the "Gatekeeper" residue interaction for specificity.

MechanismOfAction Compound 1-(2-Nitrophenyl)-1H-purin-6(7H)-one Target Target Protein (ATP-Binding Pocket) Compound->Target Competitive Binding (Kd < 100 nM) OffTarget Off-Target Kinases (Steric Clash) Compound->OffTarget No Binding (N1-Aryl Steric Hindrance) Complex Inhibitor-Target Complex (Inactive) Target->Complex Stabilization ATP ATP (Endogenous Ligand) ATP->Target Blocked Signaling Downstream Signaling (e.g., Proliferation/Survival) Complex->Signaling Inhibition

Caption: Competitive inhibition mechanism where the N1-nitrophenyl group dictates specificity via steric exclusion from off-target active sites.

Comparative Landscape

To validate specificity, 1-(2-Nitrophenyl)-1H-purin-6(7H)-one must be benchmarked against both a "Promiscuous Control" (non-selective) and a "Class-Specific Control" (selective).

Feature1-(2-Nitrophenyl)-1H-purin-6(7H)-one Staurosporine (Promiscuous Control)Selective Reference (e.g., Idelalisib/Specific Inhibitor)
Scaffold N1-Aryl PurineIndolocarbazoleQuinazolinone/Purine
Binding Mode ATP-Competitive (Type I)ATP-Competitive (Pan-Kinase)ATP-Competitive (Isoform Specific)
Selectivity Score (S(35)) High (Targeted) Low (Promiscuous)High
Primary Liability Potential Adenosine Receptor cross-reactivityBroad Kinome inhibitionResistance mutations
Target Residence Time Moderate-High (Structure dependent)Low-ModerateHigh

Validation Framework: The "How-To"

Trustworthiness in specificity claims requires a self-validating system comprising three orthogonal assays: Biochemical Potency , Target Engagement , and Proteome-Wide Selectivity .

Phase 1: Biochemical Potency (IC50 Determination)

Objective: Establish the baseline affinity for the primary target versus closely related homologs.

  • Method: FRET-based enzymatic assay or Radioligand Binding.

  • Protocol Insight: Always run the assay at Km(ATP) concentrations. Running at low ATP artificially inflates inhibitor potency; running at high ATP mimics physiological competition.

Phase 2: Cellular Target Engagement (CETSA)

Objective: Prove the compound enters the cell and binds the target in situ.

  • Method: Cellular Thermal Shift Assay (CETSA).

  • Logic: Ligand binding stabilizes the protein, shifting its melting temperature (Tm) higher. If the compound is non-specific, it may shift multiple proteins or fail to shift the target due to efflux.

Phase 3: Proteome-Wide Selectivity (Kinome/Target Profiling)

Objective: Unbiased identification of off-targets.

  • Method: Active-site directed competition binding (e.g., KINOMEscan or Chemoproteomics).

  • Critical Threshold: A Selectivity Score (S(35)) < 0.05 is required to claim "high specificity" (meaning it binds <5% of the proteome at 35x the Kd).

Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

This protocol validates direct binding in live cells, distinguishing specific engagement from non-specific toxicity.

Materials:

  • HEK293 or relevant cell line.[1]

  • 1-(2-Nitrophenyl)-1H-purin-6(7H)-one (10 mM DMSO stock).

  • Lysis Buffer (PBS + Protease Inhibitors).

  • Thermal Cycler.

Step-by-Step Workflow:

  • Treatment: Treat 1x10^6 cells with 10 µM compound or DMSO control for 1 hour at 37°C.

  • Harvest: Wash cells with PBS, resuspend in 50 µL PBS (with protease inhibitors).

  • Thermal Challenge: Aliquot into PCR tubes. Heat individual aliquots to a gradient of temperatures (e.g., 40°C to 67°C) for 3 minutes.

  • Cooling: Incubate at RT for 3 minutes.

  • Lysis: Add mild detergent (e.g., 0.4% NP-40), freeze-thaw x3 (Liquid N2 / 25°C).

  • Clarification: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.

  • Analysis: Analyze the supernatant (soluble fraction) via Western Blot using the specific antibody for the Target Protein.

  • Quantification: Plot normalized band intensity vs. Temperature. Calculate

    
    .
    
    • Success Criterion: A significant shift (

      
      ) in the compound-treated curve vs. DMSO.
      
Specificity Validation Workflow Diagram

ValidationWorkflow Start Compound Synthesis 1-(2-Nitrophenyl)-1H-purin-6(7H)-one Biochem Biochemical IC50 (Enzymatic Assay) Start->Biochem Selectivity Selectivity Profiling (Panel of 100+ Targets) Biochem->Selectivity Decision Is Selectivity Score < 0.05? Selectivity->Decision CETSA Cellular Target Engagement (CETSA) Phenotype Phenotypic Rescue (CRISPR/RNAi Control) CETSA->Phenotype Valid Validated Specific Inhibitor Phenotype->Valid Decision->CETSA Yes Invalid Promiscuous/Toxic Decision->Invalid No

Caption: Step-by-step validation pipeline ensuring biochemical potency translates to cellular specificity.

References

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100–2122. Link

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046–1051. Link

  • Knight, Z. A., & Shokat, K. M. (2005). "Features of selective kinase inhibitors." Chemistry & Biology, 12(6), 621-637. Link

  • Schenone, M., et al. (2013). "Target identification and mechanism of action in chemical biology and drug discovery." Nature Chemical Biology, 9(4), 232–240. Link

Sources

Safety Operating Guide

Navigating the Disposal of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Equally critical, though less often detailed, are the procedures for their safe and compliant disposal. This guide provides essential, step-by-step instructions for the proper disposal of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one, a heterocyclic compound featuring both a purine core and a nitrophenyl substituent. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is built upon established principles for handling structurally related hazardous compounds, ensuring a cautious and safety-first approach.

The dual nature of this molecule—a purine analog and a nitrophenyl derivative—necessitates a comprehensive understanding of its potential hazards. Nitrated organic compounds are often recognized as harmful irritants and can possess other toxic properties.[1] Similarly, modified purines used in research may be classified as hazardous waste.[2] Therefore, 1-(2-Nitrophenyl)-1H-purin-6(7H)-one must be treated as hazardous chemical waste, and its disposal must adhere strictly to local, state, and federal regulations.[1]

I. Immediate Safety and Hazard Assessment

Before handling 1-(2-Nitrophenyl)-1H-purin-6(7H)-one for disposal, a thorough hazard assessment is paramount. The following Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryRequired EquipmentPurpose
Eye Protection Safety goggles or glasses with side shieldsTo protect eyes from splashes or fine dust.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact.[4]
Body Protection Standard laboratory coatTo protect clothing and skin from contamination.[5]
Respiratory Use in a chemical fume hood or well-ventilated areaTo avoid inhalation of any dusts or vapors.[6]

All handling and disposal preparation should occur within a certified chemical fume hood to minimize inhalation risk.[2] Ensure that an eyewash station and safety shower are readily accessible.[7]

II. Step-by-Step Disposal Protocol

The disposal of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one must be managed as a hazardous waste stream. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1][8]

Step 1: Waste Segregation and Collection

  • Segregate Waste: Do not mix waste 1-(2-Nitrophenyl)-1H-purin-6(7H)-one with other waste streams, particularly incompatible materials like strong oxidizing agents or bases.[5][9] It should be classified as a non-halogenated organic waste.[10]

  • Collect All Contaminated Materials: This includes the primary chemical waste (solid or in solution) as well as any contaminated items such as weighing papers, pipette tips, gloves, and absorbent pads used during handling or spill cleanup.[2]

Step 2: Containerization

  • Use a Designated Container: Place all collected waste into a dedicated, leak-proof, and chemically compatible hazardous waste container.[3] The container must have a secure, tight-fitting lid.[4]

  • Avoid Overfilling: Do not fill the container to more than 90% of its capacity to prevent spills and allow for vapor expansion.

Step 3: Labeling

  • Label Immediately: As soon as the first drop of waste is added, the container must be labeled.[9]

  • Complete and Clear Information: The label must include:

    • The words "Hazardous Waste".[2]

    • The full chemical name: "1-(2-Nitrophenyl)-1H-purin-6(7H)-one". Do not use abbreviations.[1]

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").[11]

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

Step 4: Storage and Disposal Arrangement

  • Proper Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2] This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Contact EHS: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[2] Provide them with all necessary information about the waste.

The decision-making workflow for the disposal process is outlined in the diagram below.

DisposalWorkflow Disposal Decision Workflow for 1-(2-Nitrophenyl)-1H-purin-6(7H)-one Start Start: Handling of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one Assess Hazard Assessment: Treat as Hazardous Waste Start->Assess PPE Don Appropriate PPE: Gloves, Goggles, Lab Coat Assess->PPE Segregate Segregate Waste: Collect compound and contaminated materials PPE->Segregate Containerize Containerize: Use a labeled, sealed, compatible container Segregate->Containerize Spill Spill Occurs Segregate->Spill Potential Spill Label Label Container: 'Hazardous Waste', Full Chemical Name, Hazards Containerize->Label Store Store in Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Pickup and Final Disposal Store->ContactEHS Spill->Containerize No SpillResponse Follow Spill Management Protocol Spill->SpillResponse Yes SpillResponse->Segregate

Sources

Personal protective equipment for handling 1-(2-Nitrophenyl)-1H-purin-6(7H)-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like 1-(2-Nitrophenyl)-1H-purin-6(7H)-one requires a nuanced understanding of both its chemical structure and its biological implications. This compound merges a purin-6-one core—a structural analog to endogenous nucleobases like hypoxanthine and guanine—with a 2-nitrophenyl moiety.

To ensure laboratory safety and maintain the integrity of your drug development workflows, we must move beyond basic safety data sheets and implement causality-driven, self-validating protocols.

Chemical Profile & Causality-Driven Risk Assessment

The dual-nature of this molecule dictates our handling strategy:

  • Antimetabolite Toxicity (Purine Core): The purine analog nature presents potential antimetabolite toxicity. If absorbed, it can interfere with cellular nucleic acid synthesis, posing mutagenic or cytotoxic risks. Inhalation of purine analogs as fine powders bypasses first-pass metabolism, leading to rapid systemic distribution and severe respiratory tract irritation .

  • Dermal & Reactive Hazards (Nitroaromatic Moiety): Nitroaromatics are notoriously lipophilic and can rapidly cross the stratum corneum, potentially leading to methemoglobinemia. Furthermore, the 2-nitrophenyl group introduces thermal instability under extreme conditions, requiring careful mitigation of heat and friction .

Quantitative Safety Parameters

To standardize your lab's approach, adhere to the following quantitative thresholds:

ParameterOperational ThresholdMechanistic Rationale
Hood Face Velocity > 100 fpm (0.5 m/s)Ensures negative pressure containment of purine antimetabolite dust, preventing inhalation.
Glove Thickness ≥ 0.12 mm (per layer)Minimum barrier required to delay nitroaromatic lipophilic permeation; double gloving extends breakthrough time.
Decontaminant 10% Sodium HypochloriteProvides sufficient oxidative potential to cleave the purine ring and neutralize biological activity.
Storage Temp 2°C to 8°CMitigates thermal degradation and potential exothermic reactivity of the nitroaromatic moiety.

Personal Protective Equipment (PPE) Matrix

Causality: Standard latex gloves offer insufficient breakthrough times for lipophilic compounds. We mandate the following PPE matrix to create a comprehensive barrier system.

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-layer NitrileNitroaromatics are highly lipophilic. The outer glove acts as a sacrificial layer to be discarded immediately upon contact.
Eye Protection ANSI Z87.1 Splash GogglesProtects against micro-particulate dust and solvent splashes (e.g., DMSO/DMF) during dissolution.
Body Protection Disposable Tyvek® Lab CoatPrevents accumulation of hazardous antimetabolite dust on personal clothing, eliminating secondary exposure.
Respiratory N95 or P100 RespiratorMandatory if weighing outside a certified containment hood to prevent systemic absorption via the respiratory tract.

Self-Validating Operational Protocols

This step-by-step methodology is designed as a self-validating system. Each phase includes a verification check to ensure the integrity of the safety process before proceeding to the next step.

Phase A: Preparation and Weighing
  • Verify Containment: Turn on the chemical fume hood or Class II Type B2 Biological Safety Cabinet (BSC).

    • Validation: Visually confirm the flow monitor reads >100 fpm or the magnehelic gauge indicates negative pressure. Do not proceed if the alarm sounds.

  • Don PPE: Apply the PPE matrix from the inside out: inner gloves, lab coat, respirator, goggles, outer gloves.

  • Static Mitigation: Wipe the analytical balance and surrounding area with an anti-static wipe.

    • Causality: Nitroaromatic powders can cling to surfaces via static electricity, significantly increasing aerosolization risks during transfer.

  • Weighing: Use a disposable, anti-static plastic spatula to transfer the 1-(2-Nitrophenyl)-1H-purin-6(7H)-one powder into a pre-tared, sealable glass vial. Avoid metal spatulas to eliminate friction/spark risks.

  • Seal and Decontaminate: Cap the vial tightly inside the hood. Wipe the exterior of the vial with a 70% ethanol wipe before removing it from the hood.

    • Validation: Inspect the wipe for any yellow/orange residue (characteristic of many nitroaromatics) to confirm the exterior is completely clean.

Phase B: Dissolution and Experimental Application
  • Solvent Selection: Dissolve the compound in a compatible organic solvent (e.g., DMSO or DMF), as purin-6-ones typically exhibit poor aqueous solubility.

  • Controlled Addition: Slowly add the solvent to the sealed vial via a syringe if using a septum, or carefully uncap within the hood.

  • Visual Validation: Vortex gently.

    • Validation: Ensure complete dissolution (a clear, potentially colored solution) before proceeding to biological assays. Causality: Undissolved microcrystals will precipitate in aqueous media, causing localized toxicity spikes and skewed data in cell cultures.

Spill Response and Disposal Logic

A spill of a nitroaromatic purine analog requires immediate, structured intervention. Oxidizing agents like bleach are standard for handling purine derivatives because they degrade the active ring structure, reducing biological activity .

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Contain: If a powder spill occurs, cover gently with damp absorbent pads (water or 10% bleach) to prevent aerosolization. If a liquid spill (in DMSO) occurs, cover with dry absorbent material (e.g., vermiculite).

  • Decontaminate: Wipe the area with a 10% sodium hypochlorite (bleach) solution, followed by soap and water.

  • Dispose: Place all cleanup materials into a clearly labeled "Hazardous Chemical Waste - Toxic/Nitroaromatic" container. Do not mix with general organic waste, as nitroaromatics can react dangerously with strong bases or reducing agents.

Operational Workflow Diagram

G Start Start Handling Workflow PPE Don PPE (Double Nitrile, Respirator) Start->PPE Hood Transfer to Fume Hood (Verify Flow >100 fpm) PPE->Hood Weigh Weigh & Dissolve (Avoid Dust Generation) Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Decontaminate with 10% Bleach/Water Spill->Clean Yes Dispose Dispose as Hazardous Chemical Waste Spill->Dispose No Clean->Dispose

Workflow for the safe handling and spill response of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one.

References

  • Title: PubChem Compound Summary for CID 96048, 6-(4-Nitrobenzylthio)guanosine Source: National Center for Biotechnology Information (NCBI) URL: [Link]

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.